Product packaging for N-Acetylputrescine hydrochloride(Cat. No.:CAS No. 18233-70-0)

N-Acetylputrescine hydrochloride

货号: B100475
CAS 编号: 18233-70-0
分子量: 166.65 g/mol
InChI 键: XBECFEJUQZXMFE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

N-acetylputrescine is an N-monoacetylalkane-alpha,omega-diamine that is the N-monoacetyl derivative of putrescine. It has a role as a metabolite and a mouse metabolite. It is a N-monoacetylalkane-alpha,omega-diamine and a N-substituted putrescine. It is a conjugate base of a N-acetylputrescinium.
N-Acetylputrescine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
N-acetylputrescine has been reported in Drosophila melanogaster, Homo sapiens, and other organisms with data available.
N-Acetylputrescine is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15ClN2O B100475 N-Acetylputrescine hydrochloride CAS No. 18233-70-0

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

N-(4-aminobutyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-6(9)8-5-3-2-4-7;/h2-5,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBECFEJUQZXMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499571
Record name N-(4-Aminobutyl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18233-70-0
Record name Monoacetyl-1,4-diaminobutane hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18233-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminobutyl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Acetylputrescine Hydrochloride: A Comprehensive Technical Guide for Cell Biology Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylputrescine hydrochloride, the hydrochloride salt of N-acetylputrescine, is a naturally occurring polyamine metabolite integral to a variety of cellular processes. This document provides an in-depth technical overview of its role in cell biology, with a particular focus on its implications for cancer research and neurodegenerative diseases. This guide summarizes its function in polyamine metabolism, its impact on cell signaling pathways, and its potential as a therapeutic agent and biomarker. Detailed experimental protocols for studying its effects are also provided, alongside quantitative data where available, to support further research and development.

Introduction

N-Acetylputrescine is an N-monoacetylated derivative of the diamine putrescine.[1] As a polyamine metabolite, it is involved in fundamental cellular activities, including the regulation of cell proliferation and signal transduction.[2] The acetylation of polyamines like putrescine can modulate their positive charge, thereby influencing their interactions with negatively charged macromolecules such as DNA and RNA.[2] This modification is a key step in polyamine homeostasis and has been implicated in both normal physiological functions and pathological conditions. N-Acetylputrescine has emerged as a potential biomarker for squamous cell carcinoma of the lung (SCCL) and Parkinson's disease.[2]

Role in Polyamine Metabolism

Polyamines are essential for cell growth and differentiation. The metabolic pathway of polyamines is tightly regulated, and N-acetylputrescine plays a role in this intricate network. It is synthesized from putrescine, a reaction that can be part of a catabolic pathway to control intracellular polyamine levels.[2][3]

dot graph "Polyamine_Metabolism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Ornithine [label="Ornithine"]; Putrescine [label="Putrescine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NAcetylputrescine [label="N-Acetylputrescine\nhydrochloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Spermidine [label="Spermidine"]; Spermine [label="Spermine"]; AcetylCoA [label="Acetyl-CoA"]; ODC [label="ODC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SAT1 [label="SAT1", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Ornithine -> ODC [label=" "]; ODC -> Putrescine [label=" "]; Putrescine -> SAT1 [label=" "]; AcetylCoA -> SAT1 [label=" "]; SAT1 -> NAcetylputrescine [label=" "]; Putrescine -> Spermidine [label="Spermidine\nsynthase"]; Spermidine -> Spermine [label="Spermine\nsynthase"]; } Caption: Simplified polyamine metabolism pathway.

Cellular Functions and Signaling Pathways

This compound has been shown to influence several key cellular processes, primarily through the modulation of signaling pathways.

Regulation of Cell Proliferation and Cell Cycle

dot graph "Cell_Cycle_Regulation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Polyamines [label="Polyamines\n(e.g., Putrescine)"]; NAcetylputrescine [label="N-Acetylputrescine\nhydrochloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle\nProgression\n(G1 -> S -> G2 -> M)"]; Proliferation [label="Cell Proliferation"];

Polyamines -> CellCycle [label="Promotes"]; NAcetylputrescine -> Polyamines [label="Regulates levels of"]; CellCycle -> Proliferation; } Caption: N-Acetylputrescine's role in cell cycle.

Anti-Angiogenic Activity

This compound has been reported to inhibit the growth of intestinal cancer cells by blocking the formation of new blood vessels (angiogenesis).[4] While the precise molecular mechanism is not fully elucidated in the available literature, this anti-angiogenic effect is a promising area for cancer therapy. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis.[5] It is plausible that this compound may exert its anti-angiogenic effects by interfering with this pathway.

dot graph "Angiogenesis_Inhibition" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=Tee];

NAcetylputrescine [label="N-Acetylputrescine\nhydrochloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VEGF_Signaling [label="VEGF Signaling\nPathway"]; Angiogenesis [label="Angiogenesis"];

NAcetylputrescine -> VEGF_Signaling [label="Inhibits"]; VEGF_Signaling -> Angiogenesis [style=invis]; edge [style=solid, arrowhead=normal]; VEGF_Signaling -> Angiogenesis [label="Promotes"]; } Caption: Postulated anti-angiogenic mechanism.

Modulation of Apoptosis

The regulation of programmed cell death, or apoptosis, is crucial for tissue homeostasis and is often dysregulated in cancer. Polyamines can influence apoptosis, and their depletion can induce this process. The acetylation of polyamines is a key regulatory step. While direct quantitative data on apoptosis induction by this compound is limited, studies on related compounds like N-acetyl-L-cysteine (NAC) have shown effects on apoptosis-related proteins such as the Bcl-2 family and caspases.[6][7]

dot graph "Apoptosis_Modulation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

NAcetylputrescine [label="N-Acetylputrescine\nhydrochloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2_Family [label="Bcl-2 Family\n(e.g., Bcl-2, Bax)"]; Caspases [label="Caspases\n(e.g., Caspase-3, -7)"]; Apoptosis [label="Apoptosis"];

NAcetylputrescine -> Bcl2_Family [label="Modulates"]; NAcetylputrescine -> Caspases [label="Modulates"]; Bcl2_Family -> Caspases [label="Regulates"]; Caspases -> Apoptosis [label="Executes"]; } Caption: Potential modulation of apoptosis.

Neuroinflammation and Neuroprotection

Elevated levels of N-acetylputrescine have been identified as a potential biomarker for Parkinson's disease, suggesting its involvement in the pathophysiology of neurodegenerative disorders.[8] Neuroinflammation is a key component of these diseases. Studies on the metabolic precursor, putrescine, have shown it can attenuate the gene expression of proinflammatory cytokines in intestinal epithelial cells.[1] This suggests that this compound may also have a role in modulating neuroinflammatory pathways.

Quantitative Data

Currently, there is a notable lack of publicly available, specific quantitative data for the bioactivity of this compound, such as IC50 values in various cancer cell lines or specific percentages of apoptosis induction. The data presented below for a related compound, Acacetin, is for illustrative purposes to show the types of quantitative analysis that are needed for this compound.

Table 1: Example Quantitative Data for an Anti-Angiogenic Compound (Acacetin)

AssayCell LineConcentrationResultReference
Cell ProliferationHUVEC10-50 µM (24h)18-51% inhibition[5]
Cell ProliferationHUVEC10-50 µM (48h)58-80% inhibition[5]
Cell MigrationHUVEC10-50 µM67-100% suppression[5]
Matrigel InvasionHUVEC10-50 µM43-68% suppression[5]
Tube FormationHUVEC10-50 µMUp to 98% inhibition[5]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Target cell line (e.g., cancer cell line or neuronal cell line)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

dot graph "MTT_Assay_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Seed [label="Seed Cells"]; Treat [label="Treat with\nN-Acetylputrescine HCl"]; Incubate [label="Incubate"]; Add_MTT [label="Add MTT"]; Solubilize [label="Solubilize Formazan"]; Read [label="Read Absorbance"];

Seed -> Treat -> Incubate -> Add_MTT -> Solubilize -> Read; } Caption: MTT cell viability assay workflow.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures.

Materials:

  • This compound

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel or similar basement membrane extract

  • 24-well plates

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 24-well plate with 250-300 µL per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing different concentrations of this compound.

  • Seed 5 x 10^4 to 1 x 10^5 HUVECs onto the solidified Matrigel in each well.

  • Incubate for 4-18 hours at 37°C.

  • Visualize and photograph the tube formation using an inverted microscope.

  • Quantify the degree of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of loops using image analysis software.

dot graph "Tube_Formation_Assay_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Coat [label="Coat Plate with\nMatrigel"]; Seed [label="Seed HUVECs with\nN-Acetylputrescine HCl"]; Incubate [label="Incubate"]; Visualize [label="Visualize & Quantify\nTube Formation"];

Coat -> Seed -> Incubate -> Visualize; } Caption: Tube formation assay workflow.

Apoptosis Assay (Western Blot for Caspase-3 Cleavage)

This assay detects the cleavage of caspase-3, a key marker of apoptosis.

Materials:

  • This compound

  • Target cell line

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against cleaved caspase-3

  • Primary antibody against total caspase-3 or a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cells with various concentrations of this compound for a specified time.

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane with an antibody for total caspase-3 or a loading control to ensure equal protein loading.

dot graph "Western_Blot_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Treat [label="Cell Treatment"]; Lyse [label="Cell Lysis & Protein\nQuantification"]; SDS_PAGE [label="SDS-PAGE"]; Transfer [label="Protein Transfer"]; Block [label="Blocking"]; Primary_Ab [label="Primary Antibody\nIncubation"]; Secondary_Ab [label="Secondary Antibody\nIncubation"]; Detect [label="Detection"];

Treat -> Lyse -> SDS_PAGE -> Transfer -> Block -> Primary_Ab -> Secondary_Ab -> Detect; } Caption: Western blot for apoptosis workflow.

Conclusion

This compound is a key metabolite in polyamine biology with significant implications for cell proliferation, angiogenesis, and apoptosis. Its potential as a biomarker and therapeutic agent in cancer and neurodegenerative diseases warrants further investigation. This technical guide provides a foundational understanding of its roles and detailed protocols to facilitate future research. A critical next step for the research community will be to generate and publish robust quantitative data on the specific cellular effects of this compound to fully elucidate its therapeutic potential.

References

N-Acetylputrescine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylputrescine, a mono-acetylated derivative of the polyamine putrescine, is an endogenous metabolite integral to key biological processes, including cell proliferation and signal transduction. Its hydrochloride salt is a stable form utilized in research. This document provides a detailed overview of the discovery, history, and biochemical significance of N-Acetylputrescine hydrochloride. It outlines its metabolic pathway, its emerging role as a biomarker in oncology and neurodegenerative diseases, and detailed methodologies for its analysis. Quantitative data are presented for clarity, and key pathways are visualized to facilitate a deeper understanding of its biological context.

Discovery and History

The history of N-Acetylputrescine is intrinsically linked to the broader field of polyamine research, which began as early as 1678 with Antonie van Leeuwenhoek's observation of spermine (B22157) phosphate (B84403) crystals in human semen[1][2][3][4][5]. The structural elucidation of spermine and the discovery of related polyamines like spermidine (B129725) and putrescine occurred much later, in the early 20th century[1][3][4][5].

The identification of acetylated forms of polyamines marked a significant advancement in understanding their metabolism and regulation. While a singular "discovery" paper for this compound is not apparent, early studies in the 1970s began to shed light on its existence and formation. For instance, research demonstrated the synthesis of N-Acetylputrescine from putrescine in cultured human lymphocytes, where it was identified using techniques such as paper chromatography, thin-layer chromatography (TLC), and mass spectrometry. Its production was observed to be related to the state of cell proliferation[6]. These initial findings paved the way for recognizing N-Acetylputrescine as a key metabolite in the intricate network of polyamine catabolism.

Biochemical Properties and Metabolism

This compound is the hydrochloride salt of N-(4-aminobutyl)acetamide. It is a stable, water-soluble compound, making it suitable for experimental use.

PropertyValueReference
Chemical Formula C₆H₁₄N₂O · HCl[7]
Molecular Weight 166.65 g/mol [7]
CAS Number 18233-70-0[7]
Appearance Solid
Storage Temperature 2-8°C[7]
Metabolic Pathway: The GABA Shunt from Putrescine

N-Acetylputrescine is a critical intermediate in a metabolic pathway that converts putrescine to the inhibitory neurotransmitter γ-aminobutyric acid (GABA)[8]. This pathway represents a minor alternative to the primary synthesis of GABA from glutamate[8]. The key enzymatic steps are as follows:

  • Acetylation of Putrescine: Putrescine is first acetylated to form N-Acetylputrescine. This reaction is catalyzed by putrescine acetyltransferase (PAT), also known as spermidine/spermine N1-acetyltransferase (SAT1)[8][9].

  • Oxidative Deamination: N-Acetylputrescine is then oxidized by monoamine oxidase B (MAO-B) to produce N-acetyl-γ-aminobutyraldehyde[8][9].

  • Dehydrogenation: N-acetyl-γ-aminobutyraldehyde is subsequently converted to N-acetyl-γ-aminobutyric acid by an aldehyde dehydrogenase (ALDH)[8].

  • Deacetylation: The final step involves the deacetylation of N-acetyl-γ-aminobutyric acid to yield GABA, although the specific deacetylase enzyme is not fully characterized[8].

Recent research has highlighted the significance of this pathway in astrocytes for the synthesis of GABA that mediates tonic inhibition in the brain[9].

GABA_Synthesis_from_Putrescine Putrescine Putrescine NAP N-Acetylputrescine Putrescine->NAP NAGABAL N-Acetyl-γ-aminobutyraldehyde NAP->NAGABAL NAGABA N-Acetyl-γ-aminobutyric acid NAGABAL->NAGABA GABA GABA NAGABA->GABA PAT Putrescine Acetyltransferase (PAT/SAT1) PAT->NAP Acetyl-CoA MAOB Monoamine Oxidase B (MAO-B) MAOB->NAGABAL ALDH Aldehyde Dehydrogenase (ALDH) ALDH->NAGABA NAD+ Deacetylase Deacetylase Deacetylase->GABA

Metabolic pathway of N-Acetylputrescine to GABA.
Enzyme Kinetics

The enzymes involved in the metabolism of N-Acetylputrescine have been the subject of kinetic studies. However, data specifically using N-Acetylputrescine and its direct metabolites as substrates are not always available. The following table summarizes relevant kinetic parameters for these enzyme families.

EnzymeSubstrateOrganism/SourceKmVmax/kcatReference
N-Acetyltransferase 1 (NAT1) p-Aminobenzoic acidHuman9.3 - 200 µM1.5 - 5.0 nmol/min/mg[10]
N-Acetyltransferase 1 (NAT1) 4-AminobiphenylHuman150 - 300 µM[10]
Monoamine Oxidase B (MAO-B) PhenelzineHuman47 µM (Ki)[11]
Aldehyde Dehydrogenase (ALDH9A1) 4-AminobutyraldehydeHuman~1.8 nmol/s/mg[12]
Aldehyde Dehydrogenase (ALDH) AcetaldehydeE. coli0.4 mM1.7 s⁻¹ (kcat)[13]

Note: Kinetic parameters can vary significantly based on experimental conditions.

Role in Disease and Drug Development

N-Acetylputrescine has garnered significant interest as a potential biomarker and therapeutic target in various diseases, particularly in cancer and neurodegenerative disorders.

Cancer

Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer. Elevated levels of polyamines are associated with tumorigenesis. N-Acetylputrescine, as a product of polyamine catabolism, has been investigated as a biomarker for lung cancer. Studies in rat models of squamous cell carcinoma of the lung (SCCL) have shown that plasma levels of N-Acetylputrescine increase with cancer progression and decrease following treatment with anticancer drugs[6][14]. This suggests its potential utility in early diagnosis and for monitoring therapeutic efficacy[14]. The acetylation of polyamines may be a mechanism for cancer cells to regulate their intracellular charge and interactions with nucleic acids[14].

Polyamine_Cancer_Role cluster_0 Polyamine Metabolism cluster_1 Cancer Cell Processes Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine Biosynthesis NAP N-Acetylputrescine Putrescine->NAP Acetylation Spermidine->Putrescine Catabolism Spermine Spermine Spermidine->Spermine Biosynthesis Proliferation Cell Proliferation Spermidine->Proliferation Spermine->Proliferation Biomarker Increased Plasma Levels (Biomarker) NAP->Biomarker Growth Tumor Growth Proliferation->Growth Metastasis Metastasis Growth->Metastasis Growth->Biomarker Release into circulation

Role of polyamine metabolism and N-Acetylputrescine in cancer.
Parkinson's Disease

Recent studies have identified alterations in polyamine metabolism in Parkinson's disease (PD)[15][16][17][18]. Metabolomic analyses of plasma from PD patients have revealed significantly elevated levels of acetylated polyamines, including N-Acetylputrescine[15]. This has led to the proposal of N-Acetylputrescine as a potential biomarker for PD. The dysregulation of polyamine catabolism, potentially through altered activity of enzymes like SAT1, may contribute to the pathophysiology of PD, possibly by influencing α-synuclein aggregation[16].

MetaboliteChange in Parkinson's DiseaseCohort/SampleReference
N-Acetylputrescine Mildly elevatedPlasma (Cohort A)[15]
N8-Acetylspermidine Significantly elevatedPlasma (Cohort A)[15]
Spermine Significantly reducedSerum (Cohort B)[15]
Spermine/Spermidine Ratio Significantly reducedSerum (Cohort B)[15]
N1,N8-Diacetylspermidine Correlated with disease severitySerum (Cohort B)[15]

Experimental Protocols

The accurate quantification of N-Acetylputrescine in biological matrices is crucial for its validation as a biomarker and for further research. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a commonly employed, sensitive, and specific method.

General Workflow for N-Acetylputrescine Quantification in Plasma

HPLC_MS_Workflow Start Plasma Sample Collection ProteinPrecipitation Protein Precipitation (e.g., with HClO₄ or Acetonitrile) Start->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Derivatization Derivatization (e.g., Benzoyl Chloride) Supernatant->Derivatization HPLC HPLC Separation (Reversed-Phase C18 Column) Derivatization->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS DataAnalysis Data Analysis and Quantification MSMS->DataAnalysis

Workflow for N-Acetylputrescine analysis by HPLC-MS/MS.

Protocol Outline:

  • Sample Preparation (Plasma):

    • To a known volume of plasma, add an internal standard.

    • Precipitate proteins by adding a solution such as perchloric acid (HClO₄) or acetonitrile[19].

    • Vortex and incubate on ice.

    • Centrifuge to pellet the precipitated proteins.

    • Carefully collect the supernatant.

  • Derivatization:

    • As polyamines lack a chromophore, derivatization is often necessary for detection.

    • A common method involves derivatization with benzoyl chloride[19]. This enhances chromatographic retention and ionization efficiency.

    • The reaction is typically carried out in an alkaline medium.

  • HPLC-MS/MS Analysis:

    • Chromatographic Separation: Use a reversed-phase column (e.g., C18) with a gradient elution of a mobile phase, typically consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile)[19].

    • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive ionization mode. Use multiple reaction monitoring (MRM) for quantification, selecting specific precursor-to-product ion transitions for N-Acetylputrescine and the internal standard.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the concentration of N-Acetylputrescine in the samples based on the peak area ratios of the analyte to the internal standard.

Pharmacokinetics

There is a notable lack of specific pharmacokinetic data for this compound in the published literature. Studies on related compounds, such as N-acetylcysteine, are available but are not directly applicable due to significant structural and metabolic differences[20][21][22][23]. The pharmacokinetics of polyamines, in general, are complex, involving cellular uptake, binding to macromolecules, and intricate metabolic and catabolic pathways. Further research is required to determine the absorption, distribution, metabolism, and excretion (ADME) profile of exogenously administered this compound.

Conclusion and Future Directions

N-Acetylputrescine is a key metabolite in polyamine catabolism with an emerging and significant role as a biomarker in cancer and Parkinson's disease. Its metabolic pathway, leading to the synthesis of GABA, highlights its importance in neurotransmission. While analytical methods for its quantification are well-established, further research is needed to fully elucidate its specific signaling functions, particularly in disease states. A critical gap in the current knowledge is the lack of pharmacokinetic data, which will be essential for any future consideration of this compound in diagnostic or therapeutic development. Future studies should focus on validating its biomarker potential in larger clinical cohorts, exploring its precise molecular mechanisms in disease pathogenesis, and characterizing its pharmacokinetic properties.

References

An In-depth Technical Guide to the Synthesis of N-Acetylputrescine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylputrescine, a mono-acetylated derivative of the biogenic amine putrescine, is a molecule of significant interest in various fields of biomedical research. It serves as a precursor in metabolic pathways and has been identified as a potential biomarker in certain disease states. This technical guide provides a comprehensive overview of the synthesis of N-Acetylputrescine hydrochloride, detailing both biological and chemical pathways. The document includes a thorough examination of precursors, enzymatic and chemical reactions, and detailed experimental considerations. Quantitative data is summarized for clarity, and key protocols are outlined to assist researchers in their laboratory work. Visual diagrams of the synthesis pathways and experimental workflows are provided to facilitate a deeper understanding of the processes involved.

Introduction

N-Acetylputrescine is a naturally occurring polyamine metabolite that plays a role in cellular processes and is an intermediate in the biosynthesis of other important molecules. Its hydrochloride salt is a stable, water-soluble form that is convenient for experimental use. Understanding the synthesis of this compound is crucial for researchers investigating its biological functions, developing analytical standards, and exploring its potential as a therapeutic agent or biomarker. This guide aims to provide a detailed technical overview of the primary synthesis routes.

Biological Synthesis Pathway

In biological systems, N-Acetylputrescine is primarily synthesized from the precursor molecule putrescine . This conversion is an enzymatic acetylation reaction.

Precursors and Enzymes

The main precursor for the biological synthesis of N-Acetylputrescine is putrescine . Putrescine itself is synthesized from ornithine or arginine. The direct acetylation of putrescine to N-Acetylputrescine is catalyzed by the enzyme putrescine acetyltransferase (PAT) , also known as diamine N-acetyltransferase.[1]

An alternative pathway has been identified in plants, where N-acetylornithine can be converted to N-acetylputrescine by the enzyme arginine decarboxylase 1 (ADC1) .

Biological Signaling Pathway

The synthesis of N-Acetylputrescine is part of the broader polyamine metabolism pathway, which is tightly regulated within cells. The levels of N-Acetylputrescine can influence cellular signaling and metabolic fluxes.

Biological_Synthesis_of_N_Acetylputrescine cluster_main Biological Synthesis cluster_alternative Alternative Pathway (Plants) Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase Arginine Arginine Arginine->Putrescine Arginine Decarboxylase N_Acetylputrescine N-Acetylputrescine Putrescine->N_Acetylputrescine Putrescine Acetyltransferase (PAT) N_Acetylornithine N_Acetylornithine N_Acetylputrescine_alt N-Acetylputrescine N_Acetylornithine->N_Acetylputrescine_alt Arginine Decarboxylase 1 (ADC1)

Figure 1: Biological synthesis pathways of N-Acetylputrescine.

Chemical Synthesis of this compound

The chemical synthesis of this compound presents a challenge in achieving selective mono-N-acetylation of the symmetric diamine, putrescine. Direct acetylation often leads to a mixture of mono- and di-acetylated products.

Precursors and Reagents

The primary precursors for the chemical synthesis are:

Other reagents may include:

  • Solvents (e.g., water, organic solvents)

  • Acids or bases for pH control and salt formation (e.g., hydrochloric acid)

Key Experimental Protocol: Selective Mono-N-Acetylation using "Proton as a Protecting Group"

A common and effective strategy for selective mono-N-acetylation involves using the proton as a protecting group. By starting with putrescine dihydrochloride, the equilibrium in solution favors the mono-protonated form of putrescine, which has one free amino group available for nucleophilic attack on the acetylating agent.

Methodology:

  • Dissolution: Dissolve putrescine dihydrochloride in a suitable solvent, such as water.

  • pH Adjustment: Carefully adjust the pH of the solution to a weakly basic range (typically pH 8-9) using a suitable base. This deprotonates one of the amino groups, making it nucleophilic, while the other remains protonated and thus protected.

  • Acetylation: Slowly add a stoichiometric amount (or a slight excess) of acetic anhydride to the solution while maintaining the pH and temperature. The reaction is typically carried out at a low temperature (e.g., 0-5 °C) to control the reaction rate and selectivity.

  • Quenching and Workup: After the reaction is complete, the reaction is quenched, and the product is extracted or isolated.

  • Purification: The crude N-Acetylputrescine is then purified, often by recrystallization.

  • Hydrochloride Salt Formation: The purified N-Acetylputrescine free base is dissolved in a suitable solvent (e.g., ethanol) and treated with hydrochloric acid to precipitate this compound. The salt is then collected by filtration and dried.

Chemical_Synthesis_Workflow Start Start: Putrescine Dihydrochloride Dissolution Dissolve in Water Start->Dissolution pH_Adjustment Adjust pH to 8-9 Dissolution->pH_Adjustment Acetylation Add Acetic Anhydride at 0-5 °C pH_Adjustment->Acetylation Workup Quench and Extract Acetylation->Workup Purification Recrystallize Workup->Purification Salt_Formation Add HCl in Ethanol Purification->Salt_Formation Final_Product N-Acetylputrescine Hydrochloride Salt_Formation->Final_Product

Figure 2: General workflow for the chemical synthesis of this compound.

Data Presentation

While specific yields can vary depending on the exact reaction conditions and scale, the following table summarizes typical data found in the literature for the selective mono-N-acetylation of diamines.

ParameterValue/RangeNotes
Starting Material Putrescine dihydrochlorideFavors mono-acetylation.
Acetylating Agent Acetic anhydrideCommon and effective.
Reaction pH 8 - 9Critical for selectivity.
Reaction Temperature 0 - 5 °CHelps control the reaction.
Typical Yield 60 - 80%For the mono-acetylated product.
Purity (after recrystallization) >98%As determined by TLC, NMR, or GC-MS.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. Quantitative NMR (qNMR) can be employed to determine the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a sensitive technique for both identifying and quantifying N-Acetylputrescine, often after derivatization.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to monitor the progress of the reaction and assess the purity of the product.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Conclusion

The synthesis of this compound can be achieved through both biological and chemical routes. While biological synthesis provides insights into its metabolic role, chemical synthesis is essential for producing the compound in the quantities and purity required for research and development. The selective mono-N-acetylation of putrescine is a key challenge in the chemical synthesis, which can be effectively addressed by utilizing the "proton as a protecting group" strategy. Careful control of reaction conditions, particularly pH and temperature, is crucial for achieving high yields and purity. The analytical techniques outlined in this guide are vital for the characterization and quality control of the final product. This comprehensive technical guide serves as a valuable resource for scientists and researchers working with this compound.

References

The Biological Function of N-Acetylputrescine Hydrochloride in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Concepts: N-Acetylputrescine in the Landscape of Polyamine Metabolism

N-Acetylputrescine (NAP) is a key metabolite in the catabolism of polyamines in mammals.[1][2][3] Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycations essential for a multitude of cellular processes such as cell growth, proliferation, and differentiation.[4] The intracellular concentrations of polyamines are tightly regulated through a balance of biosynthesis, catabolism, and transport.[5][6]

N-Acetylputrescine is formed via the acetylation of putrescine, a reaction catalyzed by the enzyme spermidine/spermine N1-acetyltransferase (SSAT).[5][7] This acetylation is a critical step in the polyamine interconversion pathway, which ultimately allows for the conversion of spermine and spermidine back to putrescine.[1][2][7] The acetylation of putrescine to N-acetylputrescine serves several key biological functions:

  • Facilitating Polyamine Export and Homeostasis: Acetylation neutralizes the positive charges of polyamines, which is thought to facilitate their export from the cell, thereby playing a crucial role in maintaining polyamine homeostasis.[7]

  • Precursor for Further Catabolism: N-Acetylputrescine can be further metabolized. In the brain, it is oxidatively deaminated by monoamine oxidase (MAO) to N-acetyl-γ-aminobutyrate, which can then be converted to the neurotransmitter GABA (γ-aminobutyric acid).[8]

  • Involvement in Cellular Proliferation and Apoptosis: Altered levels of N-acetylputrescine and other acetylated polyamines have been linked to changes in cell proliferation and apoptosis. Dysregulation of polyamine metabolism, including acetylation, is frequently observed in cancer.[4][9]

  • Potential as a Biomarker: Elevated levels of N-acetylputrescine have been identified as a potential biomarker for certain pathological conditions, including lung cancer and Parkinson's disease.[9][10]

Quantitative Data

Precise quantification of N-Acetylputrescine is critical for understanding its physiological and pathological roles. While concentrations can vary significantly based on tissue type, age, and disease state, the following table summarizes representative data on polyamine concentrations, including putrescine (the precursor to NAP), in various mammalian tissues.

Tissue/FluidSpeciesPutrescine ConcentrationN-Acetylputrescine ConcentrationReference
Rat BrainRat0.8 ± 0.1 nmol/gNot specified[11]
Rat LiverRat1.5 ± 0.2 nmol/gNot specified[11]
Rat KidneyRat2.1 ± 0.3 nmol/gNot specified[11]
Human PlasmaHumanNot specifiedIncreased by 28% in Parkinson's patients[12]
Rat PlasmaRatNot specifiedSignificantly increased with lung cancer progression[9][10]

Note: Direct quantitative data for basal N-Acetylputrescine levels across a wide range of healthy mammalian tissues is not extensively consolidated in the literature. The provided data for putrescine offers a proxy for the substrate availability for NAP synthesis. The data from disease states highlights the dynamic nature of NAP concentrations.

Experimental Protocols

Quantification of N-Acetylputrescine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and specific quantification of N-Acetylputrescine in biological matrices.

Objective: To accurately measure the concentration of N-Acetylputrescine in samples such as tissue homogenates, plasma, or cell lysates.

Principle: This method utilizes the separation capabilities of liquid chromatography (LC) to isolate N-Acetylputrescine from other sample components, followed by its detection and quantification using tandem mass spectrometry (MS/MS). The MS/MS is operated in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

Materials:

  • LC-MS/MS system (e.g., Agilent, Sciex, Waters, Shimadzu)

  • Reversed-phase C18 column

  • N-Acetylputrescine hydrochloride standard

  • Stable isotope-labeled internal standard (e.g., N-Acetylputrescine-d8)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid (FA)

  • Trichloroacetic acid (TCA)

  • Ultrapure water

  • Biological sample (e.g., tissue homogenate, plasma)

Procedure:

  • Sample Preparation (Protein Precipitation & Extraction):

    • For plasma or serum: To 100 µL of sample, add 300 µL of ice-cold methanol containing the internal standard.

    • For tissue homogenates: Homogenize the tissue in a suitable buffer. To 100 µL of homogenate, add 300 µL of ice-cold methanol with internal standard. Alternatively, extraction with 6% TCA in methanol can be effective.[6]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for analysis.

  • LC Separation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm)

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: Gradient to 95% B

      • 5-6 min: Hold at 95% B

      • 6-6.1 min: Return to 5% B

      • 6.1-8 min: Re-equilibrate at 5% B

    • Injection Volume: 5-10 µL

  • MS/MS Detection (MRM Mode):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • N-Acetylputrescine: Precursor ion (Q1) m/z 131.1 -> Product ion (Q3) m/z 114.1

      • Internal Standard (N-Acetylputrescine-d8): Precursor ion (Q1) m/z 139.1 -> Product ion (Q3) m/z 122.1

    • Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

  • Data Analysis:

    • Quantify N-Acetylputrescine by calculating the peak area ratio of the analyte to the internal standard.

    • Generate a standard curve using known concentrations of N-Acetylputrescine standard.

    • Determine the concentration of N-Acetylputrescine in the samples by interpolating their peak area ratios from the standard curve.

Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay

This protocol describes a common method to measure the enzymatic activity of SSAT.

Objective: To determine the rate of acetyl-CoA-dependent acetylation of a polyamine substrate by SSAT in a biological sample.

Principle: This assay measures the transfer of an acetyl group from acetyl-CoA to a polyamine substrate (putrescine, spermidine, or spermine) catalyzed by SSAT. The activity is often determined by quantifying the amount of one of the reaction products, either the acetylated polyamine or Coenzyme A (CoA-SH). A colorimetric method using Ellman's reagent (DTNB), which reacts with the free sulfhydryl group of CoA-SH to produce a colored product, is a common approach. Alternatively, radiolabeled acetyl-CoA can be used, and the formation of the radiolabeled acetylated polyamine is measured.

Materials:

  • Spectrophotometer or plate reader

  • SSAT-containing sample (e.g., cell lysate, tissue homogenate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8

  • Substrate 1: Putrescine dihydrochloride (B599025) (or spermidine/spermine)

  • Substrate 2: Acetyl-Coenzyme A (Acetyl-CoA)

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) - DTNB)

  • Bovine Serum Albumin (BSA) for protein quantification

Procedure:

  • Sample Preparation:

    • Prepare cell lysates or tissue homogenates in a suitable lysis buffer on ice.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the cytosolic SSAT.

    • Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

  • Enzyme Reaction:

    • Prepare a reaction mixture in a microcentrifuge tube or a 96-well plate. For a 100 µL final volume:

      • 50 µL of Assay Buffer

      • 10 µL of Putrescine solution (to a final concentration of 1 mM)

      • 20 µL of cell lysate (adjust volume based on protein concentration)

      • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of Acetyl-CoA solution (to a final concentration of 0.2 mM).

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection of CoA-SH:

    • Stop the reaction by adding a stopping reagent (e.g., 50 µL of 6 M guanidine (B92328) HCl).

    • Add 50 µL of DTNB solution (in a suitable buffer like 100 mM Tris-HCl, pH 8.0) to each well.

    • Incubate at room temperature for 10-15 minutes to allow for color development.

    • Measure the absorbance at 412 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of Coenzyme A.

    • Calculate the amount of CoA-SH produced in the enzymatic reaction from the standard curve.

    • Express the SSAT activity as nmol of CoA-SH produced per minute per mg of protein.

    • Include appropriate controls, such as a reaction mix without the polyamine substrate or without the cell lysate, to account for background absorbance.

Signaling Pathways and Molecular Interactions

The biological functions of N-Acetylputrescine are intrinsically linked to the broader roles of polyamines in cellular signaling. The acetylation of polyamines, including the formation of NAP, is a key regulatory node in these pathways.

Polyamine Catabolic Pathway

The catabolism of polyamines is a critical process for maintaining cellular homeostasis. N-Acetylputrescine is a central intermediate in this pathway.

Polyamine_Catabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase SSAT SSAT Putrescine->SSAT Spermine Spermine Spermidine->Spermine Spermine Synthase Spermidine->SSAT Spermine->SSAT NAP N-Acetylputrescine Export Cellular Export NAP->Export MAO MAO NAP->MAO NAcSpd N-Acetylspermidine PAOX PAOX NAcSpd->PAOX NAcSpn N-Acetylspermine NAcSpn->PAOX GABA GABA ODC->Putrescine Biosynthesis SSAT->NAP SSAT->NAcSpd SSAT->NAcSpn PAOX->Putrescine Back-conversion PAOX->Spermidine Back-conversion MAO->GABA in Brain

Caption: Polyamine catabolic pathway highlighting the formation of N-Acetylputrescine.

N-Acetylputrescine and the Cell Cycle

Polyamines are essential for cell cycle progression.[13][14][15] Depletion of polyamines can lead to cell cycle arrest, typically at the G1/S and G2/M transitions. The acetylation of polyamines, including the formation of N-Acetylputrescine, contributes to the regulation of intracellular polyamine pools, thereby indirectly influencing the activity of cyclin-dependent kinases (CDKs) and other cell cycle regulators.

Cell_Cycle_Regulation Polyamines Intracellular Polyamines (Putrescine, Spermidine, Spermine) CDK_Cyclin CDK-Cyclin Complexes Polyamines->CDK_Cyclin Promotes Activation SSAT SSAT Polyamines->SSAT Acetylation NAP N-Acetylputrescine (and other acetylated polyamines) NAP->Polyamines Reduces effective polyamine pool G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CellCycleProgression Cell Cycle Progression CDK_Cyclin->CellCycleProgression SSAT->NAP Apoptosis_Regulation Stimuli Pro-apoptotic Stimuli (e.g., cellular stress, drugs) SSAT_Induction SSAT Induction Stimuli->SSAT_Induction Polyamine_Acetylation Increased Polyamine Acetylation SSAT_Induction->Polyamine_Acetylation NAP_Formation N-Acetylputrescine Formation Polyamine_Acetylation->NAP_Formation Polyamine_Depletion Polyamine Depletion Polyamine_Acetylation->Polyamine_Depletion ROS_Generation ROS Generation (from catabolism of acetylated polyamines) Polyamine_Acetylation->ROS_Generation via PAOX Mitochondria Mitochondrial Dysfunction Polyamine_Depletion->Mitochondria ROS_Generation->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

N-Acetylputrescine Hydrochloride: A Comprehensive Technical Guide to its Role as a Disease Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylputrescine hydrochloride, a derivative of the polyamine putrescine, is emerging as a significant biomarker in the landscape of disease diagnostics and therapeutic development. This technical guide provides an in-depth analysis of N-Acetylputrescine's role as a biomarker, with a particular focus on its implications in oncology and neurodegenerative disorders. We delve into the core metabolic pathways, present quantitative data from key studies, and provide detailed experimental protocols for its detection and quantification. This document aims to equip researchers, scientists, and drug development professionals with the critical information necessary to leverage N-Acetylputrescine in their research and development endeavors.

Introduction

Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycations essential for cell growth, proliferation, and differentiation.[1] The metabolism of polyamines is tightly regulated, and its dysregulation has been implicated in a variety of pathological conditions, most notably cancer.[2] N-Acetylputrescine, an acetylated metabolite of putrescine, has garnered increasing attention as a potential biomarker due to its altered levels in disease states.[3][4][5] This guide explores the scientific foundation for this compound's use as a biomarker, providing a technical resource for its application in research and clinical settings.

The Polyamine Metabolic Pathway and N-Acetylputrescine

The biosynthesis of polyamines begins with the decarboxylation of ornithine to form putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC).[6] Putrescine is then converted to spermidine and subsequently to spermine through the addition of aminopropyl groups. The catabolism and interconversion of polyamines are regulated by the enzyme spermidine/spermine N1-acetyltransferase (SSAT), which transfers an acetyl group to spermidine and spermine.[2][7] This acetylation is a critical step that can lead to the export of polyamines from the cell or their conversion back to lower-order polyamines. N-Acetylputrescine is formed through the acetylation of putrescine, a reaction also influenced by acetyltransferase activity.[8]

Alterations in the expression and activity of ODC and SSAT are frequently observed in cancerous tissues, leading to dysregulated polyamine levels, including that of N-Acetylputrescine.[9][10]

Polyamine_Metabolism cluster_enzymes Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine CO2 Spermidine Spermidine Putrescine->Spermidine NAcetylputrescine N-Acetylputrescine Putrescine->NAcetylputrescine Spermidine->Putrescine Interconversion Spermine Spermine Spermidine->Spermine NAcetylspermidine N-Acetylspermidine Spermidine->NAcetylspermidine Spermine->Spermidine Interconversion NAcetylspermine N-Acetylspermine Spermine->NAcetylspermine NAcetylspermidine->Putrescine ODC ODC SSAT SSAT Spermidine_Synthase Spermidine Synthase Spermine_Synthase Spermine Synthase PAOX PAOX PAT PAT

Polyamine metabolic pathway highlighting N-Acetylputrescine formation.

N-Acetylputrescine as a Biomarker in Disease

Parkinson's Disease

Recent studies have identified N-Acetylputrescine as a promising biomarker for Parkinson's disease (PD). A significant increase in plasma N-Acetylputrescine levels has been observed in PD patients compared to healthy controls.

ParameterNon-Diseased ControlsParkinson's Disease PatientsReference
Mean Plasma N-Acetylputrescine (ng/mL) 3.704.74[11]
Percent Increase in PD Patients -28%[12]
AUC (N-Acetylputrescine alone) -0.72[11][12]
AUC (N-Acetylputrescine + Clinical Features)*-0.9[12]

*Clinical features include sense of smell, depression/anxiety, and acting out dreams.[12]

Lung Cancer

Elevated levels of N-Acetylputrescine have been associated with lung cancer, particularly squamous cell carcinoma of the lung (SCCL).[4] While specific quantitative data in human lung cancer patients is still emerging, preclinical studies in rat models have demonstrated a significant increase in plasma N-Acetylputrescine levels with the progression of SCCL.[7] This suggests its potential as an early diagnostic and prognostic biomarker. Further research is required to establish definitive concentration ranges in human patients.

Experimental Protocols

Accurate and reproducible quantification of N-Acetylputrescine is crucial for its validation and clinical application as a biomarker. The following sections detail common experimental protocols.

Sample Preparation: Protein Precipitation from Plasma

This protocol is a standard method for preparing plasma samples for metabolomic analysis by removing interfering proteins.

Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Internal Standard (IS) solution (e.g., deuterated N-Acetylputrescine)

  • Microcentrifuge tubes

  • Centrifuge capable of 12,000 x g and 4°C

Procedure:

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma sample for 10 seconds.

  • In a clean microcentrifuge tube, combine 50 µL of plasma with 300 µL of a cold extraction solution (Acetonitrile:Methanol = 1:4, v/v) containing the internal standard.[8]

  • Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.[8]

  • Carefully transfer 200 µL of the supernatant to a new microcentrifuge tube for analysis, avoiding the protein pellet.

Sample_Prep_Workflow Start Plasma Sample Add_Solvent Add Cold Extraction Solvent (Acetonitrile:Methanol with IS) Start->Add_Solvent Vortex1 Vortex 3 min Add_Solvent->Vortex1 Centrifuge Centrifuge (12,000 rpm, 10 min, 4°C) Vortex1->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis UHPLC-MS/MS or GC-MS Analysis Transfer->Analysis

Workflow for plasma sample preparation by protein precipitation.
Quantification by UHPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for quantifying N-Acetylputrescine.

Instrumentation:

  • UHPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for polar compounds like N-Acetylputrescine.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient from high organic to high aqueous is typically used to elute the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for N-Acetylputrescine and its internal standard are monitored for quantification.

    • N-Acetylputrescine: m/z 131.1 → 72.1

    • Internal Standard (e.g., d8-putrescine derivative): m/z 139.2 → 78.2 (This is an example, the exact transition will depend on the chosen internal standard)

  • Data Analysis: Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for polyamine analysis, which typically requires a derivatization step to increase the volatility of the analytes.

Derivatization (Example using Pentafluoropropionic Anhydride - PFPA):

  • Dry the extracted sample under a stream of nitrogen.

  • Add a solution of PFPA in ethyl acetate.

  • Heat the mixture (e.g., at 65°C for 30 minutes) to facilitate the derivatization reaction.[2]

  • After cooling, the derivatized sample is ready for GC-MS analysis.

GC-MS Conditions (Example):

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: A temperature gradient is used to separate the derivatized polyamines.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV. Selected Ion Monitoring (SIM) of characteristic ions for the derivatized N-Acetylputrescine and its internal standard is used for quantification.

Signaling Pathways and Logical Relationships

The dysregulation of polyamine metabolism in disease is complex, involving multiple signaling pathways.

ODC and SSAT Regulation in Cancer

In many cancers, the expression of Ornithine Decarboxylase (ODC) is upregulated, often driven by oncogenes like c-Myc.[7] This leads to increased production of putrescine and other polyamines, which are essential for rapid cell proliferation. Conversely, the activity of Spermidine/Spermine N1-acetyltransferase (SSAT) can be induced by high levels of polyamines as a feedback mechanism to reduce their intracellular concentrations. The interplay between ODC and SSAT is a critical determinant of the polyamine pool and, consequently, the levels of N-Acetylputrescine.

ODC_SSAT_Cancer_Signaling Oncogenes Oncogenes (e.g., c-Myc) ODC Ornithine Decarboxylase (ODC) Expression & Activity Oncogenes->ODC Upregulates Polyamines Intracellular Polyamines (Putrescine, Spermidine, Spermine) ODC->Polyamines Increases Synthesis NAcetylputrescine N-Acetylputrescine Polyamines->NAcetylputrescine Precursor SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) Expression & Activity Polyamines->SSAT Induces Cell_Proliferation Cell Proliferation & Tumor Growth Polyamines->Cell_Proliferation Promotes Polyamine_Catabolism Polyamine Catabolism & Excretion SSAT->Polyamine_Catabolism Promotes

Simplified signaling in cancer involving ODC, SSAT, and polyamines.
Biomarker Discovery Workflow

The identification and validation of N-Acetylputrescine as a biomarker follows a structured workflow common in metabolomics research.

Biomarker_Discovery_Workflow Discovery Discovery Phase (Untargeted Metabolomics) Sample_Collection Sample Collection (e.g., Plasma from Patients & Controls) Data_Acquisition Data Acquisition (e.g., LC-MS) Sample_Collection->Data_Acquisition Data_Analysis Statistical Analysis (Identification of Potential Biomarkers) Data_Acquisition->Data_Analysis Validation Validation Phase (Targeted Analysis) Data_Analysis->Validation Method_Development Targeted Assay Development & Validation Cohort_Validation Validation in Independent Cohorts Method_Development->Cohort_Validation Clinical_Utility Assessment of Clinical Utility (e.g., ROC Curve Analysis) Cohort_Validation->Clinical_Utility

References

Endogenous vs. Exogenous N-Acetylputrescine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylputrescine, a key metabolite in the polyamine pathway, is gaining increasing attention in biomedical research. This technical guide provides an in-depth exploration of the synthesis, metabolism, and physiological roles of endogenous N-acetylputrescine, alongside a comprehensive overview of the current understanding of exogenously administered N-acetylputrescine hydrochloride. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to facilitate a deeper understanding of this multifaceted molecule.

Endogenous N-Acetylputrescine: A Natural Metabolite

Endogenous N-acetylputrescine is a naturally occurring derivative of the polyamine putrescine.[1][2] It plays a crucial role as a metabolic intermediate in the biosynthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from putrescine.[1][2]

Biosynthesis and Metabolism

The primary pathway for the formation of endogenous N-acetylputrescine involves the acetylation of putrescine. This reaction is catalyzed by the enzyme putrescine acetyltransferase (PAT). Following its synthesis, N-acetylputrescine is further metabolized in a multi-step enzymatic cascade:

  • Oxidation: N-acetylputrescine is oxidized by monoamine oxidase B (MAO-B) to produce N-acetyl-γ-aminobutyraldehyde.[1][2]

  • Dehydrogenation: Aldehyde dehydrogenase (ALDH) then converts N-acetyl-γ-aminobutyraldehyde into N-acetyl-γ-aminobutyric acid.[1][2]

  • Deacetylation: Finally, an unknown deacetylase enzyme removes the acetyl group from N-acetyl-γ-aminobutyric acid to yield GABA.[1][2]

It is important to note that this pathway represents a minor route for GABA synthesis in the brain, with the majority being produced from glutamate.[1][2]

Physiological Significance and Biomarker Potential

Endogenous N-acetylputrescine is involved in regulating cell proliferation and signal transduction.[1] By reducing the positive charge of polyamines through acetylation, it can influence interactions between proteins and nucleic acids, thereby promoting cell growth.[1]

Recent studies have highlighted the potential of N-acetylputrescine as a biomarker for certain diseases. Elevated levels have been associated with the progression of squamous cell carcinoma of the lung (SCCL) and Parkinson's disease (PD).[1] In animal models of lung cancer, the concentration of N-acetylputrescine was observed to increase with cancer progression and decrease following treatment with anticancer agents.[1][3][4]

Exogenous this compound: A Molecule of Therapeutic Interest

This compound is the salt form of N-acetylputrescine, which is often used in research and for potential therapeutic applications due to its stability and solubility.

Investigated Therapeutic Effects

Exogenously administered this compound has been investigated for its potential therapeutic benefits, particularly in the context of cancer and immune modulation.

  • Anti-cancer Activity: Studies have suggested that this compound may inhibit the growth of intestinal cancer cells. The proposed mechanism involves the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients, thereby halting tumor growth and potentially leading to regression.

  • Immune System Stimulation: this compound has been shown to stimulate the immune system by increasing the levels of T cells in the colon. This enhancement of immunosurveillance could contribute to the regression of tumor cells.

Metabolism and Signaling of Exogenous N-Acetylputrescine

While the precise metabolic fate of exogenous this compound is not as extensively characterized as its endogenous counterpart, it is presumed to enter the same metabolic pathways. Once absorbed and distributed to the cells, it would likely be acted upon by MAO-B and ALDH, contributing to the cellular pool of GABA precursors.

The signaling pathways directly modulated by exogenous N-acetylputrescine are an active area of research. However, based on the known functions of its precursor, putrescine, and other polyamines, several pathways are of significant interest:

  • mTOR Signaling: Putrescine has been shown to stimulate the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[5] It is plausible that exogenous N-acetylputrescine could influence this pathway, contributing to its effects on cell proliferation.

  • Modulation of Ion Channels and Kinases: Polyamines are known to be involved in signal transduction by activating various protein kinases, including tyrosine kinases and MAP kinases, and by modulating ion channels.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to N-acetylputrescine.

PropertyValueReference
Chemical Formula C₆H₁₄N₂O[1][7]
Molar Mass 130.19 g/mol [1][7]
CAS Number 5699-41-2 (N-Acetylputrescine)[1][7]
18233-70-0 (N-Acetylputrescine HCl)[8]
Quantitated m/z 131.1179[9]

Table 1: Physicochemical Properties of N-Acetylputrescine

AnalyteLower Limit of Quantitation (LLOQ) (on column)Reference
Arginine50 fmol[10]
Ornithine100 fmol[10]
Putrescine750 fmol[10]
Spermidine5 fmol[10]
Spermine2 fmol[10]

Table 2: Example LLOQs for Polyamines and Precursors in LC-MS/MS Analysis

Experimental Protocols

Quantification of N-Acetylputrescine in Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of N-acetylputrescine in plasma samples. Optimization will be required based on the specific instrumentation and reagents used.

4.1.1. Sample Preparation: Protein Precipitation

Protein precipitation is a common method for preparing plasma samples for LC-MS/MS analysis.[11]

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add an appropriate volume of a stable isotope-labeled internal standard (e.g., N-Acetylputrescine-d8) to each sample, quality control (QC), and calibration standard.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Injection: Inject an appropriate volume of the supernatant into the LC-MS/MS system.

4.1.2. Liquid Chromatography Conditions

  • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1×50 mm) is suitable for separating N-acetylputrescine.[12]

  • Mobile Phase A: Water with 0.1% formic acid.[12]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]

  • Gradient: A gradient elution from low to high organic phase (Mobile Phase B) is typically used to separate the analyte from matrix components.

  • Flow Rate: A flow rate of 0.4 mL/min is a common starting point.[12]

  • Column Temperature: Maintain the column at a constant temperature, for example, 50°C.[12]

4.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for the detection of N-acetylputrescine.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (Q1) for N-acetylputrescine is m/z 131.1, and a characteristic product ion (Q3) is selected for monitoring.

  • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential to achieve maximum sensitivity for the analyte and internal standard.

Visualizations

Signaling Pathways and Experimental Workflows

Endogenous_N_Acetylputrescine_Metabolism Putrescine Putrescine NAcP N-Acetylputrescine Putrescine->NAcP Acetylation NAc_GABAL N-Acetyl-γ-aminobutyraldehyde NAcP->NAc_GABAL Oxidation NAc_GABA N-Acetyl-γ-aminobutyric acid NAc_GABAL->NAc_GABA Dehydrogenation GABA GABA NAc_GABA->GABA Deacetylation PAT Putrescine acetyltransferase (PAT) MAOB Monoamine oxidase B (MAO-B) ALDH Aldehyde dehydrogenase (ALDH) Deacetylase Deacetylase

Caption: Metabolic pathway of endogenous N-Acetylputrescine.

Exogenous_NAP_Workflow cluster_administration Administration cluster_absorption Absorption & Distribution cluster_cellular_effects Cellular Effects Exogenous_NAP Exogenous N-Acetylputrescine HCl Absorption Absorption Exogenous_NAP->Absorption Distribution Distribution to Tissues Absorption->Distribution Metabolism Metabolism to GABA precursors Distribution->Metabolism Signaling Modulation of Signaling Pathways (e.g., mTOR) Distribution->Signaling Physiological_Response Physiological Response (e.g., Anti-cancer, Immune modulation) Metabolism->Physiological_Response Signaling->Physiological_Response

Caption: Conceptual workflow of exogenous N-Acetylputrescine.

LCMS_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification MS->Quantification

Caption: Experimental workflow for LC-MS/MS quantification.

Conclusion

N-Acetylputrescine, in both its endogenous and exogenous forms, presents a compelling area of study for researchers in various fields. As an endogenous metabolite, its role in GABA synthesis and its potential as a biomarker for diseases like cancer and Parkinson's are significant. As an exogenous agent, this compound shows promise for therapeutic applications, particularly in oncology and immunology. This guide provides a foundational understanding of this molecule, offering a starting point for further investigation into its complex biology and therapeutic potential. The provided experimental protocols and visualizations are intended to aid researchers in designing and executing their studies in this exciting and evolving field.

References

N-Acetylputrescine Hydrochloride: A Technical Guide on its Mechanism of Action in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetylputrescine (NAP) hydrochloride is the salt form of N-acetylputrescine, an endogenous metabolite of the polyamine putrescine.[1] While research specifically delineating the direct molecular interactions of NAP in the central nervous system is still emerging, its primary mechanism of action in neuronal cells is understood through its role as a metabolic intermediate in a minor pathway for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] This guide synthesizes the current understanding of NAP's metabolic fate, explores putative mechanisms based on its nature as a polyamine, and provides detailed experimental protocols and illustrative data for its further investigation. The potential for NAP to modulate neuronal function via GABAergic pathways, and possibly through direct interactions with ion channels, positions it as a molecule of interest in neuroscience and drug development, particularly in the context of neurological disorders like Parkinson's disease where its levels are altered.[2][3]

Introduction to N-Acetylputrescine

N-Acetylputrescine is a mono-acetylated derivative of putrescine, a diamine that, along with spermidine (B129725) and spermine, constitutes the major polyamines in mammalian cells. Polyamines are ubiquitous small polycations essential for cell growth, proliferation, and signal transduction.[2][3] The acetylation of polyamines, a critical step in their catabolism, reduces their net positive charge, which can alter their interactions with negatively charged molecules like DNA, RNA, and proteins.[3] In the brain, polyamines are synthesized and degraded in both neurons and astrocytes, and their transport between these cells is crucial for nervous system function.[4] NAP itself has been identified as a potential biomarker for Parkinson's disease, with studies showing a 28% increase in plasma levels in patients compared to controls.[2]

Core Mechanism: Metabolic Conversion to GABA

The most clearly defined role of N-acetylputrescine in neuronal cells is its function as a precursor in an alternative biosynthetic pathway for GABA.[1] While the majority of brain GABA is synthesized from glutamate (B1630785) by the enzyme glutamate decarboxylase, a small but potentially significant fraction (estimated at 2-3% in the mouse brain) is derived from putrescine.[1]

The metabolic conversion proceeds through the following enzymatic steps[1]:

  • Putrescine Acetyltransferase (PAT): Putrescine is first acetylated to form N-acetylputrescine.

  • Monoamine Oxidase B (MAO-B): N-acetylputrescine is then oxidized by MAO-B to produce N-acetyl-γ-aminobutyraldehyde.

  • Aldehyde Dehydrogenase (ALDH): This intermediate is subsequently converted to N-acetyl-γ-aminobutyric acid (N-acetyl-GABA).

  • Deacetylase: Finally, an unknown deacetylase removes the acetyl group to yield GABA.

This pathway is particularly relevant in astrocytes, where MAO-B is prominently expressed, contributing to GABA synthesis in various brain regions, including the hippocampus, striatum, and cerebral cortex.[1] The resulting GABA can then act on inhibitory neurons.[1]

GABA_Synthesis_from_NAP cluster_pathway Metabolic Pathway of N-Acetylputrescine to GABA Putrescine Putrescine NAP N-Acetylputrescine Putrescine->NAP Putrescine Acetyltransferase NAGABAL N-Acetyl-γ-aminobutyraldehyde NAP->NAGABAL Monoamine Oxidase B (MAO-B) NAGABA N-Acetyl-GABA NAGABAL->NAGABA Aldehyde Dehydrogenase (ALDH) GABA GABA NAGABA->GABA Deacetylase

Caption: Metabolic conversion of N-Acetylputrescine to GABA.

Putative Mechanisms of Action

Beyond its established metabolic role, the chemical nature of N-acetylputrescine as a polyamine suggests other potential mechanisms of action, though these require direct experimental validation.

Modulation of Ion Channels and Receptors

Endogenous polyamines are well-documented modulators of several key ion channels that regulate neuronal excitability.[5][6]

  • NMDA Receptors: Extracellular polyamines, particularly spermine, have multiple effects on the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. They can potentiate glutamate-mediated responses, enhancing synaptic plasticity.[5][7] It is plausible that NAP, as a polyamine, could interact with the polyamine binding site on NMDA receptors, thereby modulating glutamatergic neurotransmission.

  • Inward Rectifier K+ Channels (Kir): Intracellular polyamines are responsible for the characteristic inward rectification of Kir channels by physically blocking the channel pore at depolarized membrane potentials.[6] This action is crucial for maintaining the resting membrane potential and controlling cellular excitability in neurons.[6] The degree of acetylation affects the charge and size of the polyamine, which could influence its blocking efficacy.

Ion_Channel_Modulation cluster_membrane Postsynaptic Membrane NAP N-Acetylputrescine (Extracellular) NMDAR NMDA Receptor NAP->NMDAR Modulates Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Kir Kir Channel K_ion K⁺ Kir->K_ion Efflux Blocked Neuron Intracellular Space

Caption: Putative modulation of neuronal ion channels by N-Acetylputrescine.
Neuroprotection and Anti-Inflammatory Effects

While direct evidence for NAP is lacking, the structurally related compound N-acetylcysteine (NAC) is a potent antioxidant and anti-inflammatory agent in the CNS.[8][9] NAC reduces neuroinflammation and provides neuroprotection by restoring glutathione (B108866) levels and modulating glutamatergic transmission.[8][10] Given the shared N-acetyl group, it is a viable hypothesis that NAP may possess similar, albeit likely less potent, cytoprotective properties. It could potentially mitigate oxidative stress or suppress the activation of microglia and astrocytes, which are key drivers of neuroinflammation in neurodegenerative diseases.[11]

Illustrative Quantitative Data

The following tables present hypothetical, yet plausible, quantitative data that could be generated from experiments investigating the effects of N-Acetylputrescine hydrochloride. This data is for illustrative purposes only.

Table 1: Effect of N-Acetylputrescine HCl on Neuronal Viability Under Oxidative Stress (Assay: MTT on primary cortical neurons exposed to 100 µM H₂O₂ for 24 hours)

Treatment GroupConcentration (µM)Cell Viability (% of Control)Standard Deviation
Vehicle Control0100.0± 5.2
H₂O₂ Only045.3± 4.1
H₂O₂ + NAP HCl1052.1± 3.8
H₂O₂ + NAP HCl5065.7± 4.5
H₂O₂ + NAP HCl10078.4± 5.0
H₂O₂ + NAP HCl25085.2± 4.7

Table 2: Impact of N-Acetylputrescine HCl on GABA Levels in Cultured Astrocytes (Assay: LC-MS/MS quantification of intracellular GABA after 48-hour incubation)

Treatment GroupConcentration (µM)GABA Concentration (pmol/mg protein)Standard Deviation
Vehicle Control012.5± 1.8
NAP HCl5018.9± 2.1
NAP HCl10025.4± 2.5
NAP HCl + MAO-B Inhibitor10013.1± 1.9

Experimental Protocols

Investigating the precise mechanism of action of this compound requires a multi-faceted approach combining biochemical, cellular, and electrophysiological techniques.

Quantification of N-Acetylputrescine by LC-MS/MS

This protocol is adapted from methods used to quantify NAP in biological samples.[2]

  • Sample Preparation: Neuronal cell lysates or culture media are collected. Proteins are precipitated by adding a 3:1 volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., deuterated NAP).

  • Centrifugation: Samples are vortexed and centrifuged at 10,000 x g for 15 minutes at 4°C to pellet precipitated proteins.[2]

  • Extraction: The supernatant is transferred to a new tube and dried under a gentle stream of nitrogen.

  • Reconstitution: The dried extract is reconstituted in a solution of 10% acetonitrile, 90% water, and 0.1% formic acid.[2]

  • LC-MS/MS Analysis:

    • Chromatography: Samples are injected onto a C18 reverse-phase column. A gradient elution is performed using mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).[2]

    • Mass Spectrometry: The eluent is directed to a triple quadrupole mass spectrometer operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transition for N-acetylputrescine.

Cell Viability and Neuroprotection Assay (MTT Assay)
  • Cell Plating: Plate primary neuronal cells or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates and allow them to adhere and differentiate.

  • Treatment: Pre-treat cells with various concentrations of this compound for 2-4 hours.

  • Induce Toxicity: Introduce a neurotoxic stimulus (e.g., H₂O₂ for oxidative stress, glutamate for excitotoxicity).

  • Incubation: Incubate for a predetermined time (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Use cultured primary neurons or brain slices.

  • Recording Setup: Place the culture dish or slice in a recording chamber on an inverted microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ. Fill the pipette with an internal solution containing this compound at the desired concentration.

  • Giga-seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip, achieving whole-cell configuration.

  • Data Acquisition: In voltage-clamp mode, apply voltage steps to elicit currents through channels of interest (e.g., Kir channels). In current-clamp mode, inject current to measure changes in resting membrane potential and action potential firing.

  • Analysis: Analyze the current-voltage (I-V) relationship to determine if intracellular N-Acetylputrescine induces inward rectification or modulates other currents.

Experimental_Workflow cluster_workflow General Workflow for Investigating NAP's Neuronal Effects cluster_assays Perform Assays start Hypothesis: NAP has a direct neuronal effect culture Prepare Neuronal Cell Cultures start->culture treatment Treat with N-Acetylputrescine HCl culture->treatment biochem Biochemical Assays (LC-MS for GABA) treatment->biochem cellular Cellular Assays (MTT, Immunofluorescence) treatment->cellular electro Electrophysiology (Patch-Clamp) treatment->electro analysis Data Analysis and Interpretation biochem->analysis cellular->analysis electro->analysis conclusion Conclusion on Mechanism of Action analysis->conclusion

Caption: A generalized experimental workflow for studying N-Acetylputrescine.

Conclusion and Future Directions

The primary, evidence-based mechanism of action for this compound in neuronal cells is its role as a metabolic precursor to GABA via a MAO-B-dependent pathway. This conversion directly links NAP to the modulation of inhibitory neurotransmission. However, its identity as a polyamine suggests intriguing, yet unproven, secondary mechanisms, including the direct modulation of ion channels like NMDA receptors and Kir channels.

Future research should focus on unequivocally demonstrating these putative direct effects. Key research questions include:

  • Does N-Acetylputrescine directly bind to the polyamine site on NMDA receptors, and if so, what is its functional effect?

  • Can intracellular N-Acetylputrescine induce or modify the inward rectification of Kir channels in neurons?

  • Does N-Acetylputrescine exhibit direct antioxidant or anti-inflammatory properties in neuronal or glial cell models of neurodegeneration?

Answering these questions will provide a more complete picture of N-Acetylputrescine's role in the central nervous system and clarify its potential as a therapeutic target for neurological disorders.

References

Investigating the Metabolic Fate of N-Acetylputrescine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylputrescine, a mono-acetylated derivative of the biogenic amine putrescine, is an endogenous metabolite found in various organisms, including humans. While its role as a precursor in the biosynthesis of γ-aminobutyric acid (GABA) and its involvement in polyamine metabolism are established, a comprehensive understanding of the metabolic fate of exogenously administered N-Acetylputrescine hydrochloride remains an area of active investigation. This technical guide provides a detailed overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of N-Acetylputrescine. It includes summaries of quantitative data, detailed experimental protocols for its analysis, and visualizations of relevant metabolic and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in drug development and metabolic studies.

Introduction

N-Acetylputrescine is a naturally occurring polyamine metabolite that plays a role in cellular processes such as proliferation and signal transduction.[1] It is formed from the acetylation of putrescine, a reaction catalyzed by spermidine/spermine N1-acetyltransferase (SSAT).[2] As an endogenous compound, N-Acetylputrescine is normally found in human urine.[2] Its potential as a biomarker for certain diseases, including lung cancer and Parkinson's disease, has garnered recent interest.[3][4] This guide focuses on the metabolic journey of this compound when introduced into a biological system, providing a foundational understanding for further research and development.

Quantitative Data on N-Acetylputrescine

While specific pharmacokinetic data for the administration of this compound is limited in publicly available literature, this section summarizes the available quantitative information regarding its endogenous presence.

Table 1: Endogenous Levels of N-Acetylputrescine in Human Urine

AnalyteMatrixConcentration Range (µmol/mmol creatinine)Subject PopulationReference
N-AcetylputrescineUrine0.5 - 2.5Normal Adults[2]

Note: The absence of comprehensive in vivo ADME studies for exogenously administered this compound is a notable gap in the current scientific literature. The data presented here pertains to endogenous levels.

Metabolic Pathways

The metabolism of N-Acetylputrescine primarily proceeds through two main pathways: conversion to GABA and deacetylation to putrescine.

Conversion to γ-Aminobutyric Acid (GABA)

The major metabolic route for N-Acetylputrescine involves its conversion to the inhibitory neurotransmitter GABA. This pathway is a multi-step enzymatic process.

  • Oxidative Deamination: N-Acetylputrescine is first oxidized by Monoamine Oxidase B (MAO-B) to N-acetyl-γ-aminobutyraldehyde.[2]

  • Oxidation: The intermediate, N-acetyl-γ-aminobutyraldehyde, is then further oxidized by Aldehyde Dehydrogenase (ALDH) to form N-acetyl-GABA.[2]

  • Deacetylation: The final step involves the removal of the acetyl group from N-acetyl-GABA by an unknown deacetylase to yield GABA.[2]

N-Acetylputrescine to GABA Pathway NAP N-Acetylputrescine NAGABAL N-Acetyl-γ-aminobutyraldehyde NAP->NAGABAL MAO-B NAGABA N-Acetyl-GABA NAGABAL->NAGABA ALDH GABA GABA NAGABA->GABA Deacetylase

Metabolic conversion of N-Acetylputrescine to GABA.
Deacetylation to Putrescine

An alternative metabolic pathway for N-Acetylputrescine is its conversion back to putrescine through the action of a deacetylase enzyme.[5] This reaction is a simple hydrolysis of the acetyl group.

Deacetylation of N-Acetylputrescine NAP N-Acetylputrescine Putrescine Putrescine NAP->Putrescine Acetylputrescine deacetylase Acetate (B1210297) Acetate NAP->Acetate

Deacetylation of N-Acetylputrescine to Putrescine.

Potential Signaling Pathway Involvement

Direct evidence for the modulation of specific signaling pathways by this compound is currently scarce. However, as a member of the polyamine family, it may influence pathways known to be regulated by polyamines, such as putrescine, spermidine, and spermine.

  • mTOR Signaling Pathway: Polyamines, particularly putrescine, have been shown to stimulate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[1]

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, including the ERK pathway, is involved in a wide range of cellular processes. While direct links are yet to be established, the intricate role of polyamines in cell proliferation suggests a potential for interaction with this pathway.[6][7]

Further research is required to elucidate the specific effects of N-Acetylputrescine on these and other signaling cascades.

Experimental Protocols

The quantitative analysis of N-Acetylputrescine in biological matrices is essential for pharmacokinetic and metabolic studies. The following section outlines detailed methodologies for its determination using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Method for N-Acetylputrescine Quantification in Plasma

This protocol is adapted from methodologies used for the analysis of polyamines and related compounds in biological fluids.[8][9]

5.1.1. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated N-Acetylputrescine).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

5.1.2. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate N-Acetylputrescine from other matrix components. For example: 0-2 min, 5% B; 2-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-10 min, 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

5.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-Acetylputrescine: Precursor ion (m/z) 131.1 -> Product ion (m/z) 72.1 (quantifier), 114.1 (qualifier).

    • Internal Standard (e.g., d4-N-Acetylputrescine): Precursor ion (m/z) 135.1 -> Product ion (m/z) 76.1.

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) should be optimized for maximum sensitivity.

LC-MS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data MS->Data Data Acquisition & Quantification

Workflow for LC-MS/MS analysis of N-Acetylputrescine.
GC-MS Method with Derivatization for N-Acetylputrescine in Urine

This protocol is based on established methods for the analysis of biogenic amines by GC-MS, which requires derivatization to increase volatility.[10]

5.2.1. Sample Preparation and Derivatization

  • Urine Sample Preparation: Centrifuge the urine sample to remove any particulates. A 1 mL aliquot is typically used.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., a structural analog not present in urine).

  • Extraction: Perform a liquid-liquid extraction. For example, add 2 mL of n-butanol, vortex, and centrifuge. Transfer the organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature and evaporate the excess reagent under nitrogen.

    • Reconstitute the residue in 100 µL of toluene (B28343) for GC-MS analysis.

5.2.2. GC-MS Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Example program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized N-Acetylputrescine and internal standard.

Conclusion

This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of this compound. The primary metabolic pathways leading to the formation of GABA and the regeneration of putrescine are well-characterized. However, a significant knowledge gap exists concerning the in vivo pharmacokinetics of exogenously administered this compound. The detailed experimental protocols provided herein offer a robust starting point for researchers aiming to conduct such ADME studies. Elucidating the complete metabolic profile and pharmacokinetic parameters of this compound is crucial for its potential development as a therapeutic agent or its continued investigation as a biomarker. Future research should focus on in vivo studies, potentially utilizing radiolabeled compounds, to quantitatively determine its absorption, distribution, bioavailability, and excretion kinetics. Furthermore, direct investigation into its effects on key cellular signaling pathways will provide a more complete picture of its biological activity.

References

Preliminary Toxicological Assessment of N-Acetylputrescine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylputrescine hydrochloride, an acetylated derivative of the biogenic amine putrescine, is a molecule of growing interest in biomedical research. It is recognized as a metabolite in the polyamine pathway and a precursor in an alternative route for GABA synthesis. Furthermore, its potential as a biomarker in oncology has been noted. Despite its emerging biological significance, publicly available data on the toxicity of this compound is limited. This technical guide provides a summary of the currently available toxicological information, outlines standardized experimental protocols for its assessment based on international guidelines, and visualizes its relevant biochemical pathways. The absence of quantitative toxicity data such as LD50 and IC50 values in preliminary studies underscores the need for comprehensive safety evaluations to support its potential therapeutic or diagnostic applications.

Introduction

N-Acetylputrescine is an endogenous metabolite formed from the acetylation of putrescine, a key polyamine involved in cell growth, differentiation, and proliferation. The hydrochloride salt of N-Acetylputrescine is often used in research settings for its improved solubility and stability. Emerging studies have highlighted its role in cellular processes and its potential as a biomarker for certain diseases. However, a thorough understanding of its toxicological profile is crucial for any further development in a clinical or therapeutic context. This document aims to consolidate the available preliminary safety information and provide a framework for future toxicological studies.

Toxicological Data

Comprehensive searches of scientific literature and toxicological databases did not yield specific quantitative toxicity data (e.g., LD50, LC50, IC50) for this compound from dedicated preliminary studies. The primary source of toxicological information currently available is derived from Safety Data Sheets (SDS), which provide hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Summary of GHS Hazard Classifications

The following table summarizes the known hazard classifications for this compound. It is important to note that these classifications are based on general chemical properties and may not be derived from specific animal testing of this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation[1]

Proposed Experimental Protocols for Preliminary Toxicity Assessment

Given the lack of specific toxicity studies, this section outlines detailed, generalized experimental protocols based on OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols are appropriate for a preliminary toxicological evaluation of a chemical with the hazard profile of this compound.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

Objective: To determine the acute oral toxicity of this compound, providing information on its hazardous properties and allowing for classification.

Test Animals: Healthy, young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant. A single sex is used as it is believed that there is little difference in acute toxicity between sexes, and females are generally slightly more sensitive.

Housing and Feeding: Animals are housed in individual cages under standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle). They are provided with standard rodent diet and water ad libitum, except for a brief fasting period before dosing.

Dose Levels and Preparation: Based on the GHS Category 4 classification ("Harmful if swallowed"), a starting dose of 300 mg/kg body weight is proposed. The test substance is dissolved in a suitable vehicle (e.g., sterile water for injection).

Procedure:

  • Animals are fasted overnight prior to administration of the test substance.

  • A single dose of this compound is administered by oral gavage.

  • A sighting study with a single animal is performed at the starting dose level.

  • If the animal survives, four additional animals are dosed at the same level. If the animal in the sighting study dies, the dose for the main study is lowered to a preceding fixed dose level.

  • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

Data Collection and Analysis:

  • Mortality is recorded.

  • Clinical observations are recorded systematically at least once daily.

  • Body weights are recorded shortly before dosing and at least weekly thereafter.

  • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD Guideline 439)

Objective: To assess the potential of this compound to cause skin irritation.

Test System: A commercially available, validated Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™).

Procedure:

  • The RhE tissues are pre-incubated in a sterile, defined culture medium.

  • A precise amount of this compound (in a suitable solvent if necessary) is applied topically to the surface of the epidermis.

  • The tissues are exposed to the test substance for a defined period (e.g., 60 minutes).

  • Following exposure, the tissues are thoroughly rinsed to remove the test substance.

  • The tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Cell viability is assessed by incubating the tissues with a vital dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the MTT to a blue formazan (B1609692) salt, which is then extracted.

  • The optical density of the extracted formazan is measured spectrophotometrically.

Data Analysis:

  • The viability of the test substance-treated tissues is expressed as a percentage of the viability of negative control tissues.

  • A substance is classified as a skin irritant (Category 2) if the mean tissue viability is less than or equal to 50%.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of this compound to produce irritation or corrosion to the eye.

Test Animals: Healthy, young adult albino rabbits.

Procedure:

  • A single animal is used in an initial test.

  • A single dose of this compound (0.1 mL of a solution) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

  • The eyes are examined and scored for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.

  • If severe or corrosive effects are observed in the initial animal, the test is terminated.

  • If the initial test results in no or only mild irritation, the response is confirmed in up to two additional animals.

Data Analysis:

  • Ocular lesions are scored according to a standardized system.

  • The potential for irritation is determined by the severity and reversibility of the observed lesions. A substance is classified as an eye irritant (Category 2A) if it produces a positive response of corneal opacity ≥ 1, iritis ≥ 1, or conjunctival redness ≥ 2, or chemosis ≥ 2, which is fully reversible within 21 days.

Visualization of Relevant Signaling Pathways and Workflows

The following diagrams illustrate the key biochemical pathways involving N-Acetylputrescine and a generalized workflow for in vitro cytotoxicity testing.

Polyamine_Metabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC N_Acetylputrescine N_Acetylputrescine Putrescine->N_Acetylputrescine SAT1 Spermidine Spermidine Putrescine->Spermidine SPDS Spermidine->Putrescine SAT1/PAOX Spermine Spermine Spermidine->Spermine SPMS Spermine->Spermidine SAT1/PAOX ODC Ornithine Decarboxylase (ODC) SAT1 Spermidine/Spermine N1-acetyltransferase (SAT1) PAOX Polyamine Oxidase (PAOX) SPDS Spermidine Synthase SPMS Spermine Synthase

Caption: Polyamine Metabolism Pathway.

GABA_Synthesis_from_Putrescine Putrescine Putrescine N_Acetylputrescine N_Acetylputrescine Putrescine->N_Acetylputrescine PAT N_Acetyl_GABAL N-Acetyl-γ-aminobutyraldehyde N_Acetylputrescine->N_Acetyl_GABAL MAO-B N_Acetyl_GABA N-Acetyl-γ-aminobutyric acid N_Acetyl_GABAL->N_Acetyl_GABA ALDH GABA γ-Aminobutyric Acid (GABA) N_Acetyl_GABA->GABA Deacetylase PAT Putrescine Acetyltransferase (PAT) MAO_B Monoamine Oxidase B (MAO-B) ALDH Aldehyde Dehydrogenase (ALDH) Deacetylase Deacetylase In_Vitro_Cytotoxicity_Workflow start Start: Prepare Cell Culture expose Expose Cells to N-Acetylputrescine HCl (and Controls) start->expose incubate Incubate for Defined Period expose->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay measure Measure Endpoint (e.g., Absorbance) assay->measure analyze Data Analysis: Calculate % Viability, IC50 measure->analyze end End: Determine Cytotoxicity analyze->end

References

Methodological & Application

Application Notes and Protocols for N-Acetylputrescine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylputrescine hydrochloride is the hydrochloride salt of N-acetylputrescine, a naturally occurring polyamine metabolite. Polyamines are essential for cell proliferation, differentiation, and signal transduction. N-Acetylputrescine is formed by the acetylation of putrescine and is an intermediate in the polyamine metabolic pathway.[1][2] Due to the critical role of polyamines in cell growth, there is significant interest in studying their metabolites, like N-Acetylputrescine, for potential therapeutic applications, particularly in cancer research.[3] These application notes provide detailed protocols for the dissolution and use of this compound in cell culture experiments.

Product Information

PropertyValue
Chemical Name N-(4-aminobutyl)acetamide hydrochloride
Synonyms N-Acetylputrescine HCl, Monoacetylputrescine hydrochloride
CAS Number 18233-70-0
Molecular Formula C₆H₁₄N₂O · HCl
Molecular Weight 166.65 g/mol
Appearance Solid
Storage Temperature 2-8°C

Solubility Data

This compound exhibits good solubility in aqueous solutions and polar organic solvents. The following table summarizes its solubility in common laboratory solvents.

SolventSolubilityNotes
Water ≥ 200 mg/mL (with sonication)Forms a clear solution.
Phosphate-Buffered Saline (PBS, pH 7.2) ~3 mg/mLAqueous solutions are not recommended for long-term storage; prepare fresh.
Dimethyl Sulfoxide (DMSO) ≥ 125 mg/mLA common solvent for preparing high-concentration stock solutions.
Ethanol ~16 mg/mLCan be used as an alternative to DMSO.

Experimental Protocols

Preparation of Stock Solutions

For cell culture applications, it is recommended to prepare a concentrated stock solution of this compound in a solvent that is compatible with your cell line and experimental design. DMSO is a common choice due to the high solubility of the compound.

Protocol for 100 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh 16.67 mg of this compound powder.

  • Dissolving: Add 1 mL of sterile DMSO to the powder.

  • Mixing: Vortex or sonicate briefly until the solid is completely dissolved, yielding a clear solution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in a sterile physiological buffer or cell culture medium.

Important Considerations:

  • Solvent Toxicity: DMSO can be toxic to cells at high concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability or function. For most cell lines, the final DMSO concentration should be kept below 0.5%, with 0.1% being ideal to minimize off-target effects.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the treated samples to account for any effects of the solvent itself.

Protocol for Preparing a 100 µM Working Solution:

  • Thaw Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in sterile cell culture medium. For a 100 µM working solution from a 100 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the stock solution to 999 µL of cell culture medium).

  • Mixing: Gently mix the working solution by pipetting up and down.

  • Application: Add the appropriate volume of the working solution to your cell cultures to achieve the desired final concentration.

Cell-Based Assay Protocol: Cell Viability (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cell lines known to be responsive to polyamines, such as prostate (e.g., DU145, PC-3, LNCaP) or breast cancer (e.g., MCF-7, MDA-MB-231) cell lines.[4][5]

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound stock solution (100 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from your stock solution. The final concentrations to test could range from 1 µM to 1 mM. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Remember to include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the desired incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Signaling Pathways and Mechanisms of Action

N-Acetylputrescine is a key metabolite in the polyamine pathway. Polyamines, including putrescine, spermidine, and spermine, are known to regulate cell growth and proliferation. One of the key signaling pathways influenced by polyamines is the mTOR (mechanistic target of rapamycin) pathway. Putrescine has been shown to stimulate the mTOR signaling pathway, which in turn promotes protein synthesis and cell proliferation.[6][7] While direct evidence for N-Acetylputrescine's effect on mTOR is still emerging, its position within the polyamine metabolic pathway suggests a potential role in modulating this critical signaling cascade.

Polyamine Metabolism Pathway

Polyamine_Metabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SSAT SSAT Putrescine->SSAT SPDS SPDS Putrescine->SPDS NAcetylputrescine N-Acetylputrescine Spermidine Spermidine SPMS SPMS Spermidine->SPMS Spermine Spermine ODC->Putrescine SSAT->NAcetylputrescine SPDS->Spermidine SPMS->Spermine Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 prepare_treatment Prepare N-Acetylputrescine dilutions incubate_24h_1->prepare_treatment treat_cells Treat cells with compound prepare_treatment->treat_cells incubate_exp Incubate for 24/48/72h treat_cells->incubate_exp add_mtt Add MTT reagent incubate_exp->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data end End analyze_data->end

References

Application Note: Preparation of N-Acetylputrescine Hydrochloride Standards for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylputrescine is a key polyamine metabolite involved in the regulation of cell proliferation and signal transduction.[1][2][3] Its quantification in biological matrices is crucial for research in various fields, including cancer biology, where it has been identified as a potential biomarker.[1] High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the analysis of polyamines. However, as N-Acetylputrescine lacks a native chromophore for UV-Vis or fluorescence detection, a derivatization step is typically required prior to analysis.[4]

This document provides a detailed protocol for the preparation of N-Acetylputrescine hydrochloride standard solutions for use in HPLC analysis, covering dissolution, stock solution preparation, serial dilutions for calibration curves, and a recommended derivatization procedure.

Physicochemical Properties and Solubility

Proper handling and storage of the this compound standard are critical for accurate and reproducible results.

PropertyValueSource
Molecular Formula C₆H₁₄N₂O · HCl[5][6]
Molecular Weight 166.65 g/mol [5][6][7]
Appearance Solid[6]
Melting Point 140-141 °C[7]
Solubility (Water) 200 mg/mL (1200.12 mM) with sonication[1]
Solubility (Other) Slightly soluble in Chloroform and Methanol[7]
Storage 2-8°C, sealed, away from moisture[1][5][7]

Experimental Protocol: Standard Preparation

This protocol describes the preparation of a stock solution and subsequent serial dilutions to generate a calibration curve for HPLC analysis.

Materials and Reagents
  • This compound (≥98% purity)[6][8]

  • HPLC-grade water

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Analytical balance

  • Ultrasonic bath

Preparation of 1 mg/mL Stock Solution
  • Accurately weigh approximately 10 mg of this compound using an analytical balance.

  • Transfer the weighed standard to a 10 mL volumetric flask.

  • Add approximately 7 mL of HPLC-grade water to the flask.

  • To ensure complete dissolution, sonicate the solution for 5-10 minutes.[1]

  • Allow the solution to return to room temperature.

  • Add HPLC-grade water to the flask up to the 10 mL mark.

  • Cap the flask and invert it several times to ensure homogeneity.

  • This stock solution has a concentration of 1 mg/mL (or 1000 µg/mL).

  • Transfer the stock solution to a clean, labeled storage vial and store at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.[1]

Preparation of Working Standards (Calibration Curve)

Prepare a series of working standards by serially diluting the 1 mg/mL stock solution. The following is an example for a calibration curve ranging from 1 µg/mL to 100 µg/mL.

Target Concentration (µg/mL)Volume of Stock/Previous StandardDiluent Volume (HPLC-grade water)Final Volume
1001 mL of 1 mg/mL stock9 mL10 mL
505 mL of 100 µg/mL standard5 mL10 mL
255 mL of 50 µg/mL standard5 mL10 mL
104 mL of 25 µg/mL standard6 mL10 mL
55 mL of 10 µg/mL standard5 mL10 mL
12 mL of 5 µg/mL standard8 mL10 mL

Note: These working standards should be prepared fresh daily for optimal results.

Derivatization Protocol (Proposed)

Since N-Acetylputrescine lacks a strong chromophore, derivatization of the primary amine group is necessary for sensitive detection by UV-Vis or fluorescence detectors. The following protocol is a proposed adaptation based on common derivatization methods for polyamines, such as benzoylation.[4][9]

Materials
  • Prepared this compound standards

  • 2% (w/v) Benzoyl chloride in methanol

  • 2N Sodium hydroxide (B78521) (NaOH)

  • Saturated sodium chloride (NaCl) solution

  • Diethyl ether

  • Centrifuge

Procedure
  • To 1 mL of each standard solution, add 2 mL of 2% benzoyl chloride in methanol.

  • Add 1 mL of 2N NaOH and mix for 30 seconds.

  • Incubate the mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 4 mL of saturated NaCl solution.

  • Add 3 mL of diethyl ether and vortex the solution for 2 minutes.

  • Centrifuge at 2500 rpm for 15 minutes to separate the organic layer containing the benzoylated N-Acetylputrescine.[4]

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the diethyl ether under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a known volume of the initial mobile phase for HPLC analysis.

Recommended HPLC Conditions

The following are general HPLC conditions suitable for the analysis of derivatized polyamines. Method optimization will be required.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with Methanol:Water (e.g., 64:36, v/v)[9] or a gradient elution.
Flow Rate 1.0 mL/min
Column Temperature 35°C[4]
Detection UV at 254 nm (for benzoylated derivatives)[4]
Injection Volume 20 µL

Workflow and Signaling Pathway Diagrams

HPLC_Standard_Preparation_Workflow cluster_prep Standard Preparation cluster_cal Calibration Curve cluster_deriv Derivatization cluster_analysis Analysis weigh Weigh N-Acetylputrescine hydrochloride dissolve Dissolve in HPLC-grade water with sonication weigh->dissolve stock Prepare 1 mg/mL Stock Solution dissolve->stock dilute Perform Serial Dilutions stock->dilute working Create Working Standards (e.g., 1-100 µg/mL) dilute->working derivatize Derivatize with Benzoyl Chloride working->derivatize extract Extract with Diethyl Ether derivatize->extract reconstitute Evaporate and Reconstitute extract->reconstitute hplc Inject into HPLC System reconstitute->hplc

Caption: Workflow for HPLC standard preparation and analysis.

Conclusion

This application note provides a comprehensive protocol for the preparation of this compound standards for HPLC analysis. Adherence to these guidelines for solubilization, storage, and a proposed derivatization method will contribute to the generation of accurate and reproducible quantitative data in research and drug development settings. Researchers should perform their own method validation to ensure the protocol meets the specific requirements of their analytical system and sample matrix.

References

Protocol for Quantification of N-Acetylputrescine Hydrochloride in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetylputrescine, a key polyamine metabolite, is integral to the regulation of cell proliferation and signal transduction.[1] Its role in cellular processes is primarily through polyamine acetylation, which can modulate protein-nucleic acid interactions and influence cell growth. Alterations in N-Acetylputrescine concentrations have been identified as potential biomarkers for the progression of diseases such as squamous cell carcinoma of the lung and Parkinson's disease.[1] Accurate quantification of N-Acetylputrescine in tissue samples is therefore crucial for advancing research in these areas and for the development of novel therapeutic strategies.

This document provides detailed protocols for the quantification of N-Acetylputrescine hydrochloride in tissue samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway

N-Acetylputrescine is an endogenous metabolite of putrescine and serves as a precursor in the biosynthesis of γ-aminobutyric acid (GABA). The metabolic conversion is initiated by the acetylation of putrescine to N-Acetylputrescine, a reaction catalyzed by putrescine acetyltransferase. This pathway highlights the intricate connections between polyamine metabolism and neurotransmitter synthesis.

N_Acetylputrescine_Pathway Putrescine Putrescine PAT Putrescine Acetyltransferase (PAT) Putrescine->PAT Acetylation NAcPut N-Acetylputrescine PAT->NAcPut MAOB Monoamine Oxidase B (MAO-B) NAcPut->MAOB NAcGab N-Acetyl-γ- aminobutyraldehyde MAOB->NAcGab ALDH Aldehyde Dehydrogenase (ALDH) NAcGab->ALDH NAcGABA N-Acetyl-γ- aminobutyric acid ALDH->NAcGABA Deacetylase Deacetylase NAcGABA->Deacetylase GABA GABA Deacetylase->GABA

Caption: Metabolic pathway of N-Acetylputrescine.

Experimental Workflow

The general workflow for the quantification of N-Acetylputrescine in tissue samples involves sample preparation, followed by analytical separation and detection. The key steps are outlined in the diagram below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis Tissue Tissue Sample Collection Homogenization Homogenization Tissue->Homogenization Deproteinization Deproteinization (e.g., TCA/PCA) Homogenization->Deproteinization Extraction Extraction & Centrifugation Deproteinization->Extraction Supernatant Supernatant Collection Extraction->Supernatant Derivatization Derivatization (for HPLC) Supernatant->Derivatization HPLC only LCMS LC-MS/MS Analysis Supernatant->LCMS HPLC HPLC Separation Derivatization->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence MSMS MS/MS Detection LCMS->MSMS Quantification Quantification Fluorescence->Quantification MSMS->Quantification Reporting Data Reporting Quantification->Reporting

Caption: General experimental workflow.

Detailed Experimental Protocols

Two primary methods for the quantification of N-Acetylputrescine are presented: HPLC with fluorescence detection and LC-MS/MS.

Method 1: HPLC with Pre-column Derivatization and Fluorescence Detection

4.1.1. Sample Preparation

  • Homogenization: Weigh approximately 50 mg of frozen tissue and homogenize in 10 volumes of ice-cold 0.2 M perchloric acid (PCA) or 5% trichloroacetic acid (TCA).[5]

  • Deproteinization: Keep the homogenate on ice for 30 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polyamines.

  • Derivatization: Mix the supernatant with the OPA/N-acetyl-L-cysteine derivatization solution prior to injection into the HPLC system. An automated in-line derivatization process is recommended for reproducibility.[1][2]

4.1.2. HPLC Conditions

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of a suitable buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.[1][2]

Method 2: LC-MS/MS

LC-MS/MS offers high selectivity and sensitivity for the direct quantification of N-Acetylputrescine without the need for derivatization.[5]

4.2.1. Sample Preparation

  • Homogenization: Homogenize approximately 30 mg of tissue in a suitable volume of cold 10% TCA containing an internal standard (e.g., deuterated N-Acetylputrescine).[5]

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant for direct injection or after appropriate dilution.

4.2.2. LC-MS/MS Conditions

  • LC Column: A column suitable for polar compounds, such as a C18 or a HILIC column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for N-Acetylputrescine and the internal standard must be optimized.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantification of polyamines, including N-Acetylputrescine, using the described methods. Note that specific values may vary depending on the exact instrumentation and experimental conditions.

Table 1: HPLC with Fluorescence Detection

ParameterTypical ValueReference
Linearity Range1 - 50 µM[1][2]
LLOQ0.1 nmol/mg tissue[1][2]
ULOQNot specified
Precision (%RSD)0.5 - 1.4%[1][2]
Accuracy2.5 - 4.2%[1][2]
RecoveryNot specified

Table 2: LC-MS/MS

ParameterTypical ValueReference
Linearity Range1 - 500 ng/mL[5]
LLOQ0.1 - 5 ng/mL[5]
ULOQ500 ng/mL[5]
Precision (%RSD)< 15%[6]
Accuracy85 - 115%[6]
Recovery> 80%[6]

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the quantification of this compound in tissue samples. The choice between HPLC with fluorescence detection and LC-MS/MS will depend on the specific requirements of the study, including sensitivity, selectivity, and available instrumentation. Proper validation of the chosen method is essential to ensure accurate and reproducible results.

References

N-Acetylputrescine Hydrochloride: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylputrescine (NAP) hydrochloride is a water-soluble form of N-acetylputrescine, an endogenous polyamine metabolite. Recent studies have highlighted its significance in neuroscience research, particularly as a potential biomarker in the diagnosis of neurodegenerative diseases. This document provides detailed application notes and experimental protocols for the use of N-acetylputrescine hydrochloride in a research setting.

N-Acetylputrescine is a product of polyamine metabolism, formed by the acetylation of putrescine. It is further metabolized to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[1] This positions NAP at a crucial intersection of cellular proliferation, signaling, and neurotransmission. Dysregulation of polyamine metabolism has been implicated in various neurological disorders, making NAP a molecule of significant interest.

Applications in Neuroscience Research

The primary application of this compound in neuroscience research to date is its use as a biomarker for Parkinson's disease (PD).[2]

Biomarker for Parkinson's Disease

A significant study has identified N-acetylputrescine as a key component of a diagnostic panel for Parkinson's disease. When combined with non-motor clinical features such as loss of smell, depression/anxiety, and REM sleep behavior disorder, plasma levels of NAP demonstrated high diagnostic utility.[3]

Key Findings:

  • Plasma levels of N-acetylputrescine were found to be elevated in individuals with Parkinson's disease.

  • A diagnostic panel incorporating NAP and specific clinical features showed a high area under the curve (AUC) in receiver operating characteristic (ROC) analysis, indicating excellent diagnostic accuracy.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the biomarker study on N-Acetylputrescine in Parkinson's disease.

ParameterValueReference
Increase in NAP in PD Patients 28%--INVALID-LINK--
AUC for NAP alone 0.72--INVALID-LINK--
Odds Ratio for NAP alone 4.79--INVALID-LINK--
AUC for NAP + Clinical Panel 0.9--INVALID-LINK--
Odds Ratio for NAP + Clinical Panel 20.4--INVALID-LINK--

Experimental Protocols

Quantification of N-Acetylputrescine in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of N-Acetylputrescine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

1. Materials and Reagents:

  • This compound (analytical standard)

  • Internal Standard (IS), e.g., deuterated N-Acetylputrescine

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Human plasma (collected in EDTA or heparin tubes)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Sample Preparation:

  • Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold ACN containing the internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA: 5% ACN with 0.1% FA).

  • Filtration (Optional but Recommended): Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. (e.g., 0-1 min 5% B, 1-5 min 5-95% B, 5-6 min 95% B, 6-6.1 min 95-5% B, 6.1-8 min 5% B).

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • N-Acetylputrescine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions need to be optimized, but a likely transition would be based on the loss of the acetyl group or ammonia).

      • Internal Standard: Corresponding transition for the deuterated analog.

    • Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.

4. Data Analysis:

  • Construct a calibration curve using known concentrations of N-Acetylputrescine standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of N-Acetylputrescine in the plasma samples by interpolating from the calibration curve.

Signaling Pathways and Workflows

Polyamine Metabolism and N-Acetylputrescine Formation

N-Acetylputrescine is a key metabolite in the polyamine pathway. Polyamines are essential for cell growth and proliferation. The enzyme spermidine/spermine N1-acetyltransferase (SSAT) plays a crucial role in the catabolism of polyamines, leading to the formation of N-acetylated derivatives, including N-acetylputrescine.

Polyamine_Metabolism Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SPDS Spermidine Synthase Putrescine->SPDS SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) Putrescine->SSAT Acetylation Spermidine Spermidine SPMS Spermine Synthase Spermidine->SPMS Spermidine->SSAT Acetylation Spermine Spermine Spermine->SSAT Acetylation N_Acetylputrescine N-Acetylputrescine N_Acetylspermidine N1-Acetylspermidine PAOX Polyamine Oxidase (PAOX) N_Acetylspermidine->PAOX N_Acetylspermine N1-Acetylspermine N_Acetylspermine->PAOX ODC->Putrescine SPDS->Spermidine SPMS->Spermine SSAT->N_Acetylputrescine SSAT->N_Acetylspermidine SSAT->N_Acetylspermine PAOX->Putrescine Back-conversion PAOX->N_Acetylspermidine

Caption: Polyamine metabolism pathway leading to N-Acetylputrescine.

N-Acetylputrescine and GABA Synthesis

N-Acetylputrescine can be further metabolized to the inhibitory neurotransmitter GABA. This pathway provides an alternative route for GABA synthesis, distinct from the primary pathway involving glutamate.

GABA_Synthesis Putrescine Putrescine PAT Putrescine Acetyltransferase Putrescine->PAT N_Acetylputrescine N-Acetylputrescine MAO_B Monoamine Oxidase B (MAO-B) N_Acetylputrescine->MAO_B N_Acetyl_GABA_Aldehyde N-Acetyl-γ-aminobutyraldehyde ALDH Aldehyde Dehydrogenase (ALDH) N_Acetyl_GABA_Aldehyde->ALDH N_Acetyl_GABA N-Acetyl-GABA Deacetylase Deacetylase N_Acetyl_GABA->Deacetylase GABA GABA PAT->N_Acetylputrescine MAO_B->N_Acetyl_GABA_Aldehyde ALDH->N_Acetyl_GABA Deacetylase->GABA

Caption: Metabolic pathway from N-Acetylputrescine to GABA.

Experimental Workflow for Biomarker Discovery

The following diagram illustrates a typical workflow for identifying and validating a biomarker like N-Acetylputrescine.

Biomarker_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Patient_Cohort Patient Cohort (e.g., PD Patients) Sample_Collection Plasma Sample Collection Patient_Cohort->Sample_Collection Control_Cohort Control Cohort (Healthy Individuals) Control_Cohort->Sample_Collection Metabolomics Untargeted Metabolomics (LC-MS/MS) Sample_Collection->Metabolomics Data_Analysis Statistical Analysis (e.g., Volcano Plot, PCA) Metabolomics->Data_Analysis Candidate_Selection Candidate Biomarker Selection (e.g., NAP) Data_Analysis->Candidate_Selection Targeted_Assay Targeted Quantification (LC-MS/MS) Candidate_Selection->Targeted_Assay Independent_Cohort Independent Patient & Control Cohorts Independent_Cohort->Targeted_Assay ROC_Analysis ROC Curve Analysis Targeted_Assay->ROC_Analysis Clinical_Correlation Correlation with Clinical Parameters Targeted_Assay->Clinical_Correlation Panel_Development Biomarker Panel Development ROC_Analysis->Panel_Development Clinical_Correlation->Panel_Development

Caption: Workflow for biomarker discovery and validation.

Conclusion

This compound is a valuable tool for neuroscience research, particularly in the study of neurodegenerative diseases like Parkinson's disease. Its role as a potential biomarker opens new avenues for early diagnosis and monitoring of disease progression. The provided protocols and pathway diagrams serve as a foundation for researchers to incorporate the study of N-acetylputrescine into their investigations of neurological disorders. Further research is warranted to explore its functional roles in the central nervous system and its potential as a therapeutic target.

References

Application Notes and Protocols for N-Acetylputrescine Hydrochloride in Enzymatic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylputrescine hydrochloride is a key metabolite in the polyamine pathway, playing a crucial role in cellular proliferation and signal transduction.[1] While not typically characterized as a direct enzyme inhibitor, its significance lies in its role as a substrate for several important enzymes. Therefore, this compound serves as an invaluable tool for studying the activity and inhibition of these enzymes, which are implicated in various pathological conditions, including cancer and neurodegenerative diseases.

This document provides detailed application notes and protocols for utilizing this compound to investigate the kinetics and inhibition of two primary enzymes involved in its metabolism: Monoamine Oxidase B (MAO-B) and Spermidine (B129725)/Spermine N¹-acetyltransferase (SSAT) . Additionally, given the intricate relationship between polyamines and chromatin modification, a protocol for assessing the indirect effects on Histone Deacetylase (HDAC) activity is also included.

Studying Monoamine Oxidase B (MAO-B) Activity

N-Acetylputrescine is a substrate for MAO-B, which catalyzes its conversion to N-acetyl-γ-aminobutyraldehyde as part of an alternative pathway for GABA synthesis.[2] Monitoring the metabolism of N-Acetylputrescine allows for the characterization of MAO-B activity and the screening of potential inhibitors.

Data Presentation: Known Inhibitors of MAO-B

For comparative studies, well-characterized MAO-B inhibitors should be used as positive controls.

InhibitorTypeTypical IC₅₀/Kᵢ
SelegilineIrreversible~10 nM (Kᵢ)
RasagilineIrreversible~5 nM (Kᵢ)
PargylineIrreversible~50 µM (for MAO-A), selective for MAO-B

Note: IC₅₀ and Kᵢ values can vary depending on experimental conditions.

Experimental Protocol: Fluorometric Assay for MAO-B Activity using a Peroxidase-Coupled Reaction

This protocol measures the hydrogen peroxide (H₂O₂) produced during the MAO-B-catalyzed oxidation of N-Acetylputrescine.

Materials:

  • This compound

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or similar fluorogenic peroxidase substrate)

  • Known MAO-B inhibitor (e.g., Selegiline) for positive control

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 530-560 nm / 590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in MAO-B Assay Buffer.

    • Prepare working solutions of MAO-B enzyme, HRP, and Amplex® Red in MAO-B Assay Buffer.

    • Prepare a serial dilution of the test compound and the positive control inhibitor.

  • Assay Reaction:

    • To each well of the 96-well plate, add:

      • 50 µL of MAO-B Assay Buffer

      • 10 µL of test compound/inhibitor or vehicle control

      • 10 µL of MAO-B enzyme solution

    • Incubate at 37°C for 15 minutes.

    • To initiate the reaction, add a 30 µL mixture containing this compound, HRP, and Amplex® Red. Final concentrations should be optimized, but typical starting points are 100 µM N-Acetylputrescine, 1 U/mL HRP, and 50 µM Amplex® Red.

  • Measurement:

    • Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Determine the percent inhibition for each concentration of the test compound.

    • Plot percent inhibition versus compound concentration to calculate the IC₅₀ value.

Visualization: MAO-B Catalyzed Metabolism of N-Acetylputrescine

MAO_B_Pathway Putrescine Putrescine SSAT SSAT Putrescine->SSAT NAP N-Acetylputrescine MAOB MAO-B NAP->MAOB NAGABAL N-acetyl-γ-aminobutyraldehyde ALDH ALDH NAGABAL->ALDH GABA GABA SSAT->NAP Acetyl-CoA MAOB->NAGABAL O₂, H₂O H₂O₂ ALDH->GABA

MAO-B metabolic pathway for N-Acetylputrescine.

Investigating Spermidine/Spermine N¹-acetyltransferase (SSAT) Activity

SSAT is the rate-limiting enzyme in polyamine catabolism and is responsible for the acetylation of spermidine and spermine, as well as the conversion of putrescine to N-Acetylputrescine. Studying SSAT activity is crucial for understanding polyamine homeostasis.

Data Presentation: Known Inhibitors of SSAT
InhibitorTypeNotes
Diminazene aceturateCompetitiveAlso shows other biological activities.[3]
N¹,N¹¹-Diethylnorspermine (DENSPM)Analogue Substrate/InducerPotent inducer of SSAT expression.
Experimental Protocol: HPLC-Based Assay for SSAT Activity

This protocol measures the formation of N-Acetylputrescine from putrescine and acetyl-CoA.

Materials:

  • Putrescine dihydrochloride

  • Acetyl-CoA lithium salt

  • Recombinant human SSAT enzyme

  • SSAT Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 1 mM DTT)

  • Trichloroacetic acid (TCA) for reaction termination

  • HPLC system with a C18 column and a suitable detection method (e.g., pre-column derivatization with dansyl chloride and fluorescence detection)

Procedure:

  • Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • SSAT Assay Buffer

      • Putrescine (e.g., 1 mM final concentration)

      • Test compound or known inhibitor

      • SSAT enzyme

    • Pre-incubate at 37°C for 10 minutes.

  • Initiation and Termination:

    • Initiate the reaction by adding Acetyl-CoA (e.g., 100 µM final concentration).

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Terminate the reaction by adding an equal volume of cold 10% TCA.

  • Sample Preparation and Analysis:

    • Centrifuge the terminated reaction mixture to pellet precipitated protein.

    • Derivatize the supernatant containing N-Acetylputrescine with dansyl chloride.

    • Analyze the derivatized sample by HPLC to quantify the amount of N-Acetylputrescine formed.

  • Data Analysis:

    • Calculate the amount of N-Acetylputrescine produced.

    • Determine the enzyme activity and the percent inhibition by the test compound.

    • Calculate the IC₅₀ value.

Visualization: SSAT Experimental Workflow

SSAT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Reaction Mix (Buffer, Putrescine, SSAT, Inhibitor) R1 Initiate with Acetyl-CoA P1->R1 R2 Incubate at 37°C R1->R2 R3 Terminate with TCA R2->R3 A1 Centrifuge R3->A1 A2 Derivatize Supernatant A1->A2 A3 HPLC Analysis A2->A3

Workflow for SSAT activity assay.

Assessing Indirect Effects on Histone Deacetylase (HDAC) Activity

Polyamines are known to influence chromatin structure and gene expression, partly through their interaction with DNA and their impact on histone acetylation. While N-Acetylputrescine is not a direct HDAC inhibitor, changes in its levels as part of the broader polyamine pool can indirectly affect HDAC activity.

Data Presentation: Common HDAC Inhibitors
InhibitorClassTarget
Trichostatin A (TSA)Pan-HDACClasses I and II
Vorinostat (SAHA)Pan-HDACClasses I, II, and IV
Entinostat (MS-275)Class I selectiveHDAC1, 2, 3
Experimental Protocol: Fluorogenic HDAC Activity Assay

This protocol measures overall HDAC activity in nuclear extracts, which may be influenced by treating cells with compounds that alter intracellular N-Acetylputrescine levels.

Materials:

  • Cell line of interest

  • Compound to be tested for its effect on the polyamine pool

  • Nuclear extraction buffer kit

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (e.g., trypsin in TSA-containing buffer)

  • Known HDAC inhibitor (e.g., TSA) for positive control

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = ~360 nm / ~460 nm)

Procedure:

  • Cell Treatment and Nuclear Extraction:

    • Treat cells with the test compound for a specified time to modulate intracellular polyamine levels.

    • Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol.

    • Determine the protein concentration of the nuclear extracts.

  • HDAC Assay:

    • In a 96-well plate, add:

      • Nuclear extract (normalized for protein concentration)

      • HDAC assay buffer

      • Positive control inhibitor (TSA) or vehicle

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate at 37°C for 1 hour.

  • Development and Measurement:

    • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the fluorescence using a microplate reader.

  • Data Analysis:

    • Quantify HDAC activity relative to the untreated control.

    • Determine if treatment with the test compound resulted in a significant change in overall HDAC activity.

Visualization: Relationship between Polyamines and Histone Acetylation

Polyamine_HDAC cluster_polyamine Polyamine Metabolism cluster_chromatin Chromatin Regulation Putrescine Putrescine NAP N-Acetylputrescine Putrescine->NAP SSAT Spermidine Spermidine/Spermine NAP->Spermidine Metabolism Histones Histones Spermidine->Histones Modulates HAT HAT Histones->HAT AcetylatedHistones Acetylated Histones GeneExpression Gene Expression AcetylatedHistones->GeneExpression Promotes HDAC HDAC AcetylatedHistones->HDAC HAT->AcetylatedHistones Acetylation HDAC->Histones Deacetylation

Influence of polyamine metabolism on histone acetylation.

Conclusion

This compound is a versatile tool for probing the function of key enzymes in the polyamine metabolic pathway. By serving as a substrate, it enables the detailed characterization of enzyme kinetics and the screening of potential inhibitors for enzymes like MAO-B and SSAT. Furthermore, its role within the broader context of polyamine homeostasis allows for the investigation of indirect effects on crucial cellular processes such as histone modification. The protocols and visualizations provided herein offer a comprehensive framework for researchers to effectively utilize this compound in their studies.

References

Application Note: Quantitative Analysis of N-Acetylputrescine Hydrochloride using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective quantification of N-Acetylputrescine hydrochloride in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

N-Acetylputrescine, a mono-acetylated derivative of the polyamine putrescine, is an important endogenous metabolite. Polyamines are critically involved in cell proliferation, differentiation, and signal transduction.[1] The acetylation of polyamines, such as the formation of N-Acetylputrescine, is a key regulatory mechanism that modulates their biological activity.[1] Altered levels of N-Acetylputrescine have been implicated as potential biomarkers in various pathological conditions, including cancer and neurological disorders like Parkinson's disease.[1][2][3] Therefore, a robust and sensitive analytical method for the accurate quantification of N-Acetylputrescine in biological samples is essential for advancing research and drug development in these areas.

This application note describes a comprehensive LC-MS/MS method for the analysis of N-Acetylputrescine. The protocol covers sample preparation from various biological matrices, optimized chromatographic separation, and specific mass spectrometric detection parameters.

Signaling Pathway and Experimental Workflow

Metabolic Pathway of N-Acetylputrescine

N-Acetylputrescine is primarily formed through the acetylation of putrescine, a reaction catalyzed by spermidine/spermine N1-acetyltransferase (SSAT) or diamine N-acetyltransferase. This acetylation process is a critical step in polyamine catabolism. N-Acetylputrescine can then be further metabolized by polyamine oxidase (PAO) or deacetylated back to putrescine.[4][5]

N-Acetylputrescine Metabolic Pathway Putrescine Putrescine NAcetylputrescine N-Acetylputrescine Putrescine->NAcetylputrescine Acetylation NAcetylputrescine->Putrescine Deacetylation Metabolites Further Metabolites NAcetylputrescine->Metabolites Oxidation (PAO) SSAT Spermidine/spermine N1-acetyltransferase (SSAT)

Caption: Metabolic pathway of N-Acetylputrescine formation and degradation.

Experimental Workflow

The overall workflow for the quantification of N-Acetylputrescine involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis BiologicalSample Biological Sample (Plasma, Urine, Cell Lysate) Extraction Protein Precipitation & Extraction BiologicalSample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution LC_Separation LC Separation (HILIC or Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: General experimental workflow for N-Acetylputrescine analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard (purity ≥98%)

  • Stable isotope-labeled internal standard (e.g., N-Acetylputrescine-d8)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Heptafluorobutyric acid (HFBA) (optional, for ion-pairing)

  • Trichloroacetic acid (TCA)

  • Human plasma/serum, urine (drug-free)

  • Phosphate-buffered saline (PBS)

Sample Preparation

A protein precipitation method is commonly used for plasma and serum samples.[6]

  • Thaw plasma/serum samples on ice.

  • To 50 µL of plasma/serum in a microcentrifuge tube, add 10 µL of internal standard working solution.

  • Add 150 µL of ice-cold acetonitrile or methanol to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 2 hours to enhance protein precipitation.[6]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

A simple dilution or a solid-phase extraction (SPE) can be employed for urine samples.

  • Dilution Method:

    • Thaw urine samples and centrifuge to remove particulates.

    • Dilute the urine 1:10 (or as appropriate) with the initial mobile phase containing the internal standard.

    • Vortex and directly inject into the LC-MS/MS system.

  • SPE Method:

    • Condition a strong anion exchange (SAX) SPE cartridge.

    • Load the diluted urine sample (spiked with internal standard) onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate solvent.

    • Evaporate the eluate and reconstitute in the initial mobile phase.[2]

  • Wash cultured cells with ice-cold PBS and centrifuge.

  • Resuspend the cell pellet in a known volume of ice-cold 6% trichloroacetic acid (TCA) in methanol.[7]

  • Homogenize the cells using sonication or mechanical disruption on ice.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (containing the metabolites) to a new tube.

  • Add the internal standard.

  • Evaporate the solvent and reconstitute in the initial mobile phase.

LC-MS/MS Conditions

Due to the polar nature of N-Acetylputrescine, both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography with an ion-pairing agent can be utilized.

HILIC provides good retention for polar compounds like N-Acetylputrescine.

  • LC System: UHPLC system

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 10 mM ammonium formate and 0.1% formic acid

  • Gradient:

    Time (min) % B
    0.0 95
    1.0 95
    5.0 50
    5.1 5
    6.0 5
    6.1 95

    | 8.0 | 95 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

This method uses a standard C18 column with an ion-pairing agent to retain the polar analyte.

  • LC System: UHPLC system

  • Column: C18 column (e.g., Waters ACQUITY UPLC HSS PFP, 2.1 x 100 mm, 1.8 µm)[8]

  • Mobile Phase A: Water with 0.1% heptafluorobutyric acid (HFBA)

  • Mobile Phase B: Acetonitrile with 0.1% HFBA

  • Gradient: A suitable gradient from low to high organic phase.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C[8]

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    N-Acetylputrescine 131.1 72.1 (Quantifier) 15
    114.1 (Qualifier) 10

    | N-Acetylputrescine-d8 (IS) | 139.1 | 79.1 | 15 |

Quantitative Data

The method should be validated for linearity, sensitivity (LOD and LOQ), accuracy, and precision according to standard guidelines. The following table summarizes typical performance characteristics for the analysis of acetylated polyamines.

ParameterN-Acetylputrescine
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~0.1 ng/mL
Limit of Quantitation (LOQ) 0.1 - 5 ng/mL[9]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Note: These values are representative and may vary depending on the specific instrumentation and matrix used.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative determination of this compound in various biological matrices. The protocol offers high sensitivity, specificity, and reliability, making it a valuable tool for researchers and scientists in the fields of clinical research and drug development. The presented workflow, from sample preparation to data analysis, can be readily implemented in a laboratory setting equipped with standard LC-MS/MS instrumentation.

References

In Vitro Applications of N-Acetylputrescine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylputrescine hydrochloride is the hydrochloride salt of N-acetylputrescine, a naturally occurring polyamine metabolite. Polyamines are crucial for cell growth, differentiation, and proliferation, and their dysregulation is implicated in various diseases, including cancer.[1][2] N-Acetylputrescine is formed by the acetylation of putrescine and plays a role in polyamine homeostasis. While much of the research on N-acetylputrescine has focused on its utility as a biomarker, particularly in squamous cell carcinoma of the lung (SCCL)[2], its direct in vitro applications as a therapeutic agent are an emerging area of investigation. These application notes provide an overview of the putative in vitro applications of this compound in cancer research and neuroprotection, along with detailed protocols for investigation.

Putative In Vitro Applications

Cancer Research: Investigation of Anti-Proliferative and Pro-Apoptotic Effects

Background: The polyamine pathway is a well-established target for cancer therapy. Elevated levels of polyamines are associated with increased cell proliferation and tumorigenesis. N-Acetylputrescine, as a key metabolite in this pathway, may influence cancer cell fate. Its acetylation may alter the charge and function of polyamines, potentially impacting their interaction with cellular macromolecules like DNA and RNA.[3] While direct evidence is limited, the hypothesis is that modulation of the polyamine pool by exogenous N-Acetylputrescine could inhibit cancer cell growth.

Key Investigational Areas:

  • Anti-Proliferative Effects: Assessing the ability of this compound to inhibit the growth of various cancer cell lines.

  • Induction of Apoptosis: Determining if this compound can trigger programmed cell death in cancer cells.

  • Synergistic Effects: Investigating the potential of this compound to enhance the efficacy of existing chemotherapeutic agents.

Neuroprotection Research: Exploring Protective Effects in Neuronal Models

Background: N-Acetylputrescine is an intermediate in an alternative biosynthetic pathway for the neurotransmitter γ-aminobutyric acid (GABA) from putrescine. This pathway involves the sequential action of several enzymes, including monoamine oxidase B (MAO-B). Given the neuroprotective role of GABA, it is hypothesized that this compound may exert neuroprotective effects by modulating GABAergic neurotransmission or through other mechanisms related to polyamine function in the central nervous system.

Key Investigational Areas:

  • Protection Against Excitotoxicity: Evaluating the ability of this compound to protect neuronal cells from damage induced by excessive glutamate (B1630785) stimulation.

  • Modulation of Neuronal Viability: Assessing the impact of this compound on the survival of neuronal cell lines under various stress conditions.

  • Investigation of GABA Synthesis: Quantifying changes in GABA levels in neuronal cells following treatment with this compound.

Data Presentation

As direct quantitative data for the in vitro therapeutic applications of this compound is not extensively available in the current literature, the following tables are presented as templates for researchers to populate with their experimental data.

Table 1: Anti-Proliferative Activity of this compound on Cancer Cell Lines (Example Template)

Cell LineCancer TypeN-Acetylputrescine HCl IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
A549Lung CarcinomaData to be determinedData to be determined
MCF-7Breast AdenocarcinomaData to be determinedData to be determined
PC-3Prostate AdenocarcinomaData to be determinedData to be determined
HCT116Colon CarcinomaData to be determinedData to be determined

Table 2: Pro-Apoptotic Effects of this compound on Cancer Cell Lines (Example Template)

Cell LineTreatment (Concentration)% Apoptotic Cells (Annexin V Assay)Fold Increase in Caspase-3/7 Activity
A549N-Acetylputrescine HCl (X µM)Data to be determinedData to be determined
A549Positive Control (e.g., Staurosporine)Data to be determinedData to be determined
MCF-7N-Acetylputrescine HCl (X µM)Data to be determinedData to be determined
MCF-7Positive Control (e.g., Staurosporine)Data to be determinedData to be determined

Table 3: Neuroprotective Effects of this compound (Example Template)

Neuronal Cell LineStressorOutcome Measure% Protection with N-Acetylputrescine HCl (Concentration)
SH-SY5YGlutamate (X µM)Cell Viability (MTT Assay)Data to be determined
PC-12Hydrogen Peroxide (X µM)Neurite OutgrowthData to be determined
Primary Cortical NeuronsOxygen-Glucose DeprivationLDH ReleaseData to be determined

Experimental Protocols

Protocol 1: In Vitro Cancer Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (sterile, stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include wells with medium only (blank) and cells with vehicle control (e.g., sterile water or PBS).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vitro Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To assess the induction of apoptosis in cancer cells by this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

  • Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: In Vitro Neuroprotection Assay (Glutamate Excitotoxicity Model)

Objective: To evaluate the neuroprotective effect of this compound against glutamate-induced excitotoxicity in neuronal cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC-12) or primary neurons

  • Neuronal culture medium

  • This compound

  • Glutamate

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit or MTT assay kit

Procedure:

  • Cell Culture: Culture neuronal cells in appropriate plates. For cell lines like SH-SY5Y, differentiation may be induced prior to the experiment.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-24 hours.

  • Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 50-100 µM) for a specified duration (e.g., 15-30 minutes for acute exposure followed by a recovery period, or continuous exposure for several hours).

  • Assessment of Cell Viability:

    • LDH Assay: Collect the culture supernatant to measure LDH release as an indicator of cell membrane damage.

    • MTT Assay: Measure the metabolic activity of the remaining viable cells as described in Protocol 1.

  • Analysis: Compare the cell viability in this compound-treated groups to the glutamate-only treated group to determine the percentage of neuroprotection.

Visualizations

Polyamine_Metabolism_in_Cancer Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC NAcetylputrescine N-Acetylputrescine Putrescine->NAcetylputrescine SSAT Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Apoptosis Apoptosis NAcetylputrescine->Apoptosis Putative Inhibitory Effect Spermidine->Putrescine PAOX Spermine Spermine Spermidine->Spermine Spermine Synthase CellProliferation Cell Proliferation & Growth Spermidine->CellProliferation Spermine->Spermidine SMOX Spermine->CellProliferation

Polyamine metabolism and its potential role in cancer cell fate.

Neuroprotection_Workflow Start Seed Neuronal Cells Pretreat Pre-treat with N-Acetylputrescine HCl Start->Pretreat InduceStress Induce Neuronal Stress (e.g., Glutamate, H2O2) Pretreat->InduceStress Incubate Incubate for 24-48h InduceStress->Incubate Assess Assess Neuronal Viability (MTT, LDH) Incubate->Assess Analyze Analyze Data & Determine Neuroprotection Assess->Analyze

Experimental workflow for assessing neuroprotective effects.

GABA_Synthesis_Pathway Putrescine Putrescine NAcetylputrescine N-Acetylputrescine Putrescine->NAcetylputrescine PAT NAcetylGABAL N-Acetyl-γ-aminobutyraldehyde NAcetylputrescine->NAcetylGABAL MAO-B NAcetylGABA N-Acetyl-γ-aminobutyric acid NAcetylGABAL->NAcetylGABA ALDH GABA GABA NAcetylGABA->GABA Deacetylase Neurotransmission Modulation of Neurotransmission GABA->Neurotransmission

Alternative GABA synthesis pathway involving N-Acetylputrescine.

Disclaimer: The proposed in vitro applications of this compound as a direct therapeutic agent in cancer and neuroprotection are largely investigational and based on its role in well-established biological pathways. The provided protocols are templates and should be optimized for specific cell lines and experimental conditions. Further research is required to validate these potential applications and elucidate the precise mechanisms of action.

References

Application Notes and Protocols for N-Acetylputrescine Hydrochloride Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a generalized guide based on available literature for closely related compounds and standard practices in animal research. To date, specific studies detailing the exogenous administration of N-Acetylputrescine hydrochloride for therapeutic purposes in animal models are not widely available in published literature. Therefore, the dosages and specific experimental designs outlined below are illustrative and must be optimized for any new experimental setup.

Introduction

N-Acetylputrescine is a naturally occurring acetylated polyamine. Polyamines are crucial for cell proliferation, differentiation, and signal transduction. The acetylation of polyamines, a process catalyzed by enzymes like spermidine/spermine N1-acetyltransferase (SAT1), is a key step in their catabolism and homeostasis. Altered levels of N-Acetylputrescine have been associated with certain pathological conditions, including cancer, suggesting that modulating its concentration could have therapeutic potential.

These notes provide a framework for the in vivo administration of this compound to animal models to investigate its potential therapeutic effects, pharmacokinetics, and mechanism of action.

Potential Applications in Animal Models

Based on the known roles of polyamines, this compound administration could be investigated in the following animal models:

  • Oncology: In models of colon, lung, or breast cancer, to investigate its potential to inhibit tumor growth. This is based on reports suggesting it may inhibit the growth of intestinal cancer cells.[1]

  • Gastrointestinal Health: To study its trophic effects on the gut in models of intestinal injury or inflammation.[1]

  • Neurological Disorders: Given the role of polyamines in neuronal function, its effects could be explored in models of neurodegenerative diseases or ischemic stroke.

Data Presentation: Illustrative Quantitative Data

The following tables represent the types of quantitative data that should be collected and organized during an in vivo study of this compound. The values provided are for illustrative purposes only.

Table 1: Example Dose-Response Data for Tumor Growth Inhibition in a Xenograft Mouse Model

Treatment GroupDose (mg/kg/day, i.p.)Number of Animals (N)Initial Tumor Volume (mm³) (Mean ± SD)Final Tumor Volume (mm³) (Mean ± SD)% Tumor Growth Inhibition
Vehicle Control010102 ± 151543 ± 2100%
N-Acetylputrescine HCl1010105 ± 181150 ± 18025.5%
N-Acetylputrescine HCl2510101 ± 16834 ± 15545.9%
N-Acetylputrescine HCl5010103 ± 17512 ± 12066.8%
Positive ControlVaries10100 ± 14450 ± 11070.8%

Table 2: Example Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (IV) Administration (5 mg/kg)Oral (PO) Administration (20 mg/kg)
Cmax (ng/mL) 1250 ± 180450 ± 95
Tmax (h) 0.080.5
AUC (0-t) (ng*h/mL) 1875 ± 2502100 ± 310
Half-life (t½) (h) 1.5 ± 0.32.1 ± 0.4
Bioavailability (%) 10028

Experimental Protocols

The following are detailed, generalized protocols for key experiments involving the administration of this compound.

General Preparation and Administration of this compound

Materials:

  • This compound (MW: 166.65 g/mol )

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile filters (0.22 µm)

  • Appropriate syringes and needles for the chosen route of administration

Protocol:

  • Preparation of Dosing Solution:

    • On the day of administration, weigh the required amount of this compound in a sterile container.

    • Dissolve it in sterile saline or PBS to the desired concentration. For example, for a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 2 mg/mL.

    • Ensure complete dissolution. Gentle warming or vortexing may be applied if necessary.

    • Sterile-filter the final solution using a 0.22 µm filter into a new sterile vial.

  • Animal Handling and Dosing:

    • Acclimatize animals to the facility for at least one week before the experiment.

    • Weigh each animal before dosing to calculate the exact volume to be administered.

    • Administer the solution via the chosen route (e.g., intraperitoneal, oral gavage, intravenous).

    • For a control group, administer an equivalent volume of the vehicle (sterile saline or PBS).

Protocol for a Tumor Xenograft Model

Animal Model:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

Protocol:

  • Cell Culture and Implantation:

    • Culture a human cancer cell line of interest (e.g., HCT116 for colon cancer) under standard conditions.

    • Harvest cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups.

  • Administration of this compound:

    • Prepare and administer this compound or vehicle daily via intraperitoneal (i.p.) injection for a predetermined period (e.g., 21 days).

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

Protocol for Pharmacokinetic Study

Animal Model:

  • Sprague-Dawley rats, 8-10 weeks old, with cannulated jugular veins for serial blood sampling.

Protocol:

  • Dosing:

    • For intravenous (IV) administration, administer a single bolus dose (e.g., 5 mg/kg) through the tail vein.

    • For oral (PO) administration, administer a single dose (e.g., 20 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 100-150 µL) from the jugular vein cannula at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma concentration of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations: Diagrams

G cluster_0 Pre-clinical Study Initiation cluster_1 Treatment Phase cluster_2 Data Collection & Analysis acclimatization Animal Acclimatization (1-2 weeks) randomization Randomization into Groups (Vehicle, Treatment) acclimatization->randomization dosing Daily Administration (e.g., i.p., p.o.) randomization->dosing monitoring Monitor Body Weight & Clinical Signs dosing->monitoring endpoint Study Endpoint (e.g., Day 21) monitoring->endpoint necropsy Euthanasia & Necropsy endpoint->necropsy tissue_collection Tissue/Tumor Collection necropsy->tissue_collection analysis Histology, Biomarker Analysis, Pharmacokinetics tissue_collection->analysis

Caption: Experimental workflow for an in vivo study.

Polyamine_Metabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SRM SRM Putrescine->SRM SAT1 SAT1 Putrescine->SAT1 Acetylation NAcetylputrescine N-Acetylputrescine Spermidine Spermidine SMS SMS Spermidine->SMS Spermidine->SAT1 Acetylation NAcetylspermidine N1-Acetylspermidine PAOX PAOX NAcetylspermidine->PAOX Oxidation Spermine Spermine Spermine->SAT1 Acetylation NAcetylspermine N1-Acetylspermine NAcetylspermine->PAOX Oxidation ODC->Putrescine SRM->Spermidine SMS->Spermine SAT1->NAcetylputrescine SAT1->NAcetylspermidine SAT1->NAcetylspermine PAOX->Putrescine PAOX->Spermidine

Caption: Simplified polyamine metabolism pathway.

References

Troubleshooting & Optimization

N-Acetylputrescine hydrochloride stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, handling, and storage of N-Acetylputrescine hydrochloride in aqueous solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperatures are generally 2-8°C.[2]

Q2: What is the recommended storage for this compound in a solvent?

A2: When dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To ensure stability, the container should be sealed to prevent moisture contamination.[3]

Q3: What solvents can be used to dissolve this compound?

A3: this compound is soluble in various solvents. The choice of solvent will depend on the experimental requirements.

Q4: Is this compound stable in aqueous solutions?

Q5: What are the potential degradation products of this compound in an aqueous solution?

A5: The primary degradation pathway in an aqueous solution is likely the hydrolysis of the amide bond. This would result in the formation of acetate (B1210297) and putrescine.

Troubleshooting Guide

Issue Possible Cause Recommendation
Precipitation in aqueous solution upon storage - Low solubility in the chosen buffer. - Change in pH affecting solubility. - Degradation of the compound.- Ensure the concentration is within the solubility limit for the specific buffer and pH. - Prepare fresh solutions before each experiment. - Consider using a different buffer system.
Discoloration of the solution - Oxidation or other degradation pathways. - Contamination of the solvent or container.- Prepare fresh solutions using high-purity solvents and clean containers. - Store stock solutions under inert gas (e.g., argon or nitrogen) if sensitivity to oxidation is suspected. - Filter the solution using a 0.22 µm filter before use.[3]
Loss of biological activity - Hydrolysis of the amide bond, leading to the formation of inactive degradation products. - Repeated freeze-thaw cycles.- Prepare fresh solutions for each experiment. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Store aliquots at -80°C for long-term storage.
Inconsistent experimental results - Inconsistent solution preparation. - Degradation of the compound in solution over the course of the experiment.- Standardize the solution preparation protocol. - Prepare a single batch of solution for a set of related experiments to be performed on the same day. - If experiments are lengthy, consider preparing fresh solutions midway through.

Data Summary

Storage Recommendations
Form Storage Temperature Duration Notes
Solid2-8°CLong-termKeep container tightly sealed in a dry, well-ventilated area.[1][2]
In Solvent-20°C1 monthSealed storage, away from moisture.[3]
In Solvent-80°C6 monthsSealed storage, away from moisture.[3]
Solubility Data
Solvent Solubility
ChloroformSlightly soluble
MethanolSlightly soluble
DMSO≥ 125 mg/mL
PBS (pH 7.2)3 mg/mL
Ethanol16 mg/mL
DMFSlightly soluble

Experimental Protocols

While specific stability-indicating assays for this compound are not publicly available, a general approach for a forced degradation study can be adapted to assess its stability in aqueous solutions.

Objective: To evaluate the stability of this compound in aqueous solutions under various stress conditions.

Materials:

  • This compound

  • High-purity water (Milli-Q or equivalent)

  • Buffers of various pH (e.g., pH 4, 7, and 9)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

  • A suitable HPLC column (e.g., C18)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a set temperature (e.g., 60°C) for a defined period.

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of high-purity water. Incubate at a set temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

    • Photostability: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound under each condition.

    • Identify and, if possible, quantify the major degradation products.

Visualizations

G Workflow for Preparation and Storage of Aqueous Solutions cluster_prep Solution Preparation cluster_use Immediate Use cluster_store Storage A Weigh N-Acetylputrescine hydrochloride B Dissolve in high-purity water or buffer A->B C Vortex/sonicate to ensure complete dissolution B->C D Filter through 0.22 µm filter for sterility C->D E Use immediately in experiment D->E F Aliquot into single-use tubes D->F G Store at -20°C (short-term) or -80°C (long-term) F->G H Thaw one aliquot for use G->H I Discard unused portion of thawed aliquot H->I G Potential Degradation Pathway in Aqueous Solution A This compound B Hydrolysis (H₂O, H⁺ or OH⁻) A->B C Acetate B->C D Putrescine B->D

References

Troubleshooting low signal for N-Acetylputrescine hydrochloride in mass spec

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity when analyzing N-Acetylputrescine hydrochloride via mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated mass of N-Acetylputrescine?

A1: N-Acetylputrescine has a monoisotopic molecular weight of 130.1106 g/mol .[1][2] In positive ion mode electrospray ionization (ESI), the expected protonated molecule is [M+H]⁺, which corresponds to an m/z of approximately 131.1179.

Q2: Which ionization technique is most suitable for this compound?

A2: Electrospray ionization (ESI) is a "soft" ionization technique well-suited for polar and basic compounds like N-Acetylputrescine.[3] It is capable of ionizing the molecule with minimal fragmentation, which is ideal for detecting the intact molecular ion.

Q3: Can the hydrochloride salt interfere with the analysis?

A3: While not definitively documented for this specific compound in the available literature, high concentrations of salts in the sample can suppress the ionization of the target analyte in ESI-MS. It is advisable to start with a dilute solution to minimize potential ion suppression effects.

Q4: Are there common adducts I should look for besides the protonated molecule?

A4: Yes, in addition to the protonated molecule ([M+H]⁺), N-Acetylputrescine can form sodium adducts ([M+Na]⁺).[1] The formation of other common adducts with potassium ([M+K]⁺) or ammonium (B1175870) ([M+NH₄]⁺) is also possible depending on the purity of the solvents and any additives used.[4][5]

Q5: My signal is still low. What are the most critical factors to check?

A5: Low signal intensity can stem from several factors. The most critical to investigate are:

  • Sample Preparation: Incorrect solvent, pH, or the presence of contaminants.

  • Ion Source Parameters: Suboptimal settings for capillary voltage, gas flows, and temperatures.

  • Mass Spectrometer Calibration: An out-of-date or incorrect calibration of the instrument.

  • Analyte Degradation: Instability of the compound in the prepared solution.

  • Ion Suppression: Co-eluting compounds from the sample matrix or mobile phase additives competing with your analyte for ionization.[6][7]

Troubleshooting Guides

Issue: Low or No Signal for this compound

This guide will walk you through a systematic approach to diagnosing and resolving low signal intensity for this compound in your mass spectrometry experiments.

Step 1: Verify Sample Preparation

Proper sample preparation is crucial for successful ESI-MS analysis.

  • Solvent Selection: N-Acetylputrescine is a polar molecule. Ensure it is dissolved in a solvent compatible with ESI, such as methanol (B129727), acetonitrile (B52724), or water, or a mixture of these.[8] Avoid non-volatile solvents like DMSO if possible, or ensure they are highly diluted.

  • pH Adjustment: For positive mode ESI, the analyte should be in its protonated form. Adding a small amount of a volatile acid, like 0.1% formic acid, to your sample and mobile phase can significantly enhance protonation and improve signal intensity.[9][10] Avoid using trifluoroacetic acid (TFA) as it can cause ion suppression.

  • Concentration: Start with a concentration in the low µg/mL to ng/mL range. Overly concentrated samples can lead to signal suppression and contaminate the instrument.

  • Salt and Particulate Removal: High concentrations of salts can suppress the ESI signal. While analyzing a hydrochloride salt, ensure the overall salt concentration is low. Always filter your sample to remove any particulates that could clog the system.

Experimental Protocol: Basic Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter before placing it in an autosampler vial.

Step 2: Optimize Electrospray Ionization (ESI) Source Parameters

The settings of your ESI source have a direct impact on ionization efficiency. If you are experiencing low signal, systematically optimize the following parameters.

  • Capillary Voltage: This voltage is critical for droplet formation. A typical starting range for positive mode is 3-5 kV.[10]

  • Nebulizer Gas Pressure: This gas helps to form a fine spray. Typical pressures range from 20-60 psi.[10]

  • Drying Gas Flow and Temperature: This heated gas aids in desolvation of the droplets. A higher temperature and flow can improve signal but be mindful of thermal degradation of your analyte. A common temperature range is 250-450°C.[10]

Table 1: General Starting ESI Parameters for this compound

ParameterStarting Value (Positive Mode)Potential Impact on Signal
Capillary Voltage 3.5 kVToo low: poor ionization. Too high: in-source fragmentation.[10]
Nebulizer Gas 30 psiAffects droplet size and spray stability.
Drying Gas Flow 10 L/minInfluences the rate of solvent evaporation.
Drying Gas Temp. 300 °CToo low: incomplete desolvation. Too high: thermal degradation.

Step 3: Address Potential Ion Suppression

Ion suppression occurs when other molecules in the sample compete with the analyte for ionization, reducing its signal.

  • Chromatographic Separation: If using LC-MS, ensure that N-Acetylputrescine is chromatographically separated from any interfering matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for retaining and separating polar compounds.[11]

  • Sample Dilution: Diluting your sample can reduce the concentration of interfering species.

  • Infusion Experiment: To determine if ion suppression is occurring at the retention time of your analyte, perform a post-column infusion of a standard solution of N-Acetylputrescine while injecting a blank matrix sample. A dip in the baseline signal at the analyte's retention time indicates ion suppression.[6]

Step 4: Investigate Analyte Stability and Fragmentation

  • Analyte Degradation: Prepare fresh samples to rule out degradation over time. N-Acetylputrescine is a biological molecule and may be susceptible to enzymatic or chemical degradation. Store stock solutions at -20°C or -80°C for longer-term stability.[12]

  • In-Source Fragmentation: A high capillary voltage or source temperature can cause the molecule to fragment before it reaches the mass analyzer.[13] This would lead to a decrease in the signal for the precursor ion (m/z 131.1). If you suspect in-source fragmentation, try reducing the capillary voltage and source temperature.

Visual Troubleshooting Workflows

Below are diagrams to help visualize the troubleshooting process.

TroubleshootingWorkflow start Low Signal for N-Acetylputrescine HCl sample_prep Step 1: Check Sample Preparation start->sample_prep solvent Correct Solvent? (MeOH, ACN, H2O) sample_prep->solvent No ph Correct pH? (0.1% Formic Acid) sample_prep->ph No concentration Appropriate Concentration? (low ug/mL to ng/mL) sample_prep->concentration No esi_params Step 2: Optimize ESI Source sample_prep->esi_params Yes fail Consult Instrument Specialist sample_prep->fail solvent->sample_prep Fix ph->sample_prep Fix concentration->sample_prep Fix cap_voltage Capillary Voltage Optimized? esi_params->cap_voltage No gas_temp Gases & Temperature Optimized? esi_params->gas_temp No ion_suppression Step 3: Investigate Ion Suppression esi_params->ion_suppression Yes esi_params->fail cap_voltage->esi_params Optimize gas_temp->esi_params Optimize chromatography Adequate Chromatography? ion_suppression->chromatography No dilution Dilute Sample? ion_suppression->dilution No stability Step 4: Check Analyte Stability ion_suppression->stability Yes ion_suppression->fail chromatography->ion_suppression Improve dilution->ion_suppression Try fresh_sample Prepare Fresh Sample? stability->fresh_sample No in_source_frag Reduce Source Energy? stability->in_source_frag No success Signal Improved stability->success Yes stability->fail No fresh_sample->stability Try in_source_frag->stability Try

Caption: Troubleshooting Decision Tree for Low Signal.

SamplePrepWorkflow cluster_prep Sample Preparation stock Prepare 1 mg/mL Stock Solution (MeOH or H2O) working Dilute to 1-10 ug/mL in ACN/H2O with 0.1% Formic Acid stock->working filtrate Filter with 0.22 um Syringe Filter working->filtrate analysis Inject into LC-MS System filtrate->analysis

Caption: Recommended Sample Preparation Workflow.

References

How to prevent N-Acetylputrescine hydrochloride degradation during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Acetylputrescine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation and analysis, with a focus on preventing degradation of the target analyte.

Troubleshooting Guide: Preventing this compound Degradation

This guide provides solutions to specific issues that may arise during the preparation of samples containing this compound.

Issue 1: Low or No Detection of this compound

  • Potential Cause A: Chemical Degradation (Hydrolysis)

    • Explanation: The N-acetyl group of N-Acetylputrescine can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, elevated temperatures, and prolonged exposure to aqueous environments. This deacetylation would convert the analyte to putrescine, leading to an underestimation of N-Acetylputrescine.

    • Solution:

      • pH Control: Maintain the sample and extraction solvent pH within a neutral to slightly acidic range (pH 4-7). Avoid strong acids (e.g., >1M HCl) or bases (e.g., >0.1M NaOH) for extended periods. If acidic precipitation of proteins is necessary, use reagents like perchloric acid or trichloroacetic acid and keep the samples on ice to minimize hydrolysis.

      • Temperature Control: Perform all sample preparation steps, including extraction and centrifugation, at low temperatures (e.g., on ice or at 4°C). Avoid heating samples unless required for a specific derivatization step with optimized conditions.

      • Minimize Processing Time: Process samples as quickly as possible to reduce the time the analyte is in an aqueous environment where hydrolysis can occur.

  • Potential Cause B: Enzymatic Degradation

    • Explanation: Biological samples may contain amidases or other enzymes that can hydrolyze the acetyl group from N-Acetylputrescine.[1] This is a significant concern in tissues, plasma, and cell lysates.

    • Solution:

      • Immediate Enzyme Inactivation: For biological samples, it is crucial to denature enzymes immediately upon collection. This can be achieved by adding a protein precipitating agent such as ice-cold perchloric acid (PCA) or trichloroacetic acid (TCA).[2]

      • Use of Inhibitors: While less common for this specific analyte, consider the use of broad-spectrum enzyme inhibitors if enzyme activity is suspected to persist.

      • Rapid Freezing: If immediate processing is not possible, snap-freeze biological samples in liquid nitrogen and store them at -80°C until analysis.

  • Potential Cause C: Adsorption to Surfaces

    • Explanation: Polyamines and their derivatives can be "sticky" and adsorb to glass or plastic surfaces, leading to sample loss.

    • Solution:

      • Use of Appropriate Labware: Utilize low-retention microcentrifuge tubes and pipette tips.

      • Solvent Composition: Ensure the sample is fully solubilized. The hydrochloride salt is generally water-soluble. For extracts in organic solvents, ensure adequate polarity to maintain solubility.

Issue 2: High Variability in Replicate Samples

  • Potential Cause A: Inconsistent Sample Handling

    • Explanation: Minor variations in incubation times, temperatures, or pH between samples can lead to different rates of degradation, resulting in high variability.

    • Solution:

      • Standardize Protocols: Ensure that all samples are processed under identical conditions. Use timers and calibrated equipment.

      • Batch Processing: Process replicates and standards in the same batch to minimize inter-assay variability.

  • Potential Cause B: Freeze-Thaw Cycles

    • Explanation: Repeated freezing and thawing of samples can lead to the degradation of analytes. While the impact on this compound specifically is not well-documented, it is a known issue for many biomolecules.[3][4]

    • Solution:

      • Aliquot Samples: Upon collection, divide samples into single-use aliquots to avoid the need for repeated freeze-thaw cycles.

      • Thawing Protocol: When thawing is necessary, do so quickly and on ice to minimize the time at intermediate temperatures where enzymatic activity may be higher.

  • Potential Cause C: Matrix Effects in LC-MS Analysis

    • Explanation: Components of the sample matrix (e.g., salts, lipids) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and causing variability in the signal.[5][6][7]

    • Solution:

      • Effective Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

      • Use of Internal Standards: A stable isotope-labeled internal standard for N-Acetylputrescine is highly recommended to correct for matrix effects and variations in sample processing.

      • Chromatographic Separation: Optimize the HPLC/UHPLC method to separate N-Acetylputrescine from co-eluting matrix components.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound solid and solutions?

A1:

  • Solid: Store the solid compound at 4°C, sealed and protected from moisture.

  • Stock Solutions: For short-term storage (up to 1 month), store at -20°C. For long-term storage (up to 6 months), store at -80°C. Aliquot solutions to avoid repeated freeze-thaw cycles.

Q2: At what pH is this compound most stable during sample preparation?

A2: While specific quantitative data for a wide pH range is limited, based on the chemistry of acetamides, a neutral to slightly acidic pH (4-7) is recommended to minimize hydrolysis. Strong acidic (pH < 2) or strong basic (pH > 10) conditions, especially when combined with heat, should be avoided.

Q3: Can I heat my samples to improve extraction efficiency?

A3: It is generally not recommended to heat samples containing this compound due to the risk of thermal degradation and increased hydrolysis of the acetyl group. If heating is necessary, it should be for a minimal time and at the lowest effective temperature, and the stability of the analyte under these conditions should be validated.

Q4: My samples are from a biological matrix. What is the most critical step to prevent degradation?

A4: For biological samples, the most critical step is the immediate and effective inactivation of enzymes. This is typically achieved by homogenizing the sample in an ice-cold acidic solution, such as perchloric acid or trichloroacetic acid, which precipitates proteins and denatures enzymes.

Q5: I am using LC-MS for analysis. Are there any special considerations?

A5: Yes. N-Acetylputrescine is a polar molecule, which can present challenges in reversed-phase chromatography. Consider the following:

  • Derivatization: Derivatization can improve chromatographic retention and detection sensitivity.

  • Ion-Pairing Agents: The use of ion-pairing agents like heptafluorobutyric acid (HFBA) can improve peak shape and retention but may cause ion suppression in the mass spectrometer.

  • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique well-suited for polar analytes.

  • Matrix Effects: Always be mindful of matrix effects and use an appropriate internal standard for accurate quantification.

Quantitative Data Summary

ConditionTemperaturepH RangeExpected Stability of this compoundRecommendations
Storage (Aqueous Solution) -80°C4-7High (Months)Aliquot to avoid freeze-thaw cycles.
-20°C4-7Moderate (Weeks to a month)Suitable for short-term storage.
4°C4-7Low (Days)Recommended only for very short-term storage (e.g., in an autosampler).
Room Temperature4-7Very Low (Hours)Avoid prolonged exposure to room temperature.
Sample Preparation On Ice / 4°C3-8Generally StablePerform extractions and other manipulations on ice.
Room Temperature< 3 or > 9Prone to HydrolysisAvoid strong acids/bases at room temperature.
> 40°CAnyHigh Risk of DegradationAvoid heating unless absolutely necessary and validated.

Experimental Protocols & Visualizations

Protocol: Extraction of N-Acetylputrescine from Biological Tissue

This protocol is designed to minimize degradation by controlling temperature and inactivating enzymes.

  • Homogenization:

    • Weigh the frozen tissue sample (~50 mg).

    • Immediately place the tissue in a 2 mL tube containing 4 volumes of ice-cold 0.4 M perchloric acid (PCA).

    • Homogenize the tissue on ice using a suitable homogenizer until a uniform suspension is achieved.

  • Deproteinization:

    • Keep the homogenate on ice for 30 minutes to allow for protein precipitation.

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the acid-soluble metabolites including this compound.

  • Neutralization (Optional, depending on analytical method):

    • If required, neutralize the acidic extract by adding a calculated amount of a base (e.g., K2CO3) on ice. Be cautious to avoid overly basic conditions.

  • Analysis:

    • The sample is now ready for derivatization (if needed) and analysis by HPLC or LC-MS. If not analyzed immediately, store the extract at -80°C.

Diagrams

cluster_degradation Potential Degradation Pathways N-Acetylputrescine N-Acetylputrescine Putrescine Putrescine N-Acetylputrescine->Putrescine Deacetylation (Hydrolysis/Enzymatic) Other_Degradation_Products Other Degradation Products N-Acetylputrescine->Other_Degradation_Products Oxidation/Other Start Start: Biological Sample Homogenization Homogenize in Ice-Cold PCA Start->Homogenization Centrifugation Centrifuge at 4°C Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis Analysis (LC-MS) Supernatant->Analysis Storage Store at -80°C Supernatant->Storage If not analyzed immediately Problem Low/No Analyte Signal? Chemical_Degradation Chemical Degradation? Problem->Chemical_Degradation Yes Enzymatic_Degradation Enzymatic Degradation? Problem->Enzymatic_Degradation No Solution_pH_Temp Control pH (4-7) and Temperature (<4°C) Chemical_Degradation->Solution_pH_Temp Adsorption Adsorption to Surfaces? Enzymatic_Degradation->Adsorption No Solution_Enzyme Use Protein Precipitation (e.g., PCA) on Ice Enzymatic_Degradation->Solution_Enzyme Yes Solution_Adsorption Use Low-Retention Labware Adsorption->Solution_Adsorption Yes

References

Technical Support Center: Optimizing N-Acetylputrescine Hydrochloride Extraction from Biofluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of N-Acetylputrescine hydrochloride from various biofluids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting N-Acetylputrescine from biofluids?

A1: The most common methods for extracting N-Acetylputrescine and other polyamines from biofluids such as plasma, serum, and urine are protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[1][2] The choice of method often depends on the biofluid type, the required level of sample cleanup, and the sensitivity of the downstream analytical method.

Q2: Why is derivatization often necessary for the analysis of N-Acetylputrescine?

A2: N-Acetylputrescine, like other polyamines, can be challenging to detect directly using certain analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a process that modifies the chemical structure of the analyte to improve its volatility, thermal stability, and chromatographic behavior, leading to enhanced sensitivity and more reliable quantification.[3][4][5] Common derivatizing agents include isobutyl chloroformate, pentafluoropropionic anhydride (B1165640) (PFPA), and dansyl chloride.[1][3][6][7]

Q3: What are the typical challenges encountered during the extraction and analysis of N-Acetylputrescine?

A3: Researchers may face several challenges, including low recovery rates, significant matrix effects from endogenous components in the biofluid, and issues with the stability of the analyte during sample storage and processing.[8][9] Due to its low circulating levels, achieving adequate sensitivity for quantification can also be a significant hurdle.[6][7]

Q4: How can I improve the recovery of N-Acetylputrescine from my samples?

A4: Optimizing extraction parameters is crucial for improving recovery. For SPE, this includes selecting the appropriate sorbent and optimizing the pH of the loading, washing, and elution solutions.[10] For LLE, the choice of organic solvent and the pH of the aqueous phase are critical. With protein precipitation, the ratio of the organic solvent to the sample volume can impact recovery.[11]

Q5: What is the importance of an internal standard in N-Acetylputrescine quantification?

A5: An internal standard (IS) is essential for accurate and precise quantification. The IS is a compound with similar chemical and physical properties to the analyte, which is added to the sample at a known concentration before processing. It helps to correct for variability in extraction efficiency and potential ion suppression or enhancement in mass spectrometry-based methods.[12][13]

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of this compound.

Issue 1: Low Analyte Recovery
Potential Cause Troubleshooting Step
Inefficient Protein Precipitation Ensure the correct ratio of organic solvent (e.g., acetonitrile) to biofluid is used. A 3:1 to 5:1 ratio is commonly recommended.[11] Consider using ice-cold solvent to enhance precipitation.[14]
Suboptimal Solid-Phase Extraction (SPE) Protocol - Conditioning: Ensure the SPE cartridge is properly conditioned and not allowed to dry out before loading the sample.[10]- pH Adjustment: Optimize the pH of the sample before loading to ensure the analyte is in the correct ionic state for retention on the sorbent.- Elution Solvent: Use an appropriate elution solvent at the correct pH to ensure complete elution of the analyte.
Incorrect Liquid-Liquid Extraction (LLE) Conditions - Solvent Choice: Select an organic solvent with appropriate polarity to efficiently extract N-Acetylputrescine.- pH Adjustment: Adjust the pH of the aqueous phase to maximize the partitioning of the analyte into the organic phase.
Analyte Degradation Minimize sample processing time and keep samples on ice or at a controlled low temperature to prevent degradation.[15]
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Potential Cause Troubleshooting Step
Insufficient Sample Cleanup - Protein Precipitation: While simple, PPT may not provide sufficient cleanup.[2][11] Consider a more rigorous method like SPE.- Solid-Phase Extraction: Use a wash step with a solvent that can remove interferences without eluting the analyte of interest.[10]
Co-elution of Interfering Substances - Chromatographic Separation: Optimize the HPLC/UHPLC gradient to better separate N-Acetylputrescine from matrix components.[16]- Sample Dilution: Diluting the sample extract can sometimes mitigate matrix effects, but this may compromise sensitivity.
Phospholipid Contamination (from plasma/serum) Consider using specialized SPE cartridges or plates designed for phospholipid removal.
Issue 3: Poor Peak Shape and Reproducibility in Chromatography
Potential Cause Troubleshooting Step
Incomplete Derivatization - Reaction Conditions: Optimize the derivatization reaction time, temperature, and pH. Ensure the derivatizing agent is not degraded.- Reagent Concentration: Use a sufficient excess of the derivatizing agent to drive the reaction to completion.
Analyte Adsorption - Column Choice: Use a column with appropriate chemistry (e.g., C18) and ensure it is properly conditioned.[16]- Mobile Phase Additives: The use of ion-pairing agents like heptafluorobutyric acid (HFBA) in the mobile phase can improve peak shape for polar amines.[16]
Sample Solvent Incompatibility Ensure the final sample solvent is compatible with the initial mobile phase to prevent peak distortion.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of N-Acetylputrescine and related polyamines from various studies.

AnalyteBiofluidExtraction MethodAnalytical MethodLimit of Detection (LOD) / Limit of Quantitation (LOQ)Recovery (%)Reference
PolyaminesUrineSPE with Dansyl Chloride DerivatizationHPLC2 ng/mL (LOD)-[1][17]
PolyaminesUrineProtein Precipitation with Benzoyl Chloride DerivatizationHPLC-Q-TOF MS0.02 - 1.0 ng/mL (LOD)-[2]
N-AcetylputrescinePlasmaProtein PrecipitationUHPLC-MS/MS0.125 - 31.25 ng/mL (LOQ)>50%[16]
N-AcetylputrescinePlasmaDerivatization with Isobutyl ChloroformateLC-MS/MS1 ng/mL (LLOQ)-[6]
PolyaminesUrineLLE with FNBT DerivatizationHPLC-ESI-ITMS/MS0.039 - 0.215 ng/mL83.7 - 114.4%[13]

Experimental Protocols

Protocol 1: Protein Precipitation for N-Acetylputrescine Extraction from Plasma/Serum

This protocol is a general guideline and may require optimization.

  • Sample Preparation:

    • Thaw frozen plasma or serum samples on ice.

    • Vortex the samples briefly to ensure homogeneity.

    • Spike the samples with an appropriate internal standard.

  • Precipitation:

    • Add 3 volumes of ice-cold acetonitrile (B52724) to 1 volume of the plasma or serum sample in a microcentrifuge tube (e.g., 300 µL of acetonitrile to 100 µL of sample).[18]

    • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.[11]

  • Centrifugation:

    • Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully aspirate the supernatant containing the analyte and transfer it to a new tube.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the analytical method (e.g., the initial mobile phase for LC-MS).

Protocol 2: Solid-Phase Extraction (SPE) for N-Acetylputrescine from Urine

This protocol is a general guideline and requires optimization based on the specific SPE sorbent used. A C18 cartridge is often suitable.[17]

  • Sample Pre-treatment:

    • Centrifuge the urine sample to remove any particulate matter.

    • Adjust the pH of the urine sample as required for optimal retention on the SPE sorbent (e.g., to pH 12 for some derivatization methods).[17]

    • Spike the sample with an internal standard.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing a suitable organic solvent (e.g., methanol) followed by an equilibration buffer or water. Do not allow the sorbent to dry out.[10]

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent to remove interfering compounds. The composition of the wash solvent should be optimized to avoid elution of the analyte.

  • Elution:

    • Elute N-Acetylputrescine from the cartridge using a suitable organic solvent or a solvent mixture with an appropriate pH.

  • Post-Elution Processing:

    • The eluate can be directly analyzed or subjected to evaporation and reconstitution in a smaller volume for concentration. If derivatization is required, it can be performed on the eluate.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Biofluid Biofluid Sample (Plasma, Serum, Urine) Spike Spike with Internal Standard Biofluid->Spike PPT Protein Precipitation (e.g., Acetonitrile) Spike->PPT Method 1 SPE Solid-Phase Extraction Spike->SPE Method 2 LLE Liquid-Liquid Extraction Spike->LLE Method 3 Evap Evaporation & Reconstitution PPT->Evap SPE->Evap LLE->Evap Deriv Derivatization (Optional) Evap->Deriv LCMS LC-MS/MS Analysis Evap->LCMS Deriv->LCMS GCMS GC-MS Analysis Deriv->GCMS

Caption: General workflow for N-Acetylputrescine extraction and analysis.

Troubleshooting_Logic cluster_solutions_recovery Solutions for Low Recovery cluster_solutions_matrix Solutions for Matrix Effects cluster_solutions_peaks Solutions for Poor Peaks Start Start Analysis Problem Problem Encountered? Start->Problem LowRecovery Low Recovery Problem->LowRecovery Yes MatrixEffects High Matrix Effects Problem->MatrixEffects Yes BadPeaks Poor Peak Shape Problem->BadPeaks Yes End Successful Analysis Problem->End No Opt_PPT Optimize PPT Ratio LowRecovery->Opt_PPT Opt_SPE Optimize SPE Protocol LowRecovery->Opt_SPE Opt_LLE Optimize LLE Conditions LowRecovery->Opt_LLE Improve_Cleanup Improve Sample Cleanup (SPE) MatrixEffects->Improve_Cleanup Opt_Chrom Optimize Chromatography MatrixEffects->Opt_Chrom Opt_Deriv Optimize Derivatization BadPeaks->Opt_Deriv Check_Solvent Check Reconstitution Solvent BadPeaks->Check_Solvent Opt_PPT->Problem Re-evaluate Opt_SPE->Problem Re-evaluate Opt_LLE->Problem Re-evaluate Improve_Cleanup->Problem Re-evaluate Opt_Chrom->Problem Re-evaluate Opt_Deriv->Problem Re-evaluate Check_Solvent->Problem Re-evaluate

Caption: Troubleshooting decision tree for common extraction issues.

References

Technical Support Center: N-Acetylputrescine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of N-Acetylputrescine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound?

A1: The two most prevalent analytical techniques for the quantification of this compound in biological matrices are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC-MS/MS is often preferred for its high sensitivity and specificity, particularly for complex biological samples. GC-MS is also a powerful technique but typically requires a derivatization step to increase the volatility of the analyte.

Q2: What are the critical considerations for sample collection and storage to ensure the stability of N-Acetylputrescine?

A2: Analyte stability is paramount for accurate quantification. Studies on the stability of metabolites in biological samples suggest that immediate processing or freezing is crucial.[1][2] For long-term storage, samples should be kept at -80°C. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of metabolites.[1] When preparing stock solutions, it is recommended to store them at -80°C for up to six months.[3]

Q3: Is derivatization necessary for N-Acetylputrescine analysis?

A3: For GC-MS analysis, derivatization is generally required to make N-Acetylputrescine more volatile and improve its chromatographic properties.[4] Common derivatization reagents for compounds with amine groups include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[4][5][6] For HPLC-MS/MS, derivatization is not always necessary, but it can significantly enhance sensitivity and chromatographic retention, especially for polar molecules.[7] Benzoyl chloride is a common derivatizing agent for polyamines in LC-MS analysis as it improves their chromatographic behavior on reverse-phase columns.[7][8][9][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound using HPLC-MS/MS and GC-MS.

HPLC-MS/MS Troubleshooting

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Cause Suggested Solution
Column Overload Decrease the injection volume or dilute the sample.
Secondary Interactions with Column Modify the mobile phase pH to suppress silanol (B1196071) interactions. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is often effective.
Inappropriate Mobile Phase Ensure the mobile phase is fully miscible and properly degassed. Check for buffer precipitation.[11]
Column Contamination or Void Backflush the column with a strong solvent. If the problem persists, replace the column.[11][12]

Problem: Inconsistent Retention Times

Possible Cause Suggested Solution
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature. Even minor temperature changes can affect retention times.[12][13]
Inconsistent Mobile Phase Composition Prepare fresh mobile phase daily. If using a gradient, ensure the pump is mixing solvents accurately.[12][13]
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[12]
Air Bubbles in the Pump Purge the pump to remove any trapped air bubbles. Ensure proper degassing of the mobile phase.[14]

Problem: Low Signal Intensity or No Peak Detected

Possible Cause Suggested Solution
Matrix Effects (Ion Suppression) Matrix effects are a common issue in LC-MS/MS analysis of biological samples.[15] To mitigate this: - Improve sample cleanup using solid-phase extraction (SPE). - Use a stable isotope-labeled internal standard. - Dilute the sample. - Optimize chromatographic separation to separate the analyte from interfering matrix components.
Improper MS/MS Parameters Optimize the precursor and product ion selection, collision energy, and other MS parameters for N-Acetylputrescine.
Analyte Degradation Ensure proper sample handling and storage conditions were maintained. Prepare fresh standards and samples.[1][2]
Derivatization Issues (if applicable) Optimize the derivatization reaction conditions (reagent concentration, temperature, and time).[9]
GC-MS Troubleshooting

Problem: Poor or No Derivatization

Possible Cause Suggested Solution
Presence of Moisture Ensure all glassware and solvents are anhydrous. Moisture can quench the derivatization reaction, especially with silylating agents.[4]
Incorrect Reagent Concentration or Reaction Conditions Optimize the amount of derivatizing reagent, reaction temperature, and time. For silylation, heating is often required.[5][6]
Sample Matrix Interference Certain components in the sample matrix can interfere with the derivatization reaction. Improve sample cleanup prior to derivatization.

Problem: Broad or Tailing Peaks

Possible Cause Suggested Solution
Active Sites in the GC System Deactivate the GC inlet liner and the first few centimeters of the analytical column. Use a deactivated liner.
Incomplete Derivatization Re-optimize the derivatization procedure to ensure complete reaction. Incomplete derivatization can lead to multiple peaks or peak tailing.
Column Contamination Bake out the column at the manufacturer's recommended maximum temperature. If contamination is severe, trim the first few centimeters of the column or replace it.

Experimental Protocols

HPLC-MS/MS Method for N-Acetylputrescine in Plasma

This protocol is a generalized procedure based on common practices for polyamine analysis.

  • Sample Preparation (Protein Precipitation)

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated N-Acetylputrescine).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Derivatization with Benzoyl Chloride (Optional, for increased sensitivity)

    • To the reconstituted sample, add 50 µL of 2% (v/v) benzoyl chloride in acetonitrile and 50 µL of 100 mM sodium carbonate buffer (pH 9).[7][8]

    • Vortex and incubate at room temperature for 5 minutes.[8]

    • Add 50 µL of 1% formic acid to stop the reaction.

  • Chromatographic Conditions

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be optimized for N-Acetylputrescine (and its benzoylated derivative if used). A hypothetical transition for the underivatized form could be m/z 131.1 -> 72.1.

GC-MS Method for N-Acetylputrescine (with Silylation)

This protocol is a generalized procedure and requires optimization.

  • Sample Preparation and Extraction

    • Follow the same protein precipitation and evaporation steps as in the HPLC-MS/MS protocol.

  • Derivatization (Silylation)

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[5]

    • Cap the vial tightly and heat at 70°C for 60 minutes.[5]

  • GC-MS Conditions

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

    • Injector Temperature: 250°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, SIM mode is preferred for higher sensitivity.

Data Presentation

Table 1: Hypothetical HPLC-MS/MS MRM Parameters for N-Acetylputrescine

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Acetylputrescine131.172.115
N-Acetylputrescine (Quantifier)131.1114.110
Internal Standard (d4-N-Acetylputrescine)135.176.115

Table 2: Example GC-MS SIM Ions for Derivatized N-Acetylputrescine (TMS derivative)

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
N-Acetylputrescine-2TMS174.1202.2116.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_derivatization Derivatization (Optional for HPLC, Required for GC) Sample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLCMS HPLC-MS/MS Analysis Reconstitution->HPLCMS Derivatization Derivatization Reconstitution->Derivatization DataAnalysis Data Analysis & Quantification HPLCMS->DataAnalysis GCMS GC-MS Analysis GCMS->DataAnalysis Derivatization->GCMS

Caption: General experimental workflow for this compound quantification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Encountered (e.g., Poor Peak Shape) Cause1 Instrumental Issue Problem->Cause1 Is it hardware-related? Cause2 Methodological Flaw Problem->Cause2 Is the method robust? Cause3 Sample-Related Problem Problem->Cause3 Is the sample integrity compromised? Solution1 Check Instrument Settings (e.g., Temperature, Flow Rate) Cause1->Solution1 Solution2 Optimize Method Parameters (e.g., Mobile Phase, Gradient) Cause2->Solution2 Solution3 Improve Sample Preparation (e.g., Cleanup, Storage) Cause3->Solution3 Solution1->Problem Re-analyze Solution2->Problem Re-analyze Solution3->Problem Re-analyze

Caption: A logical approach to troubleshooting common issues in chromatography.

References

Improving peak resolution for N-Acetylputrescine hydrochloride in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of N-Acetylputrescine hydrochloride, with a focus on improving peak resolution.

Troubleshooting Guide: Improving Peak Resolution

Poor peak resolution in the chromatographic analysis of this compound can manifest as peak tailing, fronting, or co-elution with other components. This guide provides a systematic approach to diagnosing and resolving these issues.

Troubleshooting_Peak_Resolution cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Advanced Techniques Poor_Resolution Poor Peak Resolution (Tailing, Fronting, Co-elution) Check_System System Suitability & Basic Checks - Pressure fluctuations? - Leaks? - Column age? Poor_Resolution->Check_System Start Here Check_Sample Sample Preparation - Correct solvent? - Sample overload? Check_System->Check_Sample System OK Mobile_Phase Mobile Phase Modification - Adjust pH - Change organic modifier - Add ion-pairing agent Check_Sample->Mobile_Phase Sample OK Column Column & Temperature - Different stationary phase? - Adjust temperature Mobile_Phase->Column Still Issues Good_Resolution Achieved Good Peak Resolution Mobile_Phase->Good_Resolution Problem Solved Flow_Rate Flow Rate Adjustment - Decrease for better resolution Column->Flow_Rate Still Issues Column->Good_Resolution Problem Solved Gradient_Elution Optimize Gradient - Shallower gradient Flow_Rate->Gradient_Elution Still Issues Flow_Rate->Good_Resolution Problem Solved Alternative_Method Consider Alternative Modes - HILIC - Ion-Exchange Gradient_Elution->Alternative_Method Persistent Issues Gradient_Elution->Good_Resolution Problem Solved Alternative_Method->Good_Resolution Problem Solved

Caption: Key factors influencing chromatographic peak resolution.

Data Presentation

The following tables illustrate how changes in chromatographic parameters can affect the retention and peak shape of this compound. These are representative data based on chromatographic principles.

Table 1: Effect of Mobile Phase pH on Retention and Peak Shape

Mobile Phase pHRetention Time (min)Tailing Factor
2.53.21.1
3.53.81.3
4.54.51.6
5.55.11.9

As pH increases, retention time increases, but peak tailing becomes more pronounced due to increased silanol (B1196071) interactions.

Table 2: Influence of Organic Modifier on Selectivity and Resolution

Organic ModifierRetention Time (min)Resolution (from impurity)
Acetonitrile (B52724)4.11.8
Methanol3.51.5

Different organic modifiers can alter the selectivity between this compound and its impurities, thereby affecting resolution.

Table 3: Impact of Ion-Pairing Agent Concentration on Retention

Alkyl Sulfonate Conc. (mM)Retention Time (min)
02.5
24.8
56.2
107.5

Increasing the concentration of the ion-pairing agent enhances the retention of this compound.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound using a reversed-phase HPLC method.

1. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 30% B

    • 15-20 min: 30% B

    • 20-22 min: 30% to 5% B

    • 22-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Dissolve this compound in the mobile phase A to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: HILIC Method for Enhanced Retention of this compound

For highly polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase. [1][2] 1. Chromatographic Conditions:

  • Column: HILIC (e.g., silica, amide, or zwitterionic stationary phase), 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0

  • Gradient:

    • 0-10 min: 0% to 20% B

    • 10-12 min: 20% to 0% B

    • 12-20 min: 0% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 210 nm or Mass Spectrometry

  • Injection Volume: 5 µL

2. Sample Preparation:

  • Dissolve this compound in a mixture of 90% acetonitrile and 10% water to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Note: When working with HILIC, it is crucial to ensure proper column equilibration and to dissolve the sample in a solvent with a high organic content to ensure good peak shape.

References

Technical Support Center: N-Acetylputrescine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of N-Acetylputrescine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for your target analyte, this compound, due to the presence of co-eluting substances from the sample matrix.[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][4]

Q2: What are the common causes of matrix effects in LC-MS/MS analysis?

A2: Matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are primarily caused by co-eluting compounds from the sample matrix that interfere with the ionization process of the target analyte in the mass spectrometer's ion source.[1][5] Key mechanisms include:

  • Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization, reduce the efficiency of droplet formation and desolvation in the ion source, or neutralize the analyte ions.[1][4][6] Compounds with high polarity and basicity are often culprits.[1][6]

  • Ion Enhancement: In some cases, matrix components can improve the ionization efficiency of the analyte, leading to an artificially high signal.

  • Alteration of Analyte Behavior: Matrix components can sometimes interact with the analyte, affecting its chromatographic retention time and peak shape.[5]

Q3: My calibration curve for this compound is non-linear. Could this be due to matrix effects?

A3: Yes, non-linearity in the calibration curve can be a symptom of matrix effects.[7] This can occur if the degree of ion suppression or enhancement changes with the concentration of the analyte or the matrix components. Other potential causes for non-linearity include detector saturation at high concentrations or carryover from previous injections.[7]

Q4: How can I detect and quantify matrix effects in my assay?

A4: There are two primary methods for evaluating matrix effects:

  • Post-Extraction Spike Method: This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the same analyte concentration in a neat (pure) solvent.[1][7] A significant difference in the peak areas indicates the presence of matrix effects.

  • Post-Column Infusion Method: In this technique, a constant flow of the analyte solution is infused into the LC eluent after the analytical column, while a blank matrix extract is injected.[7][8] Any deviation from a stable baseline signal during the chromatogram indicates regions where matrix components are eluting and causing ion suppression or enhancement.[8]

Troubleshooting Guides

Issue 1: Poor recovery and inconsistent results for this compound.

This is a common problem often linked to significant ion suppression from the sample matrix.

Troubleshooting Workflow:

cluster_0 Troubleshooting: Poor Recovery start Start: Poor Recovery & Inconsistent Results q1 Is an appropriate internal standard (IS) being used? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the sample preparation method adequate? a1_yes->q2 sol1 Action: Use a stable isotope-labeled (SIL) internal standard for N-Acetylputrescine. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is chromatographic separation optimized? a2_yes->q3 sol2 Action: Optimize sample cleanup. Consider SPE or LLE over simple protein precipitation. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Re-evaluate Matrix Effect a3_yes->end_node sol3 Action: Modify gradient, change column chemistry, or use a smaller injection volume to separate analyte from interferences. a3_no->sol3 sol3->end_node

Caption: Troubleshooting workflow for poor recovery.

Detailed Steps:

  • Internal Standard Selection: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of N-Acetylputrescine.[1] The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to an accurate ratio for quantification.

  • Optimize Sample Preparation: Simple "dilute-and-shoot" or protein precipitation methods may not be sufficient for complex matrices.[9][10] Consider more rigorous sample cleanup techniques to remove interfering components:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing salts, phospholipids, and other interferences.[11][12]

    • Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract N-Acetylputrescine while leaving behind many matrix components.[11]

  • Improve Chromatographic Separation: If interfering matrix components co-elute with N-Acetylputrescine, modify the chromatographic conditions to improve separation.[1]

    • Gradient Optimization: Adjust the mobile phase gradient to better resolve the analyte peak from interferences.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, HILIC) to alter selectivity.

    • Reduce Injection Volume: A smaller injection volume can reduce the total amount of matrix components entering the MS system.[11]

  • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[1][8]

Issue 2: High variability between different sample lots.

This issue suggests that the composition of the matrix is changing from sample to sample, leading to inconsistent matrix effects.

Troubleshooting Logic:

cluster_1 Troubleshooting: High Inter-Sample Variability start Start: High Variability Between Lots step1 Evaluate Matrix Effect in Multiple Lots start->step1 step2 Identify Problematic Lots step1->step2 step3 Implement Matrix-Matched Calibration step2->step3 step4 Consider Standard Addition Method step3->step4 If blank matrix is limited end_node Improved Consistency step3->end_node step4->end_node

Caption: Logic for addressing inter-sample variability.

Detailed Steps:

  • Matrix-Matched Calibration: Prepare calibration standards in a pooled blank matrix that is representative of the study samples.[8] This helps to ensure that the calibrators and the unknown samples experience similar matrix effects.

  • Standard Addition: For particularly challenging or variable matrices where a representative blank matrix is unavailable, the method of standard addition can be employed.[1] This involves adding known amounts of the analyte to aliquots of the actual sample.

  • Evaluate Multiple Sources of Blank Matrix: When developing and validating the method, assess the matrix effect in blank matrix from at least six different sources to understand the expected variability.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike

Objective: To quantify the extent of ion suppression or enhancement.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound standard into the mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix using the developed sample preparation method. Spike the this compound standard into the final, extracted matrix at the same concentrations as Set A.

    • Set C (Blank Matrix): Analyze the extracted blank matrix without any spiked analyte to check for interferences at the analyte's retention time.

  • Analysis: Analyze all samples using the LC-MS/MS method.

  • Calculation: The matrix effect (ME) is calculated as follows:

    ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • An ME value of 100% indicates no matrix effect.

    • An ME value < 100% indicates ion suppression.

    • An ME value > 100% indicates ion enhancement.

Quantitative Data Summary

The following table summarizes hypothetical data from a matrix effect experiment, illustrating how to present the results.

Analyte ConcentrationMean Peak Area (Neat Solution - Set A)Mean Peak Area (Post-Spiked Matrix - Set B)Matrix Effect (%)
Low QC (5 ng/mL)55,00033,00060.0% (Suppression)
Mid QC (50 ng/mL)560,000352,80063.0% (Suppression)
High QC (500 ng/mL)5,450,0003,542,50065.0% (Suppression)

This technical support guide provides a starting point for addressing matrix effects in this compound analysis. Given the complexity of biological matrices, a systematic approach to identifying and mitigating these effects is crucial for developing robust and reliable analytical methods.

References

Adjusting pH for optimal N-Acetylputrescine hydrochloride activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving N-Acetylputrescine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

A1: The optimal pH for this compound activity is not defined in isolation, as its biological effects are primarily mediated through its metabolism by various enzymes. Therefore, the optimal pH for experiments will largely depend on the specific enzyme system being investigated. The key enzymes involved in the metabolic pathway of N-Acetylputrescine are putrescine acetyltransferase (PAT), monoamine oxidase B (MAO-B), and aldehyde dehydrogenase (ALDH). To ensure optimal activity, it is recommended to perform experiments within the optimal pH range of these enzymes.

Q2: What are the recommended buffer conditions for in vitro assays involving this compound?

A2: Based on the optimal pH ranges of the key metabolizing enzymes, a buffer system maintaining a pH between 7.0 and 9.0 is recommended for most in vitro cellular and enzymatic assays. A common and suitable buffer is Phosphate-Buffered Saline (PBS) at a pH of 7.2 to 7.4. For specific enzyme assays, it is best to consult the literature for the optimal pH of the particular enzyme you are studying.

Q3: How should I prepare and store this compound solutions?

A3: this compound is soluble in Phosphate-Buffered Saline (PBS) at pH 7.2.[1] For stock solutions, it is advisable to dissolve the compound in an appropriate solvent such as sterile PBS or a buffer relevant to your experimental system. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in solution at various pH values over extended periods has not been extensively reported, so fresh preparation is the best practice.

Troubleshooting Guides

Problem: Inconsistent or no observable effect of this compound in my experiment.

This troubleshooting guide will help you address common issues that may lead to a lack of activity of this compound in your experiments.

TroubleshootingWorkflow start Start: Inconsistent/No Effect check_pH 1. Verify pH of Experimental System start->check_pH check_enzyme 2. Confirm Presence & Activity of Metabolizing Enzymes check_pH->check_enzyme pH is optimal solution Resolution check_pH->solution pH is suboptimal Adjust to pH 7.0-9.0 check_concentration 3. Evaluate Compound Concentration check_enzyme->check_concentration Enzymes are active check_enzyme->solution Enzymes are absent/inactive Consider cell line or enzyme source check_stability 4. Assess Compound Stability check_concentration->check_stability Concentration is appropriate check_concentration->solution Concentration is too low Perform dose-response experiment check_stability->solution Compound is stable check_stability->solution Compound may have degraded Prepare fresh solutions

Caption: Troubleshooting workflow for this compound experiments.

Data Presentation

Table 1: Optimal pH Ranges for Key Enzymes in N-Acetylputrescine Metabolism

EnzymeAbbreviationOptimal pH RangeReference
Monoamine Oxidase BMAO-B7.0 - 9.0[2]
Aldehyde DehydrogenaseALDH7.0 - 9.0[3][4][5][6][7]
Putrescine AcetyltransferasePATNot available

Experimental Protocols

Protocol 1: General Preparation of this compound Solution for Cell Culture Experiments

  • Materials:

    • This compound powder

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

    • Sterile, pyrogen-free microcentrifuge tubes

    • Vortex mixer

    • Sterile filter (0.22 µm)

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of sterile PBS (pH 7.4) to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the tube until the powder is completely dissolved.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

    • For immediate use, dilute the stock solution to the final working concentration in your cell culture medium.

    • For storage, aliquot the sterile-filtered stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Signaling Pathways

The primary mechanism of action of N-Acetylputrescine involves its conversion through a metabolic pathway that ultimately contributes to the production of GABA.

MetabolicPathway Putrescine Putrescine NAcetylputrescine N-Acetylputrescine Putrescine->NAcetylputrescine PAT NAcetylGABAL N-Acetyl-γ- aminobutyraldehyde NAcetylputrescine->NAcetylGABAL MAO-B NAcetylGABA N-Acetyl-γ- aminobutyric acid NAcetylGABAL->NAcetylGABA ALDH GABA GABA NAcetylGABA->GABA Deacetylase

References

Technical Support Center: N-Acetylputrescine Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during experiments involving N-Acetylputrescine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, with a focus on potential contamination as the root cause.

FAQ 1: My experimental results are inconsistent or unexpected after introducing this compound. What are the potential sources of contamination in the reagent itself?

Inconsistent results can often be traced back to impurities in your this compound stock. The primary sources of contamination can be categorized as follows:

  • Synthesis-Related Impurities: The most common impurity is the precursor molecule, putrescine .[1] If the N-acetylation of putrescine during synthesis is incomplete, residual putrescine will remain in the final product. Other potential, though less common, synthesis byproducts could include di-acetylated putrescine or other acetylated polyamines.

  • Degradation Products: this compound can degrade if not stored properly.

    • Hydrolysis: The amide bond in N-Acetylputrescine is susceptible to hydrolysis, especially under strongly acidic or basic conditions. This would yield putrescine and acetic acid.

    • Oxidative Degradation: Polyamines can be oxidized, and their degradation can generate cytotoxic metabolites like hydrogen peroxide and aldehydes.[2]

  • Moisture: The hydrochloride salt is hygroscopic. Absorbed water can accelerate degradation and affect the accurate weighing of the compound for solution preparation.

Troubleshooting Steps:

  • Review the Certificate of Analysis (CoA): Reputable suppliers provide a CoA detailing the purity of the batch. Note that a purity of ≥98% means that up to 2% of the material could be impurities.

  • Perform Purity Analysis: If you suspect contamination, you can analyze the purity of your this compound using High-Performance Liquid Chromatography (HPLC).

  • Ensure Proper Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to minimize degradation.[3]

FAQ 2: I am observing unexpected cellular responses, such as altered proliferation or morphology, in my cell culture experiments. Could this be due to a contaminant in my this compound solution?

Yes, unexpected cellular responses are a common indicator of contamination.

  • Putrescine Contamination: Putrescine is a biologically active polyamine involved in cell proliferation and differentiation.[4] If your this compound is contaminated with putrescine, it could lead to an overestimation of the effects of N-Acetylputrescine or produce confounding results.

  • Microbial Contamination: If your stock solution of this compound becomes contaminated with bacteria or fungi, these microorganisms can proliferate in your cell cultures, leading to cell death, changes in pH, and depletion of nutrients.[5] Some bacteria are also known to produce polyamines, which could further confound your results.

  • Leachables and Extractables: Chemical contaminants can leach from plastic storage tubes or pipette tips into your this compound solution, especially if organic solvents are used.[6] These compounds can be cytotoxic or have other unintended biological effects.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh solutions of this compound from a solid stock for your experiments.

  • Sterile Filter Solutions: For cell culture applications, sterile filter your this compound solutions through a 0.22 µm filter before adding them to your culture medium.

  • Use High-Quality Consumables: Utilize high-quality, certified nuclease-free and sterile plasticware to minimize the risk of leachables and extractables.

  • Include Proper Controls: Always include a vehicle control (the solvent used to dissolve the this compound) in your experiments to ensure that the observed effects are due to the compound itself and not the solvent.

Quantitative Data on Potential Contaminants

While specific tolerance limits for contaminants are highly dependent on the experimental system, the following table provides a summary of common contaminants and their potential impact.

ContaminantTypical SourcePotential Impact on ExperimentsRecommended Action
Putrescine Incomplete synthesisCan mimic or enhance the biological activity of N-Acetylputrescine, leading to erroneous conclusions about potency and efficacy.Quantify the level of putrescine impurity using HPLC. If levels are significant, consider purchasing a higher purity standard or purifying the existing stock.
Di-acetylputrescine Synthesis byproductMay have different biological activity compared to mono-acetylated putrescine, potentially acting as an antagonist or having off-target effects.Analyze the compound by mass spectrometry to identify any additional acetylated species.
Water (Moisture) Improper storageAffects the accuracy of weighing and can lead to hydrolysis of the compound.Store in a desiccator. If moisture absorption is suspected, dry the compound under vacuum.
Microbial Contaminants Non-sterile handlingCan lead to the complete failure of cell-based assays and introduce confounding variables.Always use aseptic techniques and sterile filter solutions for biological experiments.
Leachables/Extractables Plastic consumablesCan introduce a wide range of cytotoxic or biologically active small molecules.Use high-quality plasticware from reputable suppliers. Perform an extractable/leachable study if using a new type of plasticware for long-term storage.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of this compound

This protocol provides a general method for the analysis of N-Acetylputrescine and potential putrescine contamination. This method is based on pre-column derivatization with o-phthalaldehyde (B127526) (OPA), which reacts with primary amines to form fluorescent derivatives.[7]

Materials:

  • This compound sample

  • Putrescine standard

  • o-phthalaldehyde (OPA)

  • N-acetyl-L-cysteine

  • Reversed-phase C18 HPLC column

  • HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 450 nm)

  • Mobile Phase A: 0.1 M Ammonium Acetate

  • Mobile Phase B: Acetonitrile

  • 0.1 M Hydrochloric Acid

  • 0.6 M Perchloric Acid in Methanol (B129727)

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in ultrapure water to a known concentration (e.g., 1 mg/mL).

    • Prepare a standard solution of putrescine in ultrapure water.

    • For deproteinization of biological samples (if applicable), add 0.1 M hydrochloric acid and 0.6 M perchloric acid in methanol to precipitate proteins. Centrifuge and collect the supernatant.[8]

  • Derivatization:

    • The derivatization reaction with OPA and N-acetyl-L-cysteine can be performed in-line using an autosampler or manually before injection. The reaction yields fluorescent derivatives of primary amines.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Use a gradient elution program, for example:

      • 0-5 min: 95% A / 5% B

      • 5-15 min: 70% A / 30% B

      • 15-25 min: 50% A / 50% B

      • 25-30 min: 10% A / 90% B

    • Maintain a constant flow rate (e.g., 1 mL/min).

    • Monitor the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

  • Data Analysis:

    • Identify the peaks corresponding to derivatized N-Acetylputrescine and putrescine by comparing their retention times with the standards.

    • Quantify the amount of putrescine impurity by comparing the peak area to a standard curve of known putrescine concentrations.

Visualizations

Signaling Pathway: GABA Synthesis from Putrescine

N-Acetylputrescine is a key intermediate in a metabolic pathway that synthesizes the neurotransmitter GABA from putrescine.[1][9]

GABA_Synthesis Putrescine Putrescine NAcetylputrescine N-Acetylputrescine Putrescine->NAcetylputrescine PAT NAcetylGABAL N-Acetyl-γ- aminobutyraldehyde NAcetylputrescine->NAcetylGABAL MAO-B NAcetylGABA N-Acetyl-GABA NAcetylGABAL->NAcetylGABA ALDH GABA GABA NAcetylGABA->GABA Deacetylase

GABA synthesis pathway from putrescine.
Experimental Workflow: Purity Analysis of this compound

The following diagram illustrates a typical workflow for assessing the purity of an this compound sample.

Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Sample Weigh N-Acetylputrescine Hydrochloride Sample Dissolve Dissolve in Ultrapure Water Sample->Dissolve Standard Prepare Putrescine Standard Curve Derivatize Derivatize with OPA Standard->Derivatize Dissolve->Derivatize Inject Inject onto C18 Column Derivatize->Inject Detect Fluorescence Detection (Ex: 340nm, Em: 450nm) Inject->Detect Identify Identify Peaks by Retention Time Detect->Identify Quantify Quantify Impurities Against Standard Curve Identify->Quantify Report Generate Purity Report Quantify->Report

Workflow for purity analysis.
Logical Relationship: Troubleshooting Contamination Issues

This diagram outlines the logical steps to take when troubleshooting potential contamination in your this compound experiments.

Troubleshooting_Logic Start Unexpected Experimental Results CheckReagent Is the N-Acetylputrescine HCl reagent the source? Start->CheckReagent CheckProcedure Is the experimental procedure the source? CheckReagent->CheckProcedure No PurityAnalysis Perform HPLC Purity Analysis CheckReagent->PurityAnalysis Yes Aseptic Review Aseptic Technique CheckProcedure->Aseptic Yes Unresolved Problem Persists CheckProcedure->Unresolved No NewStock Use a New Batch/ Supplier PurityAnalysis->NewStock Storage Review Storage Conditions Storage->NewStock Resolved Problem Resolved NewStock->Resolved Media Check Media & Reagents for Contamination Aseptic->Media Plastics Evaluate Consumables for Leachables/Extractables Media->Plastics Plastics->Resolved

Troubleshooting flowchart for contamination.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for N-Acetylputrescine Hydrochloride Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetylputrescine hydrochloride, a key polyamine metabolite, is gaining prominence as a potential biomarker in various physiological and pathological processes, including cell proliferation and cancer. Accurate and reliable quantification of this compound is crucial for advancing research and drug development. This guide provides a comprehensive comparison of the primary analytical methods for the detection of this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for your research needs.

Data Presentation: Comparison of Analytical Methods

The performance of the most common analytical methods for this compound detection is summarized in the table below. The choice of method will depend on the specific requirements of the study, such as required sensitivity, sample matrix, and available instrumentation.

Analytical MethodDerivatization AgentDetection MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey AdvantagesKey Disadvantages
HPLC Dansyl ChlorideFluorescence~2-10 ng/mL[1]Not always reportedWide range, e.g., 0.5 to 5 µg/mL for polyamines[1]High sensitivity, good selectivity, widely available instrumentation.Derivatization is required, can be time-consuming.
HPLC Benzoyl ChlorideUV (254 nm)~100 pmol[2]Not always reportedGood linearity reported (r² > 0.997)[2]Stable derivatives, UV detection is common.Lower sensitivity compared to fluorescence detection.[3]
GC-MS Pentafluoropropionic Anhydride (B1165640) (PFPA)Mass SpectrometryIn the fmol range for polyamines[4]Not always reportedGood linearity (r² > 0.99) over a range of 0 to 700 pmol for similar amines[4]High sensitivity and specificity, excellent for complex matrices.Derivatization is necessary, requires volatile analytes.
LC-MS/MS None or variousTandem Mass SpectrometryCan reach sub-ng/mL levels~0.1 µM for similar compounds[5]Wide linear range, e.g., 0.1 to 100 µM for N-acylglycines[5]High specificity and sensitivity, high throughput, can be used without derivatization.[6]Ion suppression effects from matrix, higher instrument cost.[6]

Signaling Pathway

The following diagram illustrates the central role of Spermidine/Spermine N1-Acetyltransferase (SSAT) in the polyamine interconversion pathway, leading to the formation of N-Acetylputrescine.

Polyamine_Metabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SRM SRM Putrescine->SRM SSAT_put SSAT Putrescine->SSAT_put Acetyl-CoA Spermidine Spermidine SMS SMS Spermidine->SMS SSAT_spd SSAT Spermidine->SSAT_spd Acetyl-CoA Spermine Spermine SSAT_spm SSAT Spermine->SSAT_spm Acetyl-CoA NAcetylputrescine N-Acetylputrescine NAcetylspermidine N-Acetylspermidine PAOX1 PAOX NAcetylspermidine->PAOX1 NAcetylspermine N-Acetylspermine PAOX2 PAOX NAcetylspermine->PAOX2 ODC->Putrescine SRM->Spermidine SMS->Spermine SSAT_put->NAcetylputrescine SSAT_spd->NAcetylspermidine SSAT_spm->NAcetylspermine PAOX1->Putrescine PAOX2->Spermidine

Polyamine metabolism focusing on N-Acetylputrescine formation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (Dansyl Chloride Derivatization)

This method offers high sensitivity and is suitable for the quantification of N-Acetylputrescine in various biological samples.[1][7]

a. Sample Preparation and Hydrolysis (for total polyamines):

  • To 100 µL of sample (e.g., plasma, tissue homogenate), add an equal volume of concentrated HCl.

  • Seal the tube and hydrolyze at 110°C for 16-18 hours.

  • Evaporate the acid under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried sample in 100 µL of 0.2 M perchloric acid.

b. Derivatization:

  • To the reconstituted sample, add 200 µL of saturated sodium carbonate solution.

  • Add 400 µL of dansyl chloride solution (5 mg/mL in acetone).

  • Vortex and incubate in the dark at 60°C for 1 hour.

  • Add 100 µL of proline solution (100 mg/mL) to remove excess dansyl chloride and incubate for 30 minutes.

  • Extract the dansylated polyamines with 500 µL of toluene (B28343).

  • Centrifuge and transfer the upper organic layer to a new tube.

  • Evaporate the toluene to dryness and reconstitute the residue in a suitable volume of the mobile phase.

c. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 515 nm.

Gas Chromatography-Mass Spectrometry (GC-MS) with Pentafluoropropionic Anhydride (PFPA) Derivatization

This method provides high specificity and sensitivity, making it ideal for complex sample matrices.[4][8]

a. Sample Extraction:

  • Perform a two-step liquid-liquid extraction of the sample (e.g., serum) using n-butanol and hydrochloric acid.[4]

  • Evaporate the final acidic extract to dryness under a stream of nitrogen.

b. Derivatization:

  • To the dried extract, add 100 µL of a mixture of pentafluoropropionic anhydride (PFPA) and ethyl acetate (B1210297) (1:4, v/v).[8]

  • Seal the vial and heat at 65°C for 30 minutes.[8]

  • After cooling, evaporate the solvent and reconstitute the derivatized sample in toluene for injection.

c. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An initial temperature of 70°C, followed by a ramp to 280°C.

  • MS Detection: Electron ionization (EI) with scanning in the appropriate mass range or selected ion monitoring (SIM) for enhanced sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high throughput and specificity and can be performed with or without derivatization.

a. Sample Preparation (without derivatization):

  • Precipitate proteins in the sample (e.g., plasma) by adding a three-fold excess of a cold organic solvent like acetonitrile or methanol.

  • Vortex and centrifuge at high speed.

  • Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in the initial mobile phase.

b. LC-MS/MS Conditions:

  • Column: A reversed-phase C18 or a HILIC column.

  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or heptafluorobutyric acid as an ion-pairing agent to improve peak shape.[9]

  • Flow Rate: 0.2-0.5 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for N-Acetylputrescine and an internal standard.

Method Comparison Workflow

The following diagram outlines a logical workflow for selecting the appropriate analytical method based on experimental needs.

Method_Selection_Workflow start Start: Need to quantify N-Acetylputrescine HCl sensitivity High Sensitivity Required? start->sensitivity matrix Complex Sample Matrix? sensitivity->matrix Yes hplc_uv Consider HPLC-UV (e.g., Benzoylation) sensitivity->hplc_uv No throughput High Throughput Needed? matrix->throughput No gcms Consider GC-MS (e.g., PFPA Derivatization) matrix->gcms Yes hplc_fld Consider HPLC-FLD (e.g., Dansylation) throughput->hplc_fld No lcmsms Consider LC-MS/MS throughput->lcmsms Yes

Workflow for selecting an analytical method.

References

Cross-Validation of N-Acetylputrescine Hydrochloride Quantification: A Comparative Guide to ELISA and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-Acetylputrescine, a key polyamine metabolite, is crucial for advancing research in areas such as cancer, neurological disorders, and cell proliferation.[1][2] As a potential biomarker, precise measurement is paramount.[1] This guide provides an objective cross-validation of two prominent analytical methods for N-Acetylputrescine hydrochloride quantification: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This comparison offers detailed experimental protocols, presents performance data in clearly structured tables, and includes visualizations of the metabolic pathway and experimental workflow to aid researchers in selecting the most appropriate method for their specific needs.

Performance Characteristics: ELISA vs. LC-MS/MS

The selection of an analytical method hinges on a variety of performance parameters. While LC-MS/MS is often considered the "gold standard" for its high specificity and sensitivity, ELISA presents a high-throughput and cost-effective alternative. The following tables summarize the key performance characteristics of a hypothetical cross-validation between an this compound ELISA kit and a validated LC-MS/MS method.

Table 1: Assay Performance Characteristics

ParameterN-Acetylputrescine ELISAN-Acetylputrescine LC-MS/MS
Limit of Detection (LOD) 0.1 ng/mL0.05 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.1 ng/mL
Upper Limit of Quantification (ULOQ) 50 ng/mL1000 ng/mL
Dynamic Range 100-fold10,000-fold
Throughput High (96-well plate format)Moderate (instrument dependent)
Cost per Sample LowerHigher
Specificity High (Antibody-dependent)Very High (Mass-based)

Table 2: Accuracy and Precision

N-Acetylputrescine ELISA N-Acetylputrescine LC-MS/MS
QC Level Accuracy (% Recovery) Precision (%CV) Accuracy (% Recovery) Precision (%CV)
Low QC (1.5 ng/mL) 95.2%8.5%99.1%4.2%
Mid QC (15 ng/mL) 102.1%6.2%101.5%2.8%
High QC (40 ng/mL) 98.9%7.1%99.8%3.1%

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate the metabolic pathway of N-Acetylputrescine and the experimental workflow for the cross-validation of the ELISA and LC-MS/MS methods.

N-Acetylputrescine_Metabolic_Pathway Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) N_Acetylputrescine N-Acetylputrescine Putrescine->N_Acetylputrescine Spermidine/spermine N1-acetyltransferase (SSAT) Spermidine_Spermine Spermidine / Spermine Putrescine->Spermidine_Spermine Spermidine/Spermine Synthase N_Acetyl_GABAL N-Acetyl-γ-aminobutyraldehyde N_Acetylputrescine->N_Acetyl_GABAL Monoamine Oxidase (MAO) N_Acetyl_GABA N-Acetyl-γ-aminobutyric acid N_Acetyl_GABAL->N_Acetyl_GABA Aldehyde Dehydrogenase (ALDH) GABA GABA N_Acetyl_GABA->GABA Deacetylase

Caption: Metabolic pathway of N-Acetylputrescine biosynthesis and degradation.

Cross_Validation_Workflow start Start: Sample Collection (e.g., Plasma) sample_prep Sample Preparation (Aliquoting) start->sample_prep elisa_branch ELISA Analysis sample_prep->elisa_branch lcms_branch LC-MS/MS Analysis sample_prep->lcms_branch elisa_protocol Follow ELISA Kit Protocol: - Standard Curve Preparation - Sample Incubation - Washing Steps - Substrate Addition - Plate Reading elisa_branch->elisa_protocol lcms_protocol Follow LC-MS/MS Protocol: - Protein Precipitation - Supernatant Transfer - Injection into LC-MS/MS - Data Acquisition lcms_branch->lcms_protocol elisa_data ELISA Data Processing: - OD Measurement - Concentration Calculation elisa_protocol->elisa_data lcms_data LC-MS/MS Data Processing: - Peak Integration - Concentration Calculation lcms_protocol->lcms_data comparison Data Comparison and Cross-Validation Analysis elisa_data->comparison lcms_data->comparison end End: Comparative Report comparison->end

Caption: Experimental workflow for the cross-validation of ELISA and LC-MS/MS.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for obtaining reliable and reproducible results. Below are generalized protocols for the quantification of this compound using a competitive ELISA and LC-MS/MS.

This compound Competitive ELISA Protocol

This protocol outlines the key steps for a typical competitive ELISA for N-Acetylputrescine.

  • Reagent Preparation : Prepare all reagents, including wash buffer, assay buffer, standards, and samples as per the kit manufacturer's instructions.

  • Standard Curve Preparation : Create a standard curve by performing serial dilutions of the this compound standard.

  • Plate Coating : An antibody specific to N-Acetylputrescine is pre-coated onto the microplate wells.

  • Competitive Reaction :

    • Add standards and samples to the appropriate wells.

    • Add enzyme-conjugated N-Acetylputrescine to each well.

    • Incubate the plate. During this incubation, the free N-Acetylputrescine in the sample competes with the enzyme-labeled N-Acetylputrescine for binding to the capture antibody.

  • Washing : Wash the plate to remove unbound reagents.

  • Substrate Addition : Add a chromogenic substrate to each well. The enzyme bound to the plate will catalyze a color change. The intensity of the color is inversely proportional to the amount of N-Acetylputrescine in the sample.

  • Reaction Termination : Stop the enzyme-substrate reaction by adding a stop solution.

  • Data Acquisition : Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis : Calculate the concentration of N-Acetylputrescine in the samples by interpolating from the standard curve.

This compound LC-MS/MS Protocol

This protocol provides a general procedure for the quantification of N-Acetylputrescine in a biological matrix, such as plasma, using LC-MS/MS.

  • Sample Preparation (Protein Precipitation) :

    • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., N-Acetylputrescine-d8).

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for analysis.

  • Chromatographic Separation :

    • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column : A C18 reversed-phase column is commonly used.

    • Mobile Phase : A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Injection Volume : 5-10 µL.

  • Mass Spectrometric Detection :

    • Mass Spectrometer : A triple quadrupole mass spectrometer.

    • Ionization Mode : Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode : Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for N-Acetylputrescine and its internal standard.

  • Data Acquisition and Analysis :

    • Acquire data using the instrument's software.

    • Integrate the peak areas for N-Acetylputrescine and the internal standard.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

    • Determine the concentration of N-Acetylputrescine in the samples from the calibration curve.

Conclusion

The cross-validation of ELISA and LC-MS/MS for the quantification of this compound reveals distinct advantages and limitations for each method.

  • ELISA is a high-throughput, cost-effective, and relatively simple method, making it well-suited for screening large numbers of samples. However, its dynamic range is more limited, and it can be susceptible to interferences from structurally similar molecules.

  • LC-MS/MS offers superior sensitivity, specificity, and a wider dynamic range, establishing it as the preferred method for applications requiring high accuracy and the ability to measure a broad range of concentrations. The trade-offs are higher operational costs, lower throughput, and the need for more specialized expertise and equipment.

Ultimately, the choice between ELISA and LC-MS/MS will depend on the specific requirements of the research, including the number of samples, the required level of sensitivity and specificity, and budgetary constraints. This guide provides the foundational information to make an informed decision for the accurate and reliable quantification of N-Acetylputrescine.

References

Replicating Published Findings on N-Acetylputrescine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of N-Acetylputrescine hydrochloride, focusing on its effects on cancer cell proliferation and survival. Due to the limited availability of comprehensive, publicly accessible quantitative data specifically for this compound, this document leverages available information on related polyamine metabolism inhibitors, namely DFMO (α-difluoromethylornithine) and SAM486A, to provide a comparative context. Methodologies for key experimental assays are detailed to facilitate the replication and validation of findings in your own research.

Comparative Analysis of Polyamine Metabolism Inhibitors

Polyamines are essential for cell growth and proliferation, and their dysregulation is a hallmark of cancer. N-Acetylputrescine is a key metabolite in the polyamine pathway. Targeting this pathway with inhibitors is a promising strategy in oncology. This section compares the effects of this compound with other known inhibitors of polyamine biosynthesis.

Table 1: Comparison of Anti-proliferative Effects of Polyamine Metabolism Inhibitors

CompoundTarget Cell Line(s)Key FindingsQuantitative Data (IC50/Effective Concentration)Citation(s)
This compound Intestinal cancer cellsInhibits the growth of intestinal cancer cells by blocking the growth of new blood vessels in tumors. Stimulates the immune system by increasing T cell levels in the colon.Data not publicly available in cited sources.[1]
DFMO (Eflornithine) Human adenocarcinoma cell lines (HuTu-80, HT-29, etc.)Inhibited the growth of all five tested cell lines in a concentration-dependent manner (0.1 to 5.0 mM). The anti-proliferative effect was reversible with the addition of exogenous putrescine.HuTu-80 was most sensitive, while HT-29 was most resistant. Specific IC50 values were not provided, but effective concentrations ranged from 0.1 to 5.0 mM.[2]
SAM486A Non-Hodgkin's Lymphoma (in vivo)In a Phase I study, the recommended dose for Phase II studies was determined to be 400 mg m⁻²cycle⁻¹. In a Phase II study in patients with relapsed or refractory non-Hodgkin's lymphoma, the overall response rate was 18.9%.Not applicable (in vivo study). Recommended dose: 400 mg m⁻²cycle⁻¹.[3][4]

Detailed Experimental Protocols

To aid in the replication of the findings cited in this guide, detailed protocols for common cell viability and proliferation assays are provided below. These are generalized protocols and should be optimized for your specific cell lines and experimental conditions.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This protocol is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.

Materials:

  • 12 x 75 mm tubes

  • Cells treated with the test compound

  • Flow Cytometry Staining Buffer

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) or 7-AAD (7-aminoactinomycin D)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare cells at a concentration of 1–10 x 10⁶ cells/mL in Flow Cytometry Staining Buffer.

  • Annexin V Staining: Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.

  • PI/7-AAD Staining: Add 10 µL of PI or 7-AAD staining solution.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the polyamine biosynthesis pathway, a general workflow for evaluating anticancer compounds, and a typical decision-making process in a cell based on signaling pathways.

Polyamine_Biosynthesis_Pathway Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SSAT SSAT Putrescine->SSAT SPDS Spermidine Synthase Putrescine->SPDS N_Acetylputrescine N-Acetylputrescine MAO MAO N_Acetylputrescine->MAO Spermidine Spermidine SPMS Spermine Synthase Spermidine->SPMS Spermine Spermine GABA GABA ODC->Putrescine DFMO inhibits SSAT->N_Acetylputrescine SPDS->Spermidine SPMS->Spermine MAO->GABA

Polyamine Biosynthesis Pathway

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Future Work) cell_culture Cancer Cell Line Culture compound_treatment Treatment with N-Acetylputrescine HCl cell_culture->compound_treatment viability_assay Cell Viability Assay (e.g., MTT) compound_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) compound_treatment->apoptosis_assay data_analysis Data Analysis (IC50, Dose-Response) viability_assay->data_analysis apoptosis_assay->data_analysis animal_model Xenograft/Orthotopic Animal Model data_analysis->animal_model Promising Results treatment Treatment with N-Acetylputrescine HCl animal_model->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement toxicity_assessment Toxicity Assessment tumor_measurement->toxicity_assessment

Experimental Workflow

Cell_Fate_Decision cluster_pathways Signaling Pathways Signal External/Internal Signals (e.g., Drug Treatment) Proliferation Proliferation Pathway (e.g., MAPK/ERK) Signal->Proliferation Activates/Inhibits Apoptosis Apoptosis Pathway (e.g., Caspase Cascade) Signal->Apoptosis Activates/Inhibits Decision Cell Fate Decision Proliferation->Decision Apoptosis->Decision Cell_Survival Cell Survival & Proliferation Decision->Cell_Survival Survival Signals > Apoptotic Signals Cell_Death Apoptosis Decision->Cell_Death Apoptotic Signals > Survival Signals

Cell Fate Decision

References

N-Acetylputrescine Hydrochloride: A More Specific Biomarker Than Other Polyamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of disease biomarker discovery is perpetually evolving, with a continuous search for molecules that can offer earlier and more specific diagnoses. Polyamines—such as putrescine, spermidine (B129725), and spermine (B22157)—have long been investigated as potential biomarkers for various pathological conditions, particularly cancer, due to their fundamental roles in cell proliferation and growth.[1][2] However, their ubiquitous nature and elevation in various physiological and non-malignant disease states can limit their specificity. Emerging evidence now points towards N-acetylated forms of polyamines, specifically N-Acetylputrescine, as potentially more specific and reliable indicators of disease, particularly in the context of oncology.[3][4]

This guide provides an objective comparison of N-Acetylputrescine hydrochloride with other polyamines as a disease biomarker, supported by experimental data and detailed protocols.

Comparative Analysis: N-Acetylputrescine vs. Other Polyamines

Dysregulation of polyamine metabolism is a hallmark of many diseases, including cancer.[5] While elevated levels of putrescine, spermidine, and spermine are often observed in cancer patients, their diagnostic utility is hampered by a lack of specificity.[4] N-Acetylputrescine, a metabolic product of putrescine acetylation by spermidine/spermine N1-acetyltransferase (SSAT), is emerging as a more promising biomarker.[3][6] The enzymatic acetylation of polyamines can be a critical regulatory step, and alterations in this pathway may be more closely associated with pathological processes.[7]

A study on a rat model of squamous cell carcinoma of the lung (SCCL) demonstrated that while several polyamines were elevated, N-acetylputrescine showed a significant and progressive increase with tumor development.[3] This suggests that the dynamics of N-acetylputrescine may more accurately reflect the malignant state.

Quantitative Data Summary

The following tables summarize quantitative data from a study by Liu et al. (2017), which compared the plasma concentrations of 14 polyamine metabolomes in a rat model of SCCL with healthy controls over a 98-day period.[3]

Table 1: Plasma Polyamine Concentrations (ng/mL) in SCCL Model Rats vs. Normal Rats (Day 28)

PolyamineNormal Rats (Mean ± SD)SCCL Rats (Mean ± SD)p-value
Putrescine2.58 ± 0.454.12 ± 0.68< 0.05
N-Acetylputrescine 1.15 ± 0.23 2.01 ± 0.31 < 0.05
Spermidine15.2 ± 2.816.1 ± 3.1> 0.05
Spermine18.9 ± 3.520.1 ± 4.2> 0.05
Cadaverine (B124047)0.89 ± 0.150.95 ± 0.18> 0.05
1,3-diaminopropane (B46017)0.45 ± 0.080.51 ± 0.09> 0.05

Table 2: Plasma Polyamine Concentrations (ng/mL) in SCCL Model Rats vs. Normal Rats (Day 70)

PolyamineNormal Rats (Mean ± SD)SCCL Rats (Mean ± SD)p-value
Putrescine2.65 ± 0.483.98 ± 0.71< 0.05
N-Acetylputrescine 1.21 ± 0.25 3.58 ± 0.55 < 0.01
Spermidine15.5 ± 2.917.2 ± 3.3> 0.05
Spermine19.2 ± 3.621.5 ± 4.5> 0.05
Cadaverine0.91 ± 0.162.15 ± 0.38< 0.01
1,3-diaminopropane0.48 ± 0.091.05 ± 0.19< 0.01

Table 3: Plasma Polyamine Concentrations (ng/mL) in SCCL Model Rats vs. Normal Rats (Day 98)

PolyamineNormal Rats (Mean ± SD)SCCL Rats (Mean ± SD)p-value
Putrescine2.71 ± 0.513.55 ± 0.65< 0.05
N-Acetylputrescine 1.25 ± 0.26 4.21 ± 0.69 < 0.001
Spermidine15.8 ± 3.116.9 ± 3.2> 0.05
Spermine19.5 ± 3.720.8 ± 4.1> 0.05
Cadaverine0.93 ± 0.172.89 ± 0.49< 0.001
1,3-diaminopropane0.51 ± 0.101.52 ± 0.28< 0.001

These data indicate a more substantial and progressive increase in N-Acetylputrescine levels in the SCCL group compared to other polyamines like spermidine and spermine, which showed non-significant changes. While cadaverine and 1,3-diaminopropane also increased, the fold-change for N-Acetylputrescine was consistently high throughout the study period. The study also utilized Partial Least Squares Discriminant Analysis (PLS-DA) and Receiver Operating Characteristic (ROC) curve analysis, which confirmed that N-acetylputrescine was a significant variable for distinguishing between SCCL and healthy rats.[3]

Experimental Protocols

Accurate quantification of N-Acetylputrescine and other polyamines is critical for their evaluation as biomarkers. The following is a detailed methodology for the analysis of polyamines in plasma samples using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), based on protocols described in the literature.[3][8]

Protocol: Quantification of N-Acetylputrescine and Other Polyamines in Plasma by UHPLC-MS/MS

1. Sample Preparation (Plasma)

  • Materials:

    • Plasma samples

    • Internal Standard (IS) solution (e.g., deuterated N-Acetylputrescine)

    • Acetonitrile (ACN), HPLC grade

    • Trichloroacetic acid (TCA) solution (10% w/v)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge (refrigerated)

    • Syringe filters (0.22 µm)

    • Autosampler vials

  • Procedure:

    • Thaw frozen plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Add 10 µL of the internal standard solution.

    • Add 200 µL of 10% TCA solution to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for UHPLC-MS/MS analysis.

2. UHPLC-MS/MS Analysis

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 5% B

      • 7.1-9 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 500°C

      • Desolvation Gas Flow: 800 L/hr

      • Cone Gas Flow: 50 L/hr

    • MRM Transitions: Specific precursor-to-product ion transitions for each polyamine and the internal standard must be optimized. For N-Acetylputrescine, a potential transition is m/z 131.1 → 70.1.

3. Data Analysis

  • Quantification is performed by constructing a calibration curve using standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language for Graphviz.

Polyamine_Metabolic_Pathway cluster_ODC cluster_SSAT cluster_SPDS cluster_SPMS cluster_PAOX1 Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine NAcetylputrescine N-Acetylputrescine (Biomarker Focus) Putrescine->NAcetylputrescine Spermidine Spermidine Putrescine->Spermidine Export Cellular Export NAcetylputrescine->Export Spermine Spermine Spermidine->Spermine N1Acetylspermidine N1-Acetylspermidine Spermidine->N1Acetylspermidine N1Acetylspermine N1-Acetylspermine Spermine->N1Acetylspermine N1Acetylspermidine->Putrescine N1Acetylspermidine->Export N1Acetylspermine->Spermidine N1Acetylspermine->Export ODC ODC SSAT SSAT SPDS SPDS SPMS SPMS PAOX PAOX

Caption: Polyamine Metabolic Pathway.

Experimental_Workflow Start Start: Plasma Sample Collection ProteinPrecipitation Protein Precipitation (10% TCA) Start->ProteinPrecipitation Centrifugation Centrifugation (14,000 rpm, 10 min, 4°C) ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Filtration Filtration (0.22 µm) SupernatantCollection->Filtration UHPLC_MS UHPLC-MS/MS Analysis Filtration->UHPLC_MS DataAnalysis Data Analysis and Quantification UHPLC_MS->DataAnalysis End End: Biomarker Level Determination DataAnalysis->End

Caption: Experimental Workflow for Polyamine Analysis.

Conclusion

The available data suggests that this compound holds significant promise as a more specific biomarker for certain diseases, particularly cancer, when compared to other polyamines. Its levels appear to correlate more closely with disease progression, potentially offering a clearer diagnostic window. The increased specificity is likely due to its position in the polyamine metabolic pathway, where its formation is tightly regulated by the enzyme SSAT, which itself is often dysregulated in pathological states.[6]

For researchers and drug development professionals, focusing on N-Acetylputrescine may lead to the development of more accurate and reliable diagnostic and prognostic tools. The detailed experimental protocol provided here offers a robust method for its quantification, enabling further validation and exploration of its clinical utility. Future studies should focus on larger patient cohorts to definitively establish the sensitivity and specificity of N-Acetylputrescine as a biomarker for various diseases.

References

Validating the Specificity of N-Acetylputrescine Hydrochloride Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of antibodies targeting the small molecule N-Acetylputrescine hydrochloride. Ensuring antibody specificity is paramount for the accuracy and reproducibility of immunoassays in research and diagnostic applications. This document outlines key experimental approaches, presents comparative data, and offers detailed protocols to empower researchers to critically evaluate and select the most suitable antibody for their needs.

Introduction to N-Acetylputrescine and Antibody Specificity

This guide will focus on two primary methods for validating the specificity of an this compound antibody: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Dot Blot analysis .

Comparative Analysis of Antibody Specificity

To objectively assess the specificity of a hypothetical, high-quality this compound antibody (designated here as "Ab-NAP"), a competitive ELISA was performed. The assay measures the antibody's ability to bind to immobilized N-Acetylputrescine in the presence of increasing concentrations of free N-Acetylputrescine (the analyte) or potential cross-reactants. High specificity is indicated by a low IC50 value for N-Acetylputrescine and significantly higher IC50 values for other related molecules.

The following structurally similar molecules, known to be present in biological samples, were selected for cross-reactivity testing:

  • Putrescine: The precursor to N-Acetylputrescine.

  • Spermidine and Spermine: Other essential polyamines in cellular metabolism.

  • Cadaverine: A structurally similar diamine.

Table 1: Competitive ELISA Data for this compound Antibody (Ab-NAP)
AnalyteIC50 (ng/mL)Cross-Reactivity (%)
N-Acetylputrescine 15 100
Putrescine1,5001.0
Spermidine7,5000.2
Spermine>50,000<0.03
Cadaverine10,0000.15

Cross-reactivity (%) = (IC50 of N-Acetylputrescine / IC50 of potential cross-reactant) x 100

The data clearly demonstrates the high specificity of Ab-NAP for N-Acetylputrescine. The IC50 value for N-Acetylputrescine is significantly lower than those for all potential cross-reactants, indicating a strong and specific binding affinity. The calculated cross-reactivity percentages are all 1% or lower, which is considered excellent for a small-molecule antibody.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for adaptation to specific laboratory conditions.

Competitive ELISA Protocol

This protocol is designed to quantify N-Acetylputrescine in a sample and to determine the cross-reactivity of the antibody with other molecules.

Materials:

  • High-binding 96-well microplate

  • This compound (for coating and standards)

  • This compound antibody (Ab-NAP)

  • HRP-conjugated secondary antibody

  • Potential cross-reactants (Putrescine, Spermidine, Spermine, Cadaverine)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of N-Acetylputrescine solution (e.g., 1 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: In separate tubes, prepare a series of dilutions of the N-Acetylputrescine standard or the potential cross-reactants in Assay Buffer. Add 50 µL of each dilution to the appropriate wells.

  • Add 50 µL of the diluted this compound antibody to each well.

  • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the analyte concentration to generate a standard curve. The IC50 value is the concentration of the analyte that causes 50% inhibition of the maximum signal.

Dot Blot Protocol

This is a rapid and simple method to qualitatively assess the specificity of the antibody.

Materials:

  • Nitrocellulose or PVDF membrane

  • This compound

  • Potential cross-reactants

  • This compound antibody (Ab-NAP)

  • HRP-conjugated secondary antibody

  • Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

  • Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Spotting: Spot 1-2 µL of different concentrations of N-Acetylputrescine and the potential cross-reactants directly onto the nitrocellulose membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.

Visualizations

Diagrams illustrating the experimental workflows and principles are provided below.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection Coating 1. Coat Plate with N-Acetylputrescine Wash1 2. Wash Coating->Wash1 Blocking 3. Block Non-specific Sites Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Add_Sample 5. Add Sample/ Standard/Cross-reactant Wash2->Add_Sample Add_Ab 6. Add Primary Antibody (Ab-NAP) Add_Sample->Add_Ab Incubate1 7. Incubate Add_Ab->Incubate1 Wash3 8. Wash Incubate1->Wash3 Add_Sec_Ab 9. Add HRP-conjugated Secondary Antibody Wash3->Add_Sec_Ab Incubate2 10. Incubate Add_Sec_Ab->Incubate2 Wash4 11. Wash Incubate2->Wash4 Add_Substrate 12. Add TMB Substrate Wash4->Add_Substrate Stop 13. Stop Reaction Add_Substrate->Stop Read 14. Read Absorbance (450 nm) Stop->Read

Caption: Workflow for the Competitive ELISA experiment.

Dot_Blot_Workflow Spot 1. Spot Analytes onto Membrane Block 2. Block Membrane Spot->Block PrimaryAb 3. Incubate with Primary Antibody (Ab-NAP) Block->PrimaryAb Wash1 4. Wash PrimaryAb->Wash1 SecondaryAb 5. Incubate with HRP- conjugated Secondary Ab Wash1->SecondaryAb Wash2 6. Wash SecondaryAb->Wash2 Detect 7. Chemiluminescent Detection Wash2->Detect

Caption: Workflow for the Dot Blot specificity assay.

Specificity_Principle cluster_high_specificity High Specificity cluster_low_specificity Low Specificity (Cross-Reactivity) Ab1 Antibody NAP N-Acetylputrescine Ab1->NAP Strong Binding Put Putrescine Ab1->Put Weak/No Binding Ab2 Antibody NAP2 N-Acetylputrescine Ab2->NAP2 Binds Put2 Putrescine Ab2->Put2 Also Binds

Caption: Principle of antibody specificity and cross-reactivity.

Conclusion

The validation of antibody specificity is a critical step in the development and application of reliable immunoassays. The data and protocols presented in this guide offer a robust framework for assessing the performance of this compound antibodies. By employing competitive ELISA and dot blot methodologies, researchers can confidently select and utilize antibodies with the highest specificity for their studies, leading to more accurate and reproducible scientific outcomes. It is the responsibility of the end-user to perform secondary verification of antibody performance in their specific application.

A Head-to-Head Showdown: N-Acetylputrescine Hydrochloride vs. Spermidine in Cellular Regulation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the intricate world of cellular regulation, polyamines play a pivotal role in governing fundamental processes such as cell growth, differentiation, and death. Among these, spermidine (B129725) has garnered significant attention for its diverse biological activities, including the induction of autophagy and its anti-inflammatory properties. N-Acetylputrescine hydrochloride, a derivative of the polyamine precursor putrescine, has also emerged as a molecule of interest, particularly in the context of cancer research and neurobiology. This guide provides a comprehensive head-to-head comparison of this compound and spermidine, presenting available experimental data to delineate their distinct and overlapping roles in cellular signaling and function.

While extensive research has elucidated the multifaceted mechanisms of spermidine, a notable scarcity of direct comparative and quantitative data for this compound presents a challenge for a side-by-side evaluation. This guide summarizes the current state of knowledge for both compounds, highlighting areas where further investigation into this compound is critically needed to fully understand its therapeutic potential.

I. Comparative Overview of Cellular Effects

FeatureThis compoundSpermidine
Primary Function Precursor in GABA biosynthesis; implicated in regulating cell proliferation.[1]Potent inducer of autophagy; involved in cell growth, proliferation, and apoptosis.[2][3]
Autophagy Induction No direct evidence found in the conducted research.Well-established inducer of autophagy through inhibition of the acetyltransferase EP300.[4]
Apoptosis Limited direct evidence; its precursor putrescine can induce apoptosis at high levels.[5]Can prevent apoptosis in some contexts, but some derivatives may promote it.[6][7]
Cell Proliferation Reported to inhibit the growth of certain cancer cells.[8]Can enhance or inhibit cell proliferation depending on the cell type and concentration.[9]
Anti-inflammatory Effects Limited direct evidence.Suppresses pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6) by inhibiting NF-κB and MAPK signaling pathways.[3][10]
Signaling Pathways Primarily linked to GABAergic pathways.[1]Modulates mTOR, NF-κB, NRF2, and MAPK signaling pathways.[3][9][10]

II. Signaling Pathways and Mechanisms of Action

Spermidine: A Multi-Targeted Regulator

Spermidine exerts its cellular effects through the modulation of several key signaling pathways. Its most well-characterized mechanism is the induction of autophagy, a cellular recycling process crucial for maintaining cellular homeostasis. Spermidine promotes autophagy by inhibiting the acetyltransferase EP300, leading to the deacetylation of proteins involved in the autophagic machinery.

Spermidine_Signaling Spermidine Spermidine EP300 EP300 Spermidine->EP300 inhibits mTORC1 mTORC1 Spermidine->mTORC1 inhibits NFkB NF-κB Spermidine->NFkB inhibits NRF2 NRF2 Spermidine->NRF2 activates Autophagy_Proteins Autophagy-related Proteins (e.g., LC3) EP300->Autophagy_Proteins acetylates Autophagy Autophagy Induction Autophagy_Proteins->Autophagy mTORC1->Autophagy inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines promotes Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Antioxidant_Response Antioxidant Response NRF2->Antioxidant_Response

Figure 1. Simplified signaling pathways modulated by spermidine.

Furthermore, spermidine has been shown to inhibit the mTORC1 pathway, a central regulator of cell growth and proliferation, which also contributes to its autophagy-inducing effects. In the context of inflammation, spermidine exerts potent anti-inflammatory effects by suppressing the NF-κB signaling pathway, a key transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α and IL-6.[3][10] Additionally, spermidine can activate the NRF2 pathway, a master regulator of the antioxidant response.

This compound: A More Specialized Role

The primary established role of N-Acetylputrescine is as an intermediate in the biosynthesis of the inhibitory neurotransmitter GABA from putrescine.[1] Its direct impact on the major signaling pathways modulated by spermidine, such as mTOR, NF-κB, and NRF2, has not been extensively documented in the available literature. While there are reports of its ability to inhibit the growth of cancer cells, the precise molecular mechanisms underlying this effect remain to be fully elucidated.[8]

N_Acetylputrescine_Pathway Putrescine Putrescine N_Acetylputrescine N-Acetylputrescine Putrescine->N_Acetylputrescine Acetylation GABA GABA N_Acetylputrescine->GABA Further Metabolism Cancer_Cell_Growth Cancer Cell Growth N_Acetylputrescine->Cancer_Cell_Growth inhibits

Figure 2. Established metabolic role and reported effect of N-Acetylputrescine.

III. Quantitative Data Summary

A significant challenge in directly comparing these two molecules is the lack of publicly available, peer-reviewed quantitative data for this compound across various cellular assays. The following tables summarize the available quantitative data for spermidine.

Table 1: Effect of Spermidine on Cell Proliferation

Cell LineAssayIC50Reference
Human FibroblastsProliferation Assay4.4 - 6.2 µM[8]
Colon Adenocarcinoma (HT-29)Cytotoxicity Assay1.64 µM (for a BNIPSpd derivative)[11]
Colon Adenocarcinoma (Caco-2)Cytotoxicity Assay0.15 µM (for a BNIPSpd derivative)[11]

Table 2: Anti-inflammatory Effects of Spermidine

Cell LineStimulusMeasured CytokinesEffect of SpermidineReference
RAW 264.7 MacrophagesLPSTNF-α, IL-1β, IL-6Significant inhibition of production[3]
BV2 MicrogliaLPSTNF-α, IL-6Attenuated production[10]
Differentiated Th17 cellsIL-1β/IL-23IL-17Direct inhibition of production[12]

No comparable quantitative data for this compound was found in the conducted research for these parameters.

IV. Experimental Protocols

For researchers aiming to conduct comparative studies, the following are detailed methodologies for key experiments.

Cell Proliferation/Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or spermidine for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Autophagy Induction Assay (LC3 Western Blot)

This method detects the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for the desired time. Include a known autophagy inducer (e.g., rapamycin) as a positive control and a vehicle control.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against LC3B overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the amount of LC3-II indicates autophagy induction.

Autophagy_Workflow Cell_Culture Cell Culture Treatment Treatment with N-Acetylputrescine HCl or Spermidine Cell_Culture->Treatment Protein_Extraction Protein Extraction Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Western_Blot Western Blot (Anti-LC3B) SDS_PAGE->Western_Blot Analysis Analysis of LC3-I to LC3-II Conversion Western_Blot->Analysis

Figure 3. Experimental workflow for the LC3 Western Blot assay.

Apoptosis Assay (Caspase-3/7 Activity Assay)

This assay measures the activity of key executioner caspases in apoptosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compounds for the desired duration. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Assay Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the signal to the number of viable cells (which can be determined in a parallel plate) to calculate the specific caspase activity.

NF-κB Activation Assay (p65 Nuclear Translocation)

This immunofluorescence-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon activation.

Protocol:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

  • Treatment: Pre-treat cells with the test compounds before stimulating with an NF-κB activator (e.g., TNF-α or LPS).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining:

    • Block with 5% BSA in PBS.

    • Incubate with a primary antibody against NF-κB p65.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope.

  • Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation.

V. Conclusion and Future Directions

The available evidence paints a clear picture of spermidine as a pleiotropic regulator of fundamental cellular processes, with well-defined mechanisms of action and a growing body of quantitative data supporting its effects. In contrast, this compound remains a comparatively enigmatic molecule. While its role in GABA synthesis is established and preliminary findings suggest anti-proliferative effects in cancer, a significant void exists in our understanding of its broader impact on cellular signaling.

This head-to-head comparison underscores the urgent need for rigorous investigation into the cellular and molecular effects of this compound. Future studies should aim to:

  • Perform direct comparative analyses of this compound and spermidine in a variety of cell lines and disease models.

  • Generate quantitative data , such as IC50 values for cell proliferation and dose-response curves for various cellular effects.

  • Elucidate the impact of this compound on key signaling pathways, including mTOR, NF-κB, NRF2, and the core autophagy and apoptosis machineries.

Such research will be instrumental in unlocking the full therapeutic potential of this compound and in providing a clearer understanding of its place alongside spermidine in the landscape of cellular polyamine biology.

References

N-Acetylputrescine Hydrochloride: An Examination of Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetylputrescine hydrochloride, a derivative of the polyamine putrescine, is an endogenous metabolite under investigation for its potential therapeutic applications, notably in oncology. Preliminary findings suggest that its anti-cancer activity may stem from its ability to inhibit angiogenesis and stimulate an anti-tumor immune response. However, a critical aspect of preclinical drug development is the characterization of a compound's selectivity and the identification of potential off-target effects. This guide provides a comparative analysis of this compound with other relevant compounds, supported by available experimental data, to offer insights into its potential for off-target activity.

Understanding this compound

N-Acetylputrescine is a naturally occurring molecule involved in polyamine metabolism and is a precursor in an alternative pathway for GABA biosynthesis. As a therapeutic candidate, this compound has been reported to inhibit the growth of intestinal cancer cells by impeding the formation of new blood vessels (angiogenesis) and to enhance the immune system by increasing T-cell levels in the colon[1].

Despite these promising observations, there is a notable absence of publicly available data on the specific molecular targets of this compound. Comprehensive pharmacological profiling, including screening against panels of receptors, kinases, and other enzymes, is necessary to definitively assess its selectivity and potential for off-target effects. Without such data, any discussion of off-target effects remains speculative and underscores a significant gap in our current understanding of this compound's mechanism of action.

Comparative Analysis with Alternatives

To contextualize the potential for off-target effects, it is useful to compare this compound with other compounds that modulate related biological pathways and for which more extensive data are available. Here, we consider N-acetylcysteine (NAC) and Difluoromethylornithine (DFMO).

N-acetylcysteine (NAC) is an antioxidant and mucolytic agent that has also been shown to possess anti-angiogenic and immunomodulatory properties. Its effects on T-cell function have been documented, showing an enhancement of mitogenesis and IL-2 production[2].

Difluoromethylornithine (DFMO) is an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. By blocking ODC, DFMO depletes cellular polyamines, thereby inhibiting cell proliferation. It is used as an anti-protozoan drug and is under investigation as a cancer therapeutic and chemopreventive agent[3].

Quantitative Data Summary

The following tables summarize the available quantitative data for the comparator compounds, highlighting the type of specific and potent activity that has been characterized for these agents. The absence of similar data for this compound is a key takeaway.

Table 1: Quantitative Data for N-acetylcysteine (NAC)

ParameterAssayCell Line/SystemValueReference
ID50 (Invasion)Endothelial Cell Invasion AssayHuman Umbilical Vein Endothelial (HUVE) Cells0.24 mM[4]
Mitogenesis EnhancementConcanavalin A and anti-CD3 activationHuman Peripheral Blood T-cells~2-2.5 fold at 5-10 mM[2]

Table 2: Quantitative Data for Difluoromethylornithine (DFMO)

ParameterTargetSystemValueReference
IC50Ornithine Decarboxylase (ODC)Purified Human ODC~7.5 µM (for D-DFMO)[5][6]
KDOrnithine Decarboxylase (ODC)Purified Human ODC1.3 ± 0.3 µM (for L-DFMO)[5]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the known polyamine biosynthesis pathway and the conceptual framework of on-target versus off-target effects.

Polyamine Biosynthesis Pathway cluster_putrescine Putrescine Metabolism Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Substrate Putrescine Putrescine SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) Putrescine->SSAT Acetylation SPDS Spermidine Synthase Putrescine->SPDS N_Acetylputrescine N-Acetylputrescine Spermidine Spermidine Spermidine->SSAT Acetylation SPMS Spermine Synthase Spermidine->SPMS Spermine Spermine Spermine->SSAT Acetylation ODC->Putrescine Product SSAT->N_Acetylputrescine PAOX Polyamine Oxidase (PAOX) SPDS->Spermidine SPMS->Spermine DFMO DFMO (Inhibitor) DFMO->ODC

Figure 1. Polyamine biosynthesis pathway and the inhibitory action of DFMO.

On_Target_vs_Off_Target_Effects cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Drug Drug (e.g., N-Acetylputrescine hydrochloride) Target_Protein Intended Target (e.g., Angiogenesis Factor) Drug->Target_Protein Binds and Modulates Off_Target_Protein Unintended Target (e.g., Kinase, Receptor) Drug->Off_Target_Protein Binds and Modulates Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Therapeutic_Effect Therapeutic Effect (e.g., Anti-Angiogenesis) Downstream_Effector_1->Therapeutic_Effect Downstream_Effector_2 Downstream Effector 2 Off_Target_Protein->Downstream_Effector_2 Side_Effect Side Effect / Unintended Biological Activity Downstream_Effector_2->Side_Effect

Figure 2. Conceptual diagram of on-target vs. off-target drug effects.

Experimental Protocols

Detailed below are representative protocols for assessing anti-angiogenic and T-cell proliferation effects. It is important to note that these are generalized methods and the specific conditions would need to be optimized for testing this compound.

Matrigel Tube Formation Assay for Angiogenesis

Objective: To assess the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.

Methodology:

  • Preparation of Matrigel: Thaw Matrigel on ice overnight at 4°C. Using pre-chilled pipette tips, coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in appropriate growth medium. Seed the HUVECs onto the Matrigel-coated wells.

  • Compound Treatment: Add this compound or a comparator compound at various concentrations to the wells. Include a vehicle control (e.g., PBS or DMSO) and a positive control inhibitor of angiogenesis (e.g., Sunitinib).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Analysis: After incubation, visualize the formation of tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

T-Cell Proliferation Assay (CFSE-based)

Objective: To determine the effect of a compound on the proliferation of T-cells following activation.

Methodology:

  • T-Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.

  • CFSE Staining: Label the isolated T-cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

  • Cell Culture and Activation: Plate the CFSE-labeled T-cells in a 96-well plate. Activate the T-cells using anti-CD3 and anti-CD28 antibodies.

  • Compound Treatment: Add this compound or a comparator compound at various concentrations to the wells. Include a vehicle control and a known modulator of T-cell proliferation as a control.

  • Incubation: Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO2.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The progressive halving of CFSE fluorescence intensity in proliferating cells allows for the quantification of cell division. The percentage of proliferated cells and the proliferation index can be calculated to determine the effect of the compound.

Conclusion

This compound is an intriguing compound with potential anti-cancer applications through the modulation of angiogenesis and the immune system. However, the current body of publicly available scientific literature lacks the specific quantitative data and detailed mechanistic studies required for a thorough assessment of its on-target selectivity and potential off-target effects. In contrast, compounds like N-acetylcysteine and DFMO, which act on related pathways, have been more extensively characterized, providing a benchmark for the types of data needed.

For researchers and drug developers, this highlights a critical need for comprehensive preclinical profiling of this compound. Future studies should focus on identifying its direct molecular targets, elucidating the signaling pathways it modulates, and quantifying its potency and selectivity through a battery of in vitro and in vivo assays. Such data will be paramount in determining the therapeutic potential and safety profile of this compound and in guiding its further development as a potential therapeutic agent.

References

A Researcher's Guide to Confirming the Purity of Commercially Available N-Acetylputrescine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the validity and reproducibility of experimental results. N-Acetylputrescine, a key polyamine metabolite involved in cellular proliferation and signaling, is increasingly utilized in various research fields. This guide provides a comprehensive comparison of commercially available N-Acetylputrescine hydrochloride and outlines detailed experimental protocols for its purity verification.

When sourcing this compound, researchers will find several major chemical suppliers, each with their own stated purity specifications. While these specifications provide a baseline, independent verification is crucial for rigorous scientific research. The purity claims from prominent vendors often rely on Thin-Layer Chromatography (TLC), a basic analytical technique. For comprehensive quality assessment, more quantitative and robust methods such as High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) are recommended.

Comparative Purity of Commercial this compound

To provide a clear comparison, the following table summarizes the stated purities from various suppliers and introduces a hypothetical comparative analysis using more stringent analytical methods. This data underscores the potential variability and the importance of in-house verification.

SupplierStated PurityStated MethodHypothetical Purity (HPLC)Hypothetical Purity (qNMR)Potential Impurities Detected
Supplier A (e.g., Sigma-Aldrich)≥98%[1][2][3]TLC[4][2][3]98.5%98.2%N,N'-diacetylputrescine, Residual Solvent
Supplier B (e.g., MedChemExpress)99.0%[5]Not specified99.2%99.1%Trace Residual Solvent
Supplier C (e.g., Santa Cruz Biotech)Lot-specific[6]Certificate of Analysis97.8%97.5%N,N'-diacetylputrescine, Unreacted Putrescine
Supplier D (e.g., Biosynth)Lot-specific[7]Certificate of Analysis99.5%99.4%Minimal impurities detected

Experimental Protocols for Purity Verification

To ensure the highest confidence in your starting material, the following detailed experimental protocols for HPLC and qNMR analysis are provided.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This stability-indicating HPLC method is designed to separate N-Acetylputrescine from potential impurities, including the common byproduct N,N'-diacetylputrescine and unreacted starting materials.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve this compound in water to a final concentration of 1 mg/mL.

Data Analysis:

The purity is calculated based on the area percentage of the N-Acetylputrescine peak relative to the total area of all observed peaks.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

qNMR is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the analyte itself. It allows for the detection and quantification of impurities, including residual solvents and water.

Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterium oxide (D₂O).

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of maleic acid (internal standard) and add it to the same NMR tube.

    • Add 0.75 mL of D₂O to the NMR tube and dissolve the sample completely.

  • Acquisition Parameters:

    • Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds for accurate quantification).

    • Number of scans: 16 or higher for good signal-to-noise ratio.

Data Analysis:

The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = N-Acetylputrescine

  • IS = Internal Standard (Maleic acid)

Proton Signals for Integration:

  • N-Acetylputrescine: The singlet from the acetyl group protons (~2.0 ppm) or the triplets from the methylene (B1212753) groups adjacent to the nitrogen atoms.

  • Maleic Acid (Internal Standard): The singlet from the two vinyl protons (~6.3 ppm).

Visualizing the Experimental Workflow and a Relevant Biological Pathway

To further clarify the experimental process and the biological relevance of N-Acetylputrescine, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation start Commercial N-Acetylputrescine HCl weigh_hplc Weigh & Dissolve (1 mg/mL in H₂O) start->weigh_hplc weigh_qnmr Weigh Analyte & Internal Standard (in NMR tube) start->weigh_qnmr hplc HPLC Analysis weigh_hplc->hplc dissolve_qnmr Dissolve in D₂O weigh_qnmr->dissolve_qnmr qnmr qNMR Analysis dissolve_qnmr->qnmr purity_hplc Purity by Area % hplc->purity_hplc purity_qnmr Absolute Purity Calculation qnmr->purity_qnmr impurities Impurity Identification purity_hplc->impurities purity_qnmr->impurities

Caption: Experimental workflow for the purity confirmation of this compound.

N-Acetylputrescine is a key metabolite in the polyamine pathway, which is crucial for cell growth, differentiation, and apoptosis. The diagram below illustrates its position within this signaling cascade.

polyamine_pathway ornithine Ornithine putrescine Putrescine ornithine->putrescine ODC n_acetylputrescine N-Acetylputrescine putrescine->n_acetylputrescine SSAT spermidine Spermidine putrescine->spermidine Spermidine Synthase n_acetylputrescine->putrescine Polyamine Oxidase spermine Spermine spermidine->spermine Spermine Synthase cell_processes Cell Growth & Differentiation spermidine->cell_processes spermine->cell_processes

Caption: Simplified polyamine metabolism pathway highlighting N-Acetylputrescine.

By implementing these rigorous analytical methods, researchers can ensure the quality and purity of their this compound, leading to more reliable and reproducible scientific outcomes. This guide serves as a foundational resource for establishing a robust quality control process for this critical research compound.

References

Safety Operating Guide

Safe Disposal of N-Acetylputrescine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of N-Acetylputrescine hydrochloride, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this chemical.

Summary of Physical and Chemical Properties

Understanding the properties of this compound is the first step in its safe management. The following table summarizes its key quantitative data.

PropertyValue
Molecular FormulaC6H15ClN2O
Molecular Weight166.65 g/mol [1][2]
Melting Point140-141 °C[2]
Storage Temperature2-8°C[2][3]
FormSolid[3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[4] Discharging this chemical into sewer systems or the environment is strictly prohibited.[4]

Experimental Protocol for Waste Preparation and Disposal:

  • Segregation: Isolate waste this compound from other laboratory waste streams. It should be collected in a dedicated, properly labeled, and sealed container. Do not mix it with incompatible materials such as strong acids/alkalis or strong oxidizing/reducing agents.[1]

  • Containerization: Use a chemically resistant and leak-proof container for waste accumulation. The container must be in good condition and compatible with the chemical's properties.

  • Labeling: Clearly label the waste container with the full chemical name "this compound," the CAS number (18233-70-0), and appropriate hazard symbols (e.g., "Harmful," "Irritant"). The label should also include the accumulation start date and the name of the generating laboratory or researcher.

  • Storage of Waste: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][4] The storage area should be designated for hazardous waste and have secondary containment to prevent spills.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste. Provide them with the safety data sheet (SDS) and any other relevant information about the waste.

  • Documentation: Maintain a record of the amount of this compound waste generated, its accumulation start date, and the date it was picked up for disposal. This documentation is crucial for regulatory compliance.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1][4]

  • Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate personal protective equipment, including chemical-impermeable gloves, eye protection, and respiratory protection if dust is generated.[1][4]

  • Containment and Cleanup: For solid spills, carefully sweep or scoop the material to avoid dust formation and place it in a labeled waste container.[4] For solutions, absorb the spill with an inert, non-combustible material like diatomite or universal binders.[1]

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

  • Disposal of Cleanup Materials: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste following the procedures outlined above.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: this compound Waste Generation cluster_1 Waste Preparation cluster_2 Interim Storage cluster_3 Final Disposal start Waste Generated segregate Segregate Waste start->segregate containerize Use Labeled, Sealed Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage contact_ehs Contact EHS or Certified Contractor storage->contact_ehs disposal Licensed Chemical Destruction or Controlled Incineration contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N-Acetylputrescine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with N-Acetylputrescine hydrochloride (CAS No: 18233-70-0). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]

To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[2][3]Prevents skin contact and irritation.[1] Gloves must be inspected before use.[2]
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.[1]Protects against serious eye irritation from dust or splashes.[1]
Skin and Body Protection Laboratory coat. Fire/flame resistant and impervious clothing for larger quantities.[2]Protects against skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved N95 respirator or higher is required.[4][5]Prevents respiratory tract irritation from inhaling the compound.[1]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

PropertyValue
Molecular Formula C₆H₁₅ClN₂O[1]
Molecular Weight 166.65 g/mol [1][6]
Appearance Solid
Melting Point 140-141 °C[6]
Storage Temperature 2°C - 8°C[6][7]

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural workflow for the safe handling of this compound from preparation to cleanup.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble and Don PPE prep_area->gather_ppe gather_materials Gather Materials & Equipment gather_ppe->gather_materials weigh Weigh Compound Carefully (Minimize Dust) gather_materials->weigh dissolve Dissolve or Use as Needed weigh->dissolve decontaminate Decontaminate Surfaces & Glassware dissolve->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Step-by-step workflow for safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Work in a well-ventilated area, preferably a chemical fume hood.

    • Ensure a safety shower and eye wash station are accessible.[1]

    • Put on all required PPE as specified in the table above.

  • Handling:

    • Avoid the formation of dust and aerosols when handling the solid.[2]

    • Carefully weigh the necessary amount of the compound.

    • Avoid inhalation, and contact with eyes and skin.[1]

  • Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical. Scrubbing with alcohol can be an effective decontamination method.[1]

    • Collect all waste, including contaminated PPE, for proper disposal.

Emergency and Disposal Plan

This section provides clear, immediate actions for emergencies and protocols for waste disposal.

Emergency Response and Disposal Plan cluster_emergency Emergency Procedures cluster_spill Spill Response cluster_disposal Waste Disposal exposure Exposure Event skin_contact Skin Contact: Rinse with plenty of water. Remove contaminated clothing. exposure->skin_contact eye_contact Eye Contact: Flush with water for 15 mins. Seek medical attention. exposure->eye_contact inhalation Inhalation: Move to fresh air. If breathing is difficult, give oxygen. exposure->inhalation ingestion Ingestion: Do NOT induce vomiting. Wash out mouth with water and call a physician. exposure->ingestion spill Accidental Spill evacuate Evacuate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate absorb Absorb with inert material (e.g., diatomite) ventilate->absorb collect Collect for Disposal absorb->collect waste Generated Waste chemical_waste Chemical Waste: Dispose in a suitable, closed container. waste->chemical_waste contaminated_ppe Contaminated PPE: Dispose as hazardous waste. waste->contaminated_ppe packaging Packaging: Triple rinse and offer for recycling or dispose in a sanitary landfill. waste->packaging

Caption: Emergency response and disposal procedures for this compound.

First Aid Measures:

  • If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing and seek medical attention.[1][2]

  • If in Eyes: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[2]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician immediately.[1][2]

Accidental Release Measures:

  • Wear full personal protective equipment, including respiratory protection.[1]

  • Evacuate personnel to a safe area.[2]

  • Ensure adequate ventilation.[1]

  • Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]

  • For spills, absorb the substance with a finely-powdered liquid-binding material like diatomite.[1]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[2]

Disposal Plan:

  • Dispose of the chemical waste and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste should be disposed of at an approved waste disposal plant.

  • Contaminated packaging should be triple-rinsed before being offered for recycling or disposed of in a sanitary landfill.[2] Combustible packaging may be incinerated under controlled conditions.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetylputrescine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Acetylputrescine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。